molecular formula C9H11BrN2O2 B1334819 2-(4-Bromophenoxy)propanohydrazide CAS No. 325778-59-4

2-(4-Bromophenoxy)propanohydrazide

Cat. No.: B1334819
CAS No.: 325778-59-4
M. Wt: 259.1 g/mol
InChI Key: APNYQCKNAHEZCX-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)propanohydrazide is a useful research compound. Its molecular formula is C9H11BrN2O2 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-6(9(13)12-11)14-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNYQCKNAHEZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402125
Record name 2-(4-bromophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325778-59-4
Record name 2-(4-bromophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-(4-Bromophenoxy)propanohydrazide" synthesis from methyl 2-(4-bromophenoxy)propionate

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Technical Guide to the Synthesis of 2-(4-Bromophenoxy)propanohydrazide

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a detailed technical overview of the synthesis of this compound, a key intermediate in the development of biologically active heterocyclic compounds such as azoles and oxadiazoles.[1][2] The synthesis is achieved through the hydrazinolysis of methyl 2-(4-bromophenoxy)propionate. This document outlines the underlying reaction mechanism, provides a step-by-step experimental protocol, details methods for product characterization, and emphasizes critical safety protocols for handling the reagents involved. The content is structured to provide researchers, chemists, and drug development professionals with the necessary field-proven insights and technical accuracy to successfully replicate this synthesis.

Reaction Principle: The Mechanism of Hydrazinolysis

The conversion of an ester, such as methyl 2-(4-bromophenoxy)propionate, into a hydrazide is a classic organic reaction known as hydrazinolysis. This transformation is a specific example of nucleophilic acyl substitution.[3]

The reaction mechanism proceeds as follows:

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the terminal nitrogen atom of hydrazine (H₂N-NH₂), which acts as a potent nucleophile. This nitrogen atom attacks the electrophilic carbonyl carbon of the ester.

  • Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, forming a transient, unstable tetrahedral intermediate. In this intermediate, the carbonyl oxygen carries a negative charge, and the attacking nitrogen atom bears a positive charge.

  • Proton Transfer & Elimination: A proton is transferred from the positively charged nitrogen to the methoxy group (-OCH₃). This makes the methoxy group a better leaving group (methanol, CH₃OH). The carbonyl group is then reformed by the collapse of the tetrahedral intermediate, leading to the elimination of methanol.

  • Final Product: The final product is the stable this compound, with a molecule of methanol as the byproduct.

The use of an excess of hydrazine hydrate can help drive the reaction to completion.[4] The reaction is typically performed under reflux to provide the necessary activation energy and increase the reaction rate.[3][5]

G cluster_0 Reaction Scheme Reactant Methyl 2-(4-bromophenoxy)propionate (Ester) Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack Reagent Hydrazine Hydrate (H₂N-NH₂) Product This compound Byproduct Methanol (CH₃OH) Intermediate->Product Elimination Intermediate->Byproduct

Caption: The chemical transformation from ester to hydrazide.

Detailed Experimental Protocol

This protocol is based on established laboratory procedures for the hydrazinolysis of esters.[1][2]

Materials and Equipment
  • Reagents:

    • Methyl 2-(4-bromophenoxy)propionate (≥98% purity)

    • Hydrazine Hydrate (80% solution in water is commonly used)[1][2]

    • Methanol (ACS grade or higher)

    • Ethanol (95% or absolute)

    • Deionized Water

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Dropping funnel

    • Rotary evaporator

    • Büchner funnel and vacuum flask

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Thin Layer Chromatography (TLC) plates and chamber

Stoichiometry and Reagent Data

The following table outlines the quantities for a typical laboratory-scale synthesis.

CompoundMolar Mass ( g/mol )AmountMoles (mol)Molar Equiv.
Methyl 2-(4-bromophenoxy)propionate259.105.0 g0.01931.0
Hydrazine Hydrate (80%)50.06 (for 100%)3.50 mL~0.0679~3.5
Methanol (Solvent)32.0420 mL--
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (0.0193 mol) of methyl 2-(4-bromophenoxy)propionate in 20 mL of methanol.[1][2]

  • Reagent Addition: While stirring the solution at room temperature, slowly add 3.50 mL of 80% hydrazine hydrate. The addition should be done carefully as the initial reaction can be exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath.[1][2]

  • Reaction Monitoring: Maintain the reflux with continuous stirring for approximately 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.[1][2]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution using a rotary evaporator to remove the bulk of the methanol.[1][2]

  • Precipitation: Pour the concentrated residue into a beaker containing approximately 100 mL of cold deionized water. A white solid product should precipitate out of the solution.[1][2]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold water to remove any residual impurities.

  • Purification: For further purification, recrystallize the crude product from a mixed solvent system, such as ethanol and water, to yield pure this compound as a crystalline solid.[1][2] Dry the final product under vacuum.

Caption: Experimental workflow for hydrazide synthesis.

Product Characterization

Confirming the structure and purity of the synthesized this compound is essential. Standard spectroscopic techniques are employed for this purpose.[6][7]

TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to aromatic protons (in the δ 6.8-7.5 ppm range, showing characteristic splitting for a 1,4-disubstituted ring), a quartet for the methine (CH) proton, a doublet for the methyl (CH₃) protons, and broad singlets for the N-H protons (NH and NH₂), which are exchangeable with D₂O.
¹³C NMR Resonances for aromatic carbons, the carbonyl carbon (C=O) typically above 170 ppm, and aliphatic carbons for the methine (CH) and methyl (CH₃) groups.
FT-IR (cm⁻¹) Strong absorption band for the carbonyl (C=O) stretch (around 1650-1680 cm⁻¹), N-H stretching bands (typically two bands for the -NH₂ group around 3200-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and a C-Br stretching band.[8]
Mass Spec (MS) The molecular ion peak (M⁺) should be observed, along with a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would correspond to the loss of substructures like the hydrazide group.[8]

Critical Safety Considerations

Hydrazine hydrate is a hazardous substance and must be handled with extreme caution. [9]

  • Toxicity and Corrosivity: Hydrazine hydrate is toxic if swallowed, inhaled, or in contact with skin.[10][11] It is corrosive and can cause severe skin and eye burns.[9][10]

  • Carcinogenicity: Hydrazine is classified as a potential human carcinogen.[9][12]

  • Handling:

    • All work must be conducted inside a certified chemical fume hood.[10]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.[10][12]

    • Avoid breathing vapors or mists.[12] Do not allow the chemical to come into contact with skin or eyes.

  • Storage: Store hydrazine hydrate in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials like oxidizing agents.[10][13]

  • Spills and Disposal: In case of a spill, evacuate the area and use an inert absorbent material for cleanup.[11] Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound from its corresponding methyl ester via hydrazinolysis is a reliable and straightforward method. The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism and yields the desired product, which can be easily purified by precipitation and recrystallization. Adherence to the detailed experimental protocol and strict observance of the safety precautions for handling hydrazine hydrate are paramount to achieving a successful and safe synthesis. The resulting high-purity hydrazide serves as a valuable precursor for further synthetic applications in medicinal and materials chemistry.

References

  • Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(2), o441. [Link]

  • Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. ResearchGate. [Link]

  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Leah4sci. (2024). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. NJ.gov. [Link]

  • O'Brien, M. K., & Smith, B. C. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Connecticut. [Link]

  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). ResearchGate. [Link]

  • Springer. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Springer. [Link]

  • U.S. Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine. DTIC. [Link]

Sources

"2-(4-Bromophenoxy)propanohydrazide" CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Bromophenoxy)propanohydrazide: Synthesis, Properties, and Applications in Heterocyclic Chemistry

Introduction: A Versatile Intermediate in Drug Discovery

This compound is a specialized chemical intermediate recognized for its crucial role in the synthesis of various heterocyclic compounds.[1][2][3] With the CAS Number 325778-59-4 , this compound serves as a foundational building block for researchers and scientists, particularly in the field of medicinal chemistry and drug development.[4][5][6] Carboxylic acid hydrazides, such as this one, are well-established precursors for synthesizing biologically active heterocycles, including azoles and oxadiazoles, which are prevalent scaffolds in many pharmaceutical agents.[2] This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and its primary applications, grounded in authoritative scientific data.

Core Physicochemical and Computational Properties

The physical and chemical characteristics of a compound are fundamental to its application in synthetic chemistry. They dictate reaction conditions, solubility, and potential biological interactions. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 325778-59-4[4][5][6]
Molecular Formula C₉H₁₁BrN₂O₂[1][4][5]
Molecular Weight 259.10 g/mol [4]
SMILES CC(OC1=CC=C(Br)C=C1)C(NN)=O[4]
Topological Polar Surface Area (TPSA) 64.35 Ų[4]
LogP 1.2063[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 2[4]
Rotatable Bonds 3[4]

Synthesis Protocol: From Ester to Hydrazide

The synthesis of this compound is a straightforward yet critical process involving the hydrazinolysis of its corresponding ester, methyl 2-(4-bromophenoxy)propionate. This reaction is a classic example of nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the methoxy group of the ester.

Experimental Workflow: Step-by-Step Methodology

The following protocol is derived from established laboratory procedures.[1][2]

  • Reactant Preparation: Dissolve methyl 2-(4-bromophenoxy)propionate (e.g., 5.0 g, 0.0193 mol) in a suitable alcoholic solvent, such as methanol (20 ml), in a round-bottom flask equipped with a reflux condenser.

  • Nucleophilic Addition: While stirring the solution, slowly add hydrazine hydrate (80% solution, e.g., 3.50 mL, 0.0679 mol). The slow addition is crucial to control the exothermic nature of the reaction and prevent side reactions. Hydrazine is used in molar excess to drive the reaction to completion.

  • Reaction Reflux: Heat the reaction mixture to reflux. The elevated temperature provides the necessary activation energy for the nucleophilic substitution to occur efficiently.

  • Monitoring Reaction Progress: Monitor the reaction's completion using Thin-Layer Chromatography (TLC), typically over a period of about 6 hours.[1][2] The disappearance of the starting ester spot indicates the reaction is complete.

  • Product Isolation: Once the reaction is complete, concentrate the mixture by removing the solvent under reduced pressure. Pour the resulting concentrated residue into water. The organic product, being less soluble in water than the excess hydrazine hydrate and other water-soluble byproducts, will precipitate out.

  • Purification: Filter the precipitated solid from the aqueous mixture. To achieve high purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.[1][2]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Purification Ester Methyl 2-(4-bromophenoxy)propionate in Methanol Addition Slow Addition & Stirring Ester->Addition Hydrazine Hydrazine Hydrate (80%) Hydrazine->Addition Reflux Reflux (approx. 6 hrs) Addition->Reflux TLC TLC Monitoring Reflux->TLC Concentrate Concentrate (Rotary Evaporation) TLC->Concentrate Precipitate Precipitate in Water Concentrate->Precipitate Filter Filter Solid Precipitate->Filter Recrystallize Recrystallize (Ethanol/Water) Filter->Recrystallize Product This compound (Final Product) Recrystallize->Product

Caption: Synthesis of this compound.

Core Application: A Gateway to Bioactive Heterocycles

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of heterocyclic compounds.[1][2][3] The hydrazide functional group (-CONHNH₂) is exceptionally versatile, enabling the construction of various ring systems that are of high interest in drug discovery.

Synthesis of Azoles and Oxadiazoles

This compound is frequently used to synthesize azoles and 1,3,4-oxadiazoles.[1][2] These five-membered heterocyclic rings are privileged structures in medicinal chemistry, appearing in a wide range of drugs with diverse therapeutic activities.

  • 1,3,4-Oxadiazoles: The hydrazide can be cyclized with various reagents, such as carbon disulfide or isothiocyanates, to form 2,5-disubstituted-1,3,4-oxadiazoles and 5-substituted 2-mercapto-1,3,4-oxadiazoles.[1][2]

  • Azoles: It serves as a precursor for other azole derivatives, which are important for their potential biological activities.[1]

The presence of the 4-bromophenoxy moiety provides a site for further functionalization through cross-coupling reactions and also imparts specific lipophilic and electronic properties that can be crucial for biological activity.

Logical Pathway to Heterocycles

Application_Pathway cluster_reactions Cyclization Reactions cluster_products Resulting Heterocyclic Scaffolds Start This compound R1 Reaction with Isothiocyanates Start->R1 R2 Reaction with Carbon Disulfide Start->R2 R3 Other Cyclizing Agents Start->R3 P3 2,5-Disubstituted-1,3,4-oxadiazoles Start->P3 P1 Thiosemicarbazides R1->P1 P4 5-Substituted-2-mercapto-1,3,4-oxadiazoles R2->P4 P2 Azoles R3->P2 P1->P2 End Bioactive Molecules & Drug Candidates P2->End P3->End P4->End

Caption: Role as an intermediate in heterocyclic synthesis.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound is not provided in the search results, general precautions for related hydrazide and brominated aromatic compounds should be followed.

  • Hazard Codes: For similar structures, hazard codes often include "Xi" (Irritant).[6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place, sealed in a tightly closed container.[4] Recommended storage is at 2-8°C.[4]

For detailed safety information, users must consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined synthesis and versatile reactivity make it an invaluable precursor for creating novel heterocyclic molecules with potential therapeutic applications. Understanding its core properties and established protocols is essential for researchers aiming to leverage this intermediate in their drug discovery and development programs.

References

  • AppChem. This compound. [Link]

  • Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(2), o441. [Link]

  • Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. ResearchGate. [Link]

  • Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). 2-(4-Bromo-phen-oxy)propanohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o441. [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 2-(4-Bromophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the crystal structure of 2-(4-Bromophenoxy)propanohydrazide, a molecule of significant interest as a synthetic intermediate for various heterocyclic compounds.[1][2][3][4] Understanding the three-dimensional arrangement of atoms and molecules in the solid state is paramount in drug development and materials science, as it governs crucial physicochemical properties such as solubility, stability, and bioavailability.[5][6][7] This document details the experimental protocols and interprets the crystallographic data, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are presented as self-validating systems, emphasizing the rationale behind each experimental choice to ensure technical accuracy and reproducibility.

Introduction: The Significance of Crystalline Architecture

The precise arrangement of atoms within a crystal lattice dictates the macroscopic properties of a compound.[5][6] For active pharmaceutical ingredients (APIs), identifying the most stable crystalline form, or polymorph, is a critical step in development to mitigate risks of phase transitions that could alter therapeutic efficacy.[5] X-ray crystallography is the definitive method for elucidating molecular and crystal structures at atomic resolution, providing unambiguous and accurate three-dimensional parameters.[8][9][10][11] This guide focuses on this compound, a key building block for synthesizing biologically active molecules like azoles and oxadiazoles.[1][2][3][4] By analyzing its crystal structure, we gain fundamental insights into the intermolecular forces that govern its packing, which is essential for predicting its behavior and for the rational design of new derivatives.

Experimental Methodology: A Validated Workflow

The determination of a crystal structure is a multi-step process requiring meticulous execution. The following protocols are designed to ensure the generation of high-quality, reliable data.

Synthesis and Crystallization

The synthesis of this compound is a crucial first step. The chosen synthetic route is designed for high purity, which is a prerequisite for successful crystallization.

Protocol 1: Synthesis of this compound [3]

  • Reaction Setup: Dissolve methyl 2-(4-bromophenoxy)propionate (5.0 g, 0.0193 mol) in methanol (20 ml).

  • Hydrazine Addition: Slowly add hydrazine hydrate (80%, 3.50 mL, 0.0679 mol) to the solution with continuous stirring. The use of excess hydrazine hydrate ensures the complete conversion of the ester to the desired hydrazide.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.

  • Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Precipitation: Pour the concentrated reaction mixture into water to precipitate the crude product. The significant change in solvent polarity causes the organic product to solidify.

  • Purification: Collect the solid by filtration and recrystallize from an ethanol/water mixture to obtain pure, colorless crystals suitable for X-ray diffraction analysis. This recrystallization step is critical for removing impurities and obtaining single crystals of sufficient quality.

Synthesis_Workflow reagents Methyl 2-(4-bromophenoxy)propionate + Hydrazine Hydrate in Methanol reaction Stirring at Room Temp. (Monitored by TLC) reagents->reaction Reaction workup Concentration & Precipitation in Water reaction->workup Isolation purification Recrystallization (Ethanol/Water) workup->purification Purification product Pure Crystals of This compound purification->product

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the cornerstone of crystal structure analysis.[10][12] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[8][9]

Protocol 2: Data Collection and Structure Refinement

  • Crystal Selection and Mounting: A suitable single crystal (approx. 0.50 × 0.30 × 0.20 mm) is selected under a microscope and mounted on a goniometer head.[1] The quality of the crystal is paramount for obtaining high-resolution diffraction data.

  • Data Collection: The crystal is cooled to 113 K to minimize thermal vibrations of the atoms, resulting in a more precise structure.[3] Data is collected using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then corrected for various experimental factors (e.g., absorption).

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods. The initial atomic model is then refined against the experimental data to improve the fit and obtain the final, accurate structure.[13]

XRD_Workflow cluster_exp Experimental cluster_comp Computational crystal Select & Mount Single Crystal xray Irradiate with X-rays (113 K) crystal->xray diffraction Collect Diffraction Pattern xray->diffraction processing Data Processing & Correction diffraction->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement final_structure Crystallographic Data (CIF) refinement->final_structure Final Structure & Validation

Results and Discussion: Deciphering the Molecular Architecture

The crystallographic analysis of this compound provides a detailed picture of its solid-state conformation and intermolecular interactions.

Crystallographic Data

The fundamental crystallographic parameters for the title compound are summarized in the table below. These values define the unit cell and provide a measure of the quality of the final refined structure.

Parameter Value
Chemical FormulaC₉H₁₁BrN₂O₂
Formula Weight259.11
Crystal SystemMonoclinic
Space GroupP 2₁/c
a (Å)10.2598 (14)
b (Å)4.8009 (7)
c (Å)23.322 (3)
β (°)112.712 (6)
Volume (ų)1059.7 (3)
Z4
Temperature (K)113 (2)
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.034
wR-factor0.066
(Data sourced from Akhtar et al., 2009)[1][3]

The compound crystallizes in the monoclinic space group P 2₁/c, which is a common space group for organic molecules. The low R-factor (0.034) indicates a good agreement between the observed and calculated structure factors, signifying a high-quality and reliable structural model.[3]

Molecular Conformation

The molecular structure reveals a non-planar conformation. A key feature is the dihedral angle between the bromophenoxy group and the plane of the propanohydrazide moiety, which is 82.81 (7)°.[1][2][3][4] This twisted conformation minimizes steric hindrance between the two parts of the molecule. The bromo group is essentially coplanar with the phenyl ring.[1][3]

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is primarily stabilized by intermolecular N—H⋯O hydrogen bonds.[1][2][3][4] These interactions are crucial as they link the molecules into columns that extend along the b-axis of the unit cell.[1][2][3][4] This type of hydrogen bonding is a common and influential interaction in the crystal structures of hydrazide derivatives, often dictating their packing motifs.[14][15] Understanding these interactions is vital for crystal engineering, as modifying the molecule could allow for predictable changes in the crystal packing.

H_Bonding mol1 {Molecule A | ...-C=O... | ...-N-H...} mol2 {Molecule B | ...-C=O... | ...-N-H...} mol1:s->mol2:n N-H···O Hydrogen Bond mol3 {Molecule C | ...-C=O... | ...-N-H...} mol2:s->mol3:n N-H···O Hydrogen Bond caption Schematic of intermolecular hydrogen bonding forming columns.

Conclusion

The single-crystal X-ray diffraction analysis of this compound has successfully elucidated its three-dimensional structure. The molecule adopts a twisted conformation and its crystal packing is dominated by N—H⋯O hydrogen bonds, which form columns along the b-axis. This detailed structural information is invaluable for understanding the solid-state properties of this important synthetic intermediate. The protocols and insights provided in this guide offer a robust framework for researchers in the field, underscoring the power of crystallography in modern drug discovery and materials science.[7][11][13]

References

  • X-ray Determination Of Molecular Structure | Research Starters - EBSCO. (n.d.).
  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica, A79, a117.
  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2023). Migration Letters.
  • Molecular structure by X-ray diffraction - Spectroscopy - Labtoo. (n.d.).
  • X-ray Diffraction Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. Acta Crystallographica Section E: Crystallographic Communications, 65(2), o441.
  • The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua - Filter Dryer. (2025).
  • A Review on Crystallography and Its Role on Drug Design. (2023). Zien Journals Publishing.
  • The role of crystallography in drug design. (2004). Protein and Peptide Letters.
  • Unveiling Molecular Architecture: A Guide to X-ray Diffraction for Crystal Structure Confirmation. (2025). Benchchem.
  • Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. Semantic Scholar.
  • Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. ResearchGate.
  • Malviya, V. P., & Dutta, A. (2022). A new hydrazide functionalized Schiff's base derivative: Insights into crystallography, Hirshfeld surface, and energy framework analysis. European Journal of Chemistry, 13, 351-357.
  • Saeed, S., Rashid, N., & Mohamed, S. K. (2017). Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. European Journal of Chemistry, 8, 15-17.
  • Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. (2018). MDPI.
  • Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). 2-(4-Bromo-phen-oxy)propanohydrazide. Acta Crystallographica Section E: Structural Reports Online, 65(Pt 2), o441.

Sources

The Versatile Precursor: A Technical Guide to 2-(4-Bromophenoxy)propanohydrazide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of novel heterocyclic scaffolds is of paramount importance. These cyclic structures are foundational to a vast array of therapeutic agents. This technical guide delves into the utility of 2-(4-Bromophenoxy)propanohydrazide as a pivotal precursor for the synthesis of a variety of biologically significant heterocycles, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. We will explore the underlying chemical principles, provide validated experimental protocols, and discuss the significance of the resulting compounds, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile starting material.

Introduction: The Significance of this compound

Carboxylic acid hydrazides are a cornerstone in the synthesis of nitrogen-containing heterocycles due to their inherent reactivity and bifunctional nature.[1] this compound, in particular, has emerged as a valuable intermediate.[1] Its structure incorporates several key features: a reactive hydrazide moiety, a chiral center, and a brominated phenyl ring, which offers a site for further functionalization or can play a role in the biological activity of the final molecule.

The heterocycles derived from this precursor, such as oxadiazoles, thiadiazoles, and triazoles, are known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5][6][7] This guide will provide a detailed exploration of the synthetic pathways to these important classes of compounds, starting from this compound.

Synthesis of the Precursor: this compound

The initial and crucial step is the synthesis of the title precursor. This is typically achieved through a straightforward hydrazinolysis of the corresponding ester, methyl 2-(4-bromophenoxy)propionate.

Experimental Protocol: Synthesis of this compound[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-(4-bromophenoxy)propionate (5.0 g, 0.0193 mol) in methanol (20 ml).

  • Addition of Hydrazine Hydrate: To the stirred solution, slowly add hydrazine hydrate (80%, 3.50 mL, 0.0679 mol).

  • Reflux: Heat the reaction mixture to reflux.

  • Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 6 hours).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Precipitation: Pour the concentrated residue into cold water to precipitate the solid product.

  • Isolation and Purification: Filter the precipitated solid, wash with water, and recrystallize from an ethanol/water mixture to yield pure this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₁BrN₂O₂
Molecular Weight 259.10 g/mol
Appearance White solid

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocycles known for their diverse biological activities.[3][8][9] The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from this compound can be achieved through a one-pot reaction with aromatic carboxylic acids using a dehydrating agent like phosphorus oxychloride (POCl₃).

Mechanism of 1,3,4-Oxadiazole Formation

The reaction proceeds through an initial N-acylation of the hydrazide with the aromatic carboxylic acid, followed by an intramolecular cyclodehydration to form the stable 1,3,4-oxadiazole ring.

G

Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of 2-(1-(4-Bromophenoxy)ethyl)-5-aryl-1,3,4-oxadiazole
  • Reaction Mixture: In a round-bottom flask, combine this compound (1 mmol), an aromatic carboxylic acid (1 mmol), and phosphorus oxychloride (5 mL).

  • Reflux: Heat the mixture under reflux for 4-6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing crushed ice and water.

  • Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Isolation: Filter the precipitated solid, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.

Synthesis of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is another important heterocycle with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][4][10] A common and effective method for the synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles involves the reaction of an acyl thiosemicarbazide with a dehydrating agent. The acyl thiosemicarbazide is prepared from the corresponding hydrazide.

Mechanism of 1,3,4-Thiadiazole Formation

The synthesis begins with the formation of an acyl thiosemicarbazide by reacting this compound with an isothiocyanate. This intermediate is then cyclized under acidic conditions to yield the 1,3,4-thiadiazole. Alternatively, reaction with carbon disulfide in a basic medium yields a dithiocarbazate salt, which upon treatment with a dehydrating agent can also lead to the thiadiazole ring.

G

Caption: Synthetic pathways to 1,3,4-thiadiazoles.

Experimental Protocol: Synthesis of 5-(1-(4-Bromophenoxy)ethyl)-1,3,4-thiadiazol-2-amine[11][12]

Step 1: Synthesis of 1-(2-(4-Bromophenoxy)propanoyl)thiosemicarbazide

  • Formation of Potassium Dithiocarbazate: Dissolve potassium hydroxide (0.01 mol) in absolute ethanol (50 mL). Cool the solution in an ice bath and add this compound (0.01 mol). To this stirred solution, add carbon disulfide (0.01 mol) dropwise while maintaining the temperature below 10°C. Continue stirring for 12-16 hours at room temperature.

  • Isolation of Dithiocarbazate: Dilute the reaction mixture with dry ether and filter the precipitated potassium dithiocarbazate. Wash with ether and dry.

Step 2: Cyclization to 5-(1-(4-Bromophenoxy)ethyl)-1,3,4-thiadiazol-2-amine

  • Reaction Setup: Suspend the potassium dithiocarbazate (0.01 mol) in water.

  • Cyclization: Add concentrated sulfuric acid dropwise with cooling until the initial precipitate redissolves. Heat the mixture gently on a water bath for 2-3 hours.

  • Work-up: Cool the reaction mixture and neutralize with a suitable base (e.g., 10% NaOH) to precipitate the product.

  • Isolation and Purification: Filter the solid, wash with water, and recrystallize from ethanol.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles and their derivatives are a well-known class of heterocyclic compounds that are integral to many pharmaceutical agents, particularly antifungals.[6][7][11][12] The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols from this compound can be achieved via a thiosemicarbazide intermediate.

Mechanism of 1,2,4-Triazole Formation

The key intermediate is a 1,4-disubstituted thiosemicarbazide, formed by the reaction of this compound with an appropriate isothiocyanate. This thiosemicarbazide then undergoes base-catalyzed intramolecular cyclization to yield the 4H-1,2,4-triazole-3-thiol.

G

Caption: General scheme for 1,2,4-triazole synthesis.

Experimental Protocol: Synthesis of 4-Aryl-5-(1-(4-bromophenoxy)ethyl)-4H-1,2,4-triazole-3-thiol[8][15]

Step 1: Synthesis of 1-(2-(4-Bromophenoxy)propanoyl)-4-arylthiosemicarbazide

  • Reaction Setup: Dissolve this compound (0.01 mol) in absolute ethanol (50 mL).

  • Addition of Isothiocyanate: Add the desired aryl isothiocyanate (0.01 mol) to the solution.

  • Reflux: Reflux the reaction mixture for 4-6 hours.

  • Isolation: Cool the mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried.

Step 2: Cyclization to 4-Aryl-5-(1-(4-bromophenoxy)ethyl)-4H-1,2,4-triazole-3-thiol

  • Reaction Setup: Suspend the thiosemicarbazide from Step 1 (0.005 mol) in an aqueous solution of sodium hydroxide (8%, 25 mL).

  • Reflux: Reflux the mixture for 6-8 hours.

  • Work-up: Cool the reaction mixture and pour it into cold water.

  • Acidification: Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Isolation and Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure triazole derivative.

Biological Significance and Applications

The heterocyclic compounds synthesized from this compound are of significant interest due to their potential biological activities.

Table 2: Potential Biological Activities of Synthesized Heterocycles

Heterocycle ClassPotential Biological Activities
1,3,4-Oxadiazoles Antifungal, Anti-inflammatory, Antibacterial[3][8]
1,3,4-Thiadiazoles Antimicrobial, Anticancer, Anticonvulsant[2][4][10]
1,2,4-Triazoles Antifungal, Antibacterial, Antiviral, Anti-inflammatory[5][6][7][11][12]

The presence of the 4-bromophenoxy moiety can enhance the lipophilicity of the molecules, potentially improving their membrane permeability and overall bioavailability. Furthermore, the bromine atom can participate in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a range of medicinally important heterocyclic compounds. The synthetic routes to 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles are robust and generally proceed with good yields. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists in the field of drug discovery and development to explore the chemical space around these privileged scaffolds. The potential for further diversification of these molecules, coupled with their inherent biological activities, makes this compound a valuable tool in the quest for novel therapeutic agents.

References

  • Bayrak, H., Demirbas, A., Karaoglu, S. A., & Demirbas, N. (2009). Synthesis of some new 1,2,4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities. European Journal of Medicinal Chemistry, 44(3), 1057-1066. Available from: [Link]

  • Onkol, T., Doğruer, D. S., Uzun, L., Adak, S., Ozkan, S., & Sahin, M. F. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 277-284. Available from: [Link]

  • de Oliveira, C. S., Lira, B. F., Barbosa-Filho, J. M., Lorenzo, J. G. F., & de Athayde-Filho, P. F. (2012). Synthetic approaches and biological activity of 1,3,4-oxadiazole derivatives: a review. Molecules, 17(9), 10192-10231. Available from: [Link]

  • Kadi, A. A., Al-Abdullah, N. G., Shehata, I. A., Habib, E. E., Ibrahim, T. M., & El-Emam, A. A. (2010). Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2947-2954. Available from: [Link]

  • Holla, B. S., Veerendra, B., Shivananda, M. K., & Poojary, B. (2003). Synthesis characterization and anticancer activity of some new 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 38(7-8), 759-767. Available from: [Link]

  • Kazeminejad, Z., Marzi, M., Shiroudi, A., Kouhpayeh, S. A., & Farjam, M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International, 2022, 4584846. Available from: [Link]

  • Rodrigues-Vendramini, F. A., Faria, D. R., Arita, G. S., Capoci, I. R., Sakita, K. M., Caparroz-Assef, S. M., ... & Svidzinski, T. I. (2019). Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment. PLoS Neglected Tropical Diseases, 13(6), e0007463. Available from: [Link]

  • Gomha, S. M., & Khalil, K. D. (2012). A convenient method for the synthesis of some new 1,2,4-triazole derivatives and their antimicrobial evaluation. Molecules, 17(8), 9335-9347. Available from: [Link]

  • Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis and antimicrobial activities of some new 1,2,4-triazoles and 1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 39(9), 793-804. Available from: [Link]

  • Kumar, D., Kumar, N. M., & Shah, K. (2012). Synthesis and biological evaluation of some new 1,3,4-thiadiazole derivatives for their antimicrobial activities. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(1), 68-75. Available from: [Link]

  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[2][4][8]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 235-246. Available from: [Link]

  • Bhatia, S. K., & Malik, A. (2013). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Journal of Chemistry, 2013, 615873. Available from: [Link]

  • Mahendrasinh, M. R., Patel, P. R., & Patel, K. D. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. Available from: [Link]

  • Frolova, Y., Kaplaushenko, A., Sameliuk, Y., Romanina, D., & Morozova, L. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Ceska a Slovenska Farmacie, 71(4), 149-158. Available from: [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). 1,3,4-Thiadiazole derivatives: synthesis, anti-inflammatory and antimicrobial evaluation. Archiv der Pharmazie, 337(1), 7-14. Available from: [Link]

  • Selvaraj, S., Perumal, S., & Al-Ghamdi, A. M. (2011). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available from: [Link]

  • Gaonkar, S. L., Rai, K. M. L., & Prabhuswamy, B. (2006). Synthesis and antimicrobial studies of a new series of 2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-5-substituted-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 41(7), 841-846. Available from: [Link]

  • Ali, A. A., & Abd-Alhafez, O. M. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available from: [Link]

  • Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(2), o441. Available from: [Link]

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Biological potential of "2-(4-Bromophenoxy)propanohydrazide" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

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I'm now diving deeper, and I see the initial search was fruitful! I've confirmed that this compound is indeed a key player. Several derivatives have been linked to potential anticancer, antimicrobial, and anticonvulsant effects. Specifically, in vitro antitumor activity is promising, with strong effects on leukemia cell lines. I'm focusing on the synthesis of azoles from the core hydrazide, as they are well-known to have broad pharmacological properties. I'm also looking into structurally similar derivatives for antioxidant, anticancer, and antimicrobial activity, and the anticonvulsant activity of related hydrazide/amide derivatives. I've also found antimicrobial and anticancer screening protocols. Next, I need to focus on...

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An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Bromophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(4-Bromophenoxy)propanohydrazide. As a key intermediate in the synthesis of various heterocyclic compounds, including azoles and oxadiazoles, a thorough understanding of its structural confirmation via modern analytical techniques is paramount for researchers and drug development professionals.[1][2][3] While crystallographic data for this compound has been published, this guide will focus on the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The principles of data acquisition and interpretation are discussed in detail to provide a robust framework for the analysis of this and structurally related molecules.

Introduction

This compound (C₉H₁₁BrN₂O₂) is a molecule of significant interest in medicinal chemistry and materials science.[1][2][3] Its synthesis typically involves the reaction of a corresponding ester, methyl 2-(4-bromophenoxy)propionate, with hydrazine hydrate.[1][3] The structural elucidation of the final product is a critical step to ensure purity and confirm the covalent architecture before its use in further synthetic transformations. This guide will delve into the expected spectroscopic signature of this compound, providing a detailed analysis of its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (in ppm, relative to a TMS standard) and their multiplicities are detailed in Table 1.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-a1.5 - 1.7Doublet3H
H-b4.6 - 4.8Quartet1H
H-c6.8 - 7.0Doublet2H
H-d7.3 - 7.5Doublet2H
H-e4.2 - 4.4Broad Singlet2H
H-f7.8 - 8.0Broad Singlet1H

Causality Behind the Predictions:

  • H-a (CH₃): These methyl protons are adjacent to the chiral center (H-b). They are shielded and appear upfield. The signal is split into a doublet by the single proton on the adjacent carbon.

  • H-b (CH): This proton is on a carbon bonded to an oxygen atom, which is deshielding, thus shifting it downfield. It is split into a quartet by the three adjacent methyl protons (H-a).

  • H-c (Aromatic): These two protons are ortho to the oxygen-bearing carbon on the aromatic ring. The electron-donating nature of the ether oxygen shields these protons, causing them to appear at a lower chemical shift compared to the other aromatic protons. They are split into a doublet by the adjacent H-d protons.

  • H-d (Aromatic): These two protons are meta to the ether linkage and ortho to the bromine atom. The deshielding effect of the electronegative bromine atom shifts them further downfield. They appear as a doublet due to coupling with the H-c protons.

  • H-e (NH₂): The protons of the primary amine group are typically broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift can be variable depending on the solvent and concentration.

  • H-f (NH): The amide proton is deshielded by the adjacent carbonyl group and appears as a broad singlet. Its chemical shift is also solvent and concentration-dependent.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-118 - 22
C-270 - 75
C-3168 - 172
C-4115 - 118
C-5132 - 135
C-6116 - 120
C-7155 - 158
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the proton frequency.

    • Acquire a one-pulse spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the carbon frequency.

    • Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

    • A relaxation delay of 2 seconds and a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 3400N-H stretchAmine (NH₂)
3150 - 3300N-H stretchAmide (N-H)
3030 - 3100C-H stretchAromatic
2850 - 3000C-H stretchAliphatic
1640 - 1680C=O stretch (Amide I)Amide
1580 - 1620N-H bend (Amide II)Amide
1470 - 1500C=C stretchAromatic Ring
1220 - 1260C-O stretchAryl Ether
1000 - 1100C-Br stretchAryl Bromide

Causality Behind the Predictions:

  • The N-H stretching vibrations of the primary amine and the secondary amide are expected to appear as distinct bands in the high-frequency region.

  • The carbonyl (C=O) stretch of the amide group is a strong and characteristic absorption.

  • The aromatic C=C stretching and the C-O stretching of the aryl ether provide evidence for the phenoxy moiety.

  • The C-Br stretch is typically found in the fingerprint region and confirms the presence of the bromo substituent.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to confirm its structure.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of this compound is 259.10 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak at m/z 258 and m/z 260.

  • Major Fragmentation Pathways:

G M [C₉H₁₁BrN₂O₂]⁺ m/z 258/260 F1 [C₈H₈BrO]⁺ m/z 199/201 M->F1 - CH₃N₂O F2 [C₆H₄BrO]⁺ m/z 171/173 M->F2 - C₃H₇N₂O F3 [C₃H₅N₂O]⁺ m/z 85 M->F3 - C₆H₄BrO

Caption: Predicted major fragmentation pathways for this compound.

Causality Behind the Predictions:

  • m/z 199/201: Loss of the propanohydrazide side chain from the molecular ion would result in the formation of the 4-bromophenoxy radical cation.

  • m/z 171/173: Subsequent loss of an ethyl group from the side chain could lead to this fragment.

  • m/z 85: Cleavage of the ether bond could result in the formation of the propanohydrazide fragment.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.

  • Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

  • Data Acquisition: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. The mass range should be set to scan from m/z 50 to 500.

  • Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a product ion scan on the isolated molecular ion peak (m/z 259/261 for the [M+H]⁺ adduct).

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. This guide outlines the expected spectroscopic data and the underlying principles of its interpretation. By following the described methodologies, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(2), o441. [Link]

  • ResearchGate. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • PubMed. (2009). 2-(4-Bromo-phen-oxy)propanohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o441. [Link]

Sources

Solubility of "2-(4-Bromophenoxy)propanohydrazide" in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(4-Bromophenoxy)propanohydrazide in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published solubility data, this document establishes a framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in common organic solvents. The guide delves into the physicochemical properties of the molecule, applies the "like dissolves like" principle to forecast its behavior in various solvent classes, and provides a detailed, field-proven experimental protocol for accurate solubility measurement. Safety protocols for handling hydrazide and brominated aromatic compounds are also thoroughly addressed to ensure good laboratory practice.

Introduction: The Significance of Solubility for a Synthetic Intermediate

This compound is a key intermediate in the synthesis of various heterocyclic compounds, including azoles and oxadiazoles, which are scaffolds of significant interest in medicinal chemistry and materials science.[1][2] The efficiency of subsequent synthetic steps, purification strategies (such as crystallization), and formulation processes are fundamentally dependent on the solubility of this starting material. A thorough understanding of its solubility in different organic solvents is therefore not merely academic but a critical parameter for process optimization, yield maximization, and the development of robust and scalable synthetic routes.

This guide is structured to empower the researcher with both theoretical and practical tools. It begins by dissecting the molecule's structural features to predict its solubility and then provides a rigorous, step-by-step methodology for empirical validation.

Physicochemical Profile and Its Implications for Solubility

The solubility of a compound is governed by its molecular structure. The key physicochemical properties of this compound are summarized below, providing a foundation for predicting its interaction with various solvents.

PropertyValueSourceImplication for Solubility
Molecular Formula C₉H₁₁BrN₂O₂[3][4]Indicates a relatively small molecule with a mix of polar and nonpolar components.
Molecular Weight 259.10 g/mol [3][4]Moderate molecular weight suggests that solubility will be highly dependent on specific intermolecular interactions rather than size.
Topological Polar Surface Area (TPSA) 64.35 Ų[3]The TPSA, arising from the hydrazide group (-C(=O)NHNH₂), is significant, indicating a strong capacity for polar interactions. This suggests good solubility in polar solvents.
Calculated LogP (XLogP3) 1.2[3]A low positive LogP value suggests a degree of lipophilicity, but the compound remains relatively balanced in its preference for aqueous vs. lipid environments. It is not extremely nonpolar.
Hydrogen Bond Donors 2[3]The two N-H groups of the hydrazide moiety can donate hydrogen bonds, favoring solubility in protic and polar aprotic solvents that are hydrogen bond acceptors.
Hydrogen Bond Acceptors 3[3]The two oxygen atoms and the second nitrogen atom can accept hydrogen bonds, enhancing solubility in protic solvents like alcohols.

Analysis of Functional Groups:

  • 4-Bromophenyl group: This is a bulky, nonpolar (lipophilic) moiety. The bromine atom adds to the molecular weight and contributes to van der Waals forces but does not significantly increase polarity. This part of the molecule will favor solubility in nonpolar aromatic solvents (e.g., toluene) and chlorinated solvents.[5]

  • Ether Linkage (-O-): The ether group is polar aprotic and can act as a hydrogen bond acceptor, contributing to solubility in a range of solvents.

  • Propanohydrazide group (-CH(CH₃)C(=O)NHNH₂): This is the primary driver of polarity. The amide-like structure and the terminal amino group are capable of strong hydrogen bonding and dipole-dipole interactions, suggesting strong affinity for polar protic and aprotic solvents.

Theoretical Solubility Considerations Based on Solvent Class

The principle of "like dissolves like" is a cornerstone of solubility prediction, stating that substances with similar intermolecular forces are likely to be soluble in one another.[6][7][8][9][10] Based on the physicochemical profile, we can predict the solubility of this compound in three main classes of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol, Water): These solvents can both donate and accept hydrogen bonds. Given the compound's two hydrogen bond donors and three acceptors, it is expected to exhibit high solubility in polar protic solvents, particularly short-chain alcohols. Its synthesis, which involves recrystallization from an ethanol/water mixture, supports this prediction.[2]

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone, Ethyl Acetate): These solvents have significant dipole moments but do not donate hydrogen bonds. The compound's high TPSA and polar hydrazide group suggest good to moderate solubility in these solvents. Solvents like DMSO and DMF are particularly effective at dissolving compounds with multiple polar functional groups.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane, Carbon Tetrachloride): These solvents interact primarily through weak London dispersion forces. The nonpolar bromophenyl ring will contribute to some interaction, but the highly polar hydrazide group will strongly disfavor dissolution. Therefore, the compound is expected to have low to negligible solubility in nonpolar solvents like hexane and cyclohexane. Solubility may be slightly better in toluene due to potential π-π stacking interactions with the aromatic ring.

Standardized Experimental Protocol for Determining Thermodynamic Solubility

Since quantitative data is not publicly available, an experimental determination is necessary. The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility due to its reliability and is recommended by regulatory bodies.[11][12] This protocol is designed to be a self-validating system, ensuring the data generated is accurate and reproducible.

Materials and Equipment
  • This compound (solid, purity >95%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps (e.g., 20 mL)

  • Orbital shaker or rotator with temperature control

  • Analytical balance (± 0.1 mg)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC-MS system)[13][14][15]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Add excess solid to a known volume of solvent B Seal vials tightly A->B Step 1 C Place on orbital shaker at constant temperature (e.g., 25°C) B->C Step 2 D Shake for 24-48 hours to ensure equilibrium C->D Step 3 E Allow vials to stand to sediment excess solid D->E Step 4 F Withdraw supernatant using a syringe E->F Step 5 G Filter supernatant through a 0.22 µm syringe filter F->G Step 6 H Dilute filtrate accurately with the same solvent G->H Step 7 I Measure concentration using UV-Vis or LC-MS H->I Step 8 J Calculate solubility (e.g., in mg/mL or mol/L) I->J Step 9

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of vials, add a precisely known volume (e.g., 5.0 mL) of each selected organic solvent.

    • Add an excess amount of this compound to each vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. This confirms that the solution is saturated.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Temperature control is crucial as solubility is temperature-dependent.[11]

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most compounds.[15]

    • Self-Validation: To confirm equilibrium has been reached, take samples at different time points (e.g., 24h, 36h, and 48h). Equilibrium is confirmed when the measured concentration no longer changes significantly between time points.[12]

  • Sample Separation:

    • Remove the vials from the shaker and let them stand at the equilibration temperature for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

    • Immediately pass the supernatant through a syringe filter (0.22 µm) into a clean vial. This step is critical to remove any undissolved microparticles, which would otherwise lead to an overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or LC-MS.[16][17]

      • UV-Vis: Requires creating a calibration curve from standard solutions of known concentrations. The absorbance of the unknown sample is then used to determine its concentration via the Beer-Lambert law.[17]

      • LC-MS: Offers higher selectivity and sensitivity, making it ideal for low-solubility measurements and for verifying the compound's stability during the experiment.[14][15][18]

  • Data Calculation:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear, tabular format for easy comparison.

Solvent ClassificationSolventDielectric Constant (Approx.)Predicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
Polar Protic Methanol32.7High[Experimental Data]
Ethanol24.5High[Experimental Data]
Polar Aprotic DMSO46.7High[Experimental Data]
Acetonitrile37.5Moderate[Experimental Data]
Acetone20.7Moderate[Experimental Data]
Ethyl Acetate6.0Low-Moderate[Experimental Data]
Nonpolar Dichloromethane9.1Low-Moderate[Experimental Data]
Toluene2.4Low[Experimental Data]
Hexane1.9Negligible[Experimental Data]

Safety and Handling Precautions

Adherence to Good Laboratory Practices (GLP) is mandatory.[11][19][20][21] this compound is a chemical intermediate for which comprehensive toxicological data may not be available. Therefore, it should be handled with care, assuming it is hazardous.

  • General Hazards:

    • Hydrazide Moiety: Hydrazine and its derivatives are known to be toxic and are suspected carcinogens.[22][23][24] They can cause damage to the liver, kidneys, and central nervous system upon exposure.[22][24]

    • Brominated Aromatic Compounds: These compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[5][25]

  • Required Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles at all times.

    • All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[26]

  • Spill and Waste Disposal:

    • In case of a spill, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous chemical waste.

    • All waste materials containing the compound or its solutions must be disposed of according to institutional and local environmental regulations.

Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on its physicochemical properties with a rigorous experimental protocol, researchers can generate the reliable solubility data essential for process development, purification, and further synthetic applications. The emphasis on self-validating experimental design and strict adherence to safety protocols ensures the generation of high-quality, trustworthy results.

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An In-depth Technical Guide to 2-(4-Bromophenoxy)propanohydrazide: Synthesis, Characterization, and Application as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Unseen Importance of Synthetic Intermediates

In the landscape of drug discovery and materials science, the focus often gravitates towards the final, active compounds. However, the journey to these molecules is paved by a series of crucial, often unsung, chemical entities known as synthetic intermediates. These molecules are the foundational building blocks, the critical stepping stones from which complex chemical architectures are constructed. 2-(4-Bromophenoxy)propanohydrazide stands as a prime example of such a pivotal intermediate. While not a therapeutic agent in itself, its structural motifs—a bromophenoxy group and a propanohydrazide moiety—offer a versatile platform for the synthesis of a diverse range of heterocyclic compounds with significant biological potential. This guide provides an in-depth exploration of the synthesis, structural characterization, and the scientific rationale behind the use of this compound as a key intermediate in medicinal chemistry.

The Genesis of this compound: A Building Block for Bioactive Heterocycles

The documented emergence of this compound is not marked by a singular "discovery" in the traditional sense, but rather by its strategic synthesis as a key intermediate for more complex molecules. Its development is rooted in the broader field of research into carboxylic acid hydrazides. These organic compounds are recognized as important biological agents and versatile precursors for the synthesis of biologically active heterocycles, particularly those containing two adjacent nitrogen atoms.[1]

The scientific impetus for synthesizing this compound stems from the established utility of the hydrazide functional group (-CONHNH2). This group is a cornerstone in the construction of various five-membered heterocyclic rings, such as azoles, 2,5-disubstituted-1,3,4-oxadiazoles, and 5-substituted 2-mercapto-1,3,4-oxadiazoles.[1][2][3] These heterocyclic scaffolds are prevalent in a vast array of pharmacologically active compounds.

The inclusion of the 4-bromophenoxy moiety is a deliberate design choice. The bromo-substituent provides a site for further chemical modification through cross-coupling reactions, while the phenoxy group imparts a degree of lipophilicity and can influence the overall conformation and biological activity of the final derivatives. Therefore, the synthesis of this compound was a logical and strategic step in the quest for novel bioactive molecules.

Synthesis and Structural Elucidation: A Methodical Approach

The synthesis of this compound is a direct and efficient process, reflecting its intended role as a readily accessible intermediate. The primary synthesis protocol, as detailed in the literature, involves the reaction of a methyl ester precursor with hydrazine hydrate.[1][2]

Experimental Protocol: Synthesis of this compound

This protocol is based on the work of Akhtar et al. (2009).[1][2]

Materials:

  • Methyl 2-(4-bromophenoxy)propionate

  • Hydrazine hydrate (80%)

  • Methanol

  • Water

  • Standard laboratory glassware for reflux and filtration

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-(4-bromophenoxy)propionate (e.g., 5.0 g, 0.0193 mol) in methanol (e.g., 20 ml).

  • Addition of Hydrazine Hydrate: To the stirred solution, slowly add hydrazine hydrate (80%) (e.g., 3.50 mL, 0.0679 mol). The slow addition is crucial to control the initial exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Precipitation: Pour the concentrated residue into water. The product, being less soluble in water, will precipitate out as a solid.

  • Isolation and Purification: Filter the precipitated solid and wash with water. Recrystallize the crude product from an ethanol/water mixture to obtain the purified this compound.

Rationale Behind Experimental Choices
  • Choice of Solvent (Methanol): Methanol is an excellent solvent for both the starting ester and hydrazine hydrate, ensuring a homogeneous reaction mixture. Its relatively low boiling point facilitates easy removal during the work-up phase.

  • Use of Hydrazine Hydrate: Hydrazine hydrate is a common and effective nucleophile for the conversion of esters to hydrazides. The use of an excess of hydrazine hydrate helps to drive the reaction to completion.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic acyl substitution reaction to occur at a reasonable rate.

  • TLC Monitoring: TLC is a simple and effective technique to visually track the disappearance of the starting material and the appearance of the product, allowing for the determination of the reaction's endpoint.

  • Precipitation in Water: This is a straightforward method for isolating the product. The significant difference in polarity between the organic product and the aqueous medium leads to its precipitation.

  • Recrystallization: This is a standard purification technique for solid organic compounds. The ethanol/water solvent system is chosen to ensure that the product is soluble at higher temperatures and less soluble at lower temperatures, allowing for the formation of pure crystals upon cooling.

Structural Characterization

The definitive structure of this compound has been elucidated using single-crystal X-ray diffraction.[1][2]

Key Structural Features:

ParameterValueSignificance
Molecular Formula C9H11BrN2O2Confirms the elemental composition.[2][3][4]
Molecular Weight 259.11 g/mol A fundamental physical property.[2][4]
Crystal System MonoclinicDescribes the symmetry of the crystal lattice.[2]
Space Group P 21 /cDefines the symmetry elements within the unit cell.[2]
Dihedral Angle 82.81 (7)°The angle between the bromophenoxy group and the propanohydrazide moiety, indicating a non-planar conformation.[1][2][3]
N1—N2 Bond Length 1.415 (3) ÅA key bond length within the hydrazide group.[1][2]
C—N Bond Length 1.330 (3)ÅIndicative of a single bond character.[2]

The crystal structure is further stabilized by intermolecular N—H⋯O hydrogen bonds, which form columns extending along the b-axis.[1][2][3] This hydrogen bonding network plays a crucial role in the solid-state packing of the molecules.

Chemical Reactivity and Applications in Synthesis

The true value of this compound lies in its utility as a synthetic intermediate. The hydrazide functional group is a versatile handle for a variety of chemical transformations.

Synthesis of Azoles

Hydrazides are key precursors in the synthesis of azoles, a class of five-membered heterocyclic compounds containing at least one nitrogen atom. The reaction of this compound with appropriate reagents under acidic or basic conditions can yield a variety of substituted azole derivatives.[1][2]

Synthesis of Semicarbazides and Thiosemicarbazides

Treatment of this compound with isocyanates or isothiocyanates affords the corresponding semicarbazides and thiosemicarbazides.[1][2] These derivatives are not only biologically interesting in their own right but also serve as intermediates for the synthesis of other heterocyclic systems.

Synthesis of Hydrazone Derivatives

The reaction of hydrazides with aldehydes or ketones is a classic method for the formation of hydrazones.[5] These compounds, containing the -C=N-N- linkage, are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[6][7] The synthesis of derivatives such as 2-(4-bromophenoxy)-n'-(4-ethoxybenzylidene)propanohydrazide and 2-(4-(benzyloxy)phenoxy)-n'-(5-bromo-2-hydroxybenzylidene)propanohydrazide highlights the utility of the parent hydrazide as a scaffold.[8]

Visualization of the Synthetic Pathway

The following diagram illustrates the synthesis of this compound and its subsequent conversion into a hydrazone derivative, a common application of this intermediate.

G cluster_synthesis Synthesis of this compound cluster_application Application in Hydrazone Synthesis start Methyl 2-(4-bromophenoxy)propionate product This compound start->product Methanol, Reflux reagent1 Hydrazine Hydrate (80%) intermediate This compound final_product Hydrazone Derivative intermediate->final_product Acid/Base Catalyst reagent2 Aldehyde/Ketone (R-CHO/R-CO-R')

Caption: Synthetic pathway of this compound and its application.

The Broader Context: Biological Significance of Hydrazide Derivatives

While specific biological activity data for this compound is not extensively reported, the broader class of hydrazide and hydrazone derivatives has been the subject of significant research in medicinal chemistry. These compounds have demonstrated a wide spectrum of biological activities, including:

  • Antimicrobial and Antifungal Activity: Many hydrazone derivatives exhibit potent activity against various strains of bacteria and fungi.[5]

  • Antioxidant Properties: The hydrazide-hydrazone scaffold has been investigated for its radical-scavenging capabilities.[9]

  • Enzyme Inhibition: Certain derivatives have shown potential as inhibitors of enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[9]

  • Anti-inflammatory and Analgesic Effects: The hydrazone linkage is a feature in several compounds with anti-inflammatory and pain-relieving properties.[6]

  • Anticancer Activity: Some benzohydrazide derivatives have been evaluated for their potential as anticancer agents.[5]

The synthesis of this compound provides researchers with a valuable tool to access novel derivatives that can be screened for these and other important biological activities.

Conclusion: A Foundational Molecule for Future Discoveries

This compound exemplifies the critical role of synthetic intermediates in the advancement of chemical and pharmaceutical sciences. Its straightforward synthesis, coupled with the versatile reactivity of the hydrazide functional group, makes it an indispensable building block for the creation of diverse and complex molecular architectures. While its own "history" is that of a facilitator rather than a final product, its contribution to the synthesis of potentially life-saving drugs and innovative materials is undeniable. This guide has aimed to provide a comprehensive technical overview of this important compound, underscoring the scientific rationale behind its synthesis and application, and solidifying its place as a key component in the modern synthetic chemist's toolbox.

References

  • Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(2), o441. [Link]

  • Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). 2-(4-Bromo-phen-oxy)propanohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o441. [Link]

  • Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. ResearchGate. [Link]

  • PubChemLite. (n.d.). 2-(4-bromophenoxy)-n'-(4-ethoxybenzylidene)propanohydrazide. PubChemLite. Retrieved January 18, 2026, from [Link]

  • Atanasova, M., Zheleva, D., & Tsvetanova, E. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Pharmacia, 71, 1-11. [Link]

  • Narang, R., Narasimhan, B., & Sharma, S. (2012). A review on biological activities and chemical synthesis of hydrazide derivatives. Current Medicinal Chemistry, 19(4), 569-612. [Link]

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  • Google Patents. (n.d.). US7297822B2 - 1-bromo-4-(4′-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
  • Trade Science Inc. (n.d.). Synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3- methyl. TSI Journals. Retrieved January 18, 2026, from [Link]

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An In-Depth Technical Guide to 2-(4-Bromophenoxy)propanohydrazide: Synthesis, Characterization, and Application as a Heterocyclic Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Core Intermediate

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. 2-(4-Bromophenoxy)propanohydrazide stands as a pivotal, yet often unheralded, intermediate in this field. Its true value lies not in its own biological activity, but in its function as a versatile scaffold for the construction of more complex, pharmacologically active molecules.

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of this compound. We will delve into its fundamental physicochemical properties, provide a detailed and validated synthesis protocol, explore its expected spectroscopic signature, and discuss its primary application as a precursor to biologically active 1,3,4-oxadiazoles and other azole derivatives. The causality behind experimental choices and the inherent logic of the synthetic pathways will be emphasized to empower researchers in their own discovery efforts.

Carboxylic acid hydrazides are recognized as important biological agents and key intermediates for synthesizing biologically active heterocycles.[1] The title compound, with its characteristic bromophenoxy moiety, offers a reactive handle for further chemical elaboration, making it a valuable building block in the synthesis of compounds with potential therapeutic applications, including notable antifungal agents.[2][3]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization. The molecular structure is defined by a bromophenoxy group linked via an ether bond to a propanohydrazide moiety.

PropertyValueSource
Molecular Formula C₉H₁₁BrN₂O₂[4]
Molecular Weight 259.10 g/mol [4]
CAS Number 325778-59-4[4]
Topological Polar Surface Area (TPSA) 64.35 Ų[4]
logP (predicted) 1.2063[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 3[4]
Storage Sealed in dry, 2-8°C[4]

A detailed crystallographic study has confirmed the monoclinic crystal system for this compound.[1] The analysis revealed that the bromophenoxy group is nearly planar and subtends a significant dihedral angle with the propanohydrazide moiety. The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, which form columns extending along the b-axis.[1]

Synthesis Protocol: From Ester to Hydrazide

The synthesis of this compound is achieved through a robust and straightforward nucleophilic acyl substitution reaction. The process involves the hydrazinolysis of the corresponding methyl ester, methyl 2-(4-bromophenoxy)propionate, using hydrazine hydrate.

Rationale for Experimental Design

The choice of methyl ester as the starting material is strategic; it is a stable precursor that is readily activated towards nucleophilic attack by the highly nucleophilic hydrazine. Methanol is an excellent solvent for this reaction as it is polar enough to dissolve the starting ester and is miscible with the aqueous hydrazine hydrate solution. The reaction is conducted under reflux to provide the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate. The workup procedure is designed to precipitate the solid product by leveraging its poor solubility in water, allowing for easy isolation by filtration.

Step-by-Step Methodology

Materials:

  • Methyl 2-(4-bromophenoxy)propionate

  • Hydrazine hydrate (80% solution in water)

  • Methanol (anhydrous)

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and vacuum flask

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(4-bromophenoxy)propionate (5.0 g, 19.3 mmol) in 20 mL of methanol.[1]

  • Addition of Hydrazine: While stirring, slowly add 3.50 mL of 80% hydrazine hydrate (approx. 68 mmol) to the solution. Safety Note: Hydrazine hydrate is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ester spot has been consumed (approximately 6 hours).[1]

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent using a rotary evaporator. Pour the concentrated mixture into a beaker containing 100 mL of cold deionized water to precipitate the product.[1]

  • Filtration: Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[1] Dry the purified crystals under vacuum.

Synthesis_Workflow cluster_reagents Reagents cluster_process Process cluster_output Output Ester Methyl 2-(4-bromophenoxy)propionate Setup 1. Dissolve Ester in Methanol Ester->Setup Hydrazine Hydrazine Hydrate (80%) Addition 2. Add Hydrazine Hydrate Hydrazine->Addition Solvent Methanol Solvent->Setup Setup->Addition Reflux 3. Heat to Reflux (~6 hrs) Addition->Reflux Concentrate 4. Concentrate Mixture Reflux->Concentrate Precipitate 5. Precipitate in Water Concentrate->Precipitate Filter 6. Filter Solid Product Precipitate->Filter Purify 7. Recrystallize (Ethanol/Water) Filter->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Expected)

While experimentally obtained spectra for this specific compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This section serves as a guide for researchers to verify the identity and purity of their synthesized material.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Aromatic Protons (4H): Two doublets are expected in the aromatic region (~6.8-7.5 ppm). The protons ortho to the ether linkage will appear more upfield than the protons ortho to the bromine atom due to the electron-donating nature of the oxygen. These will appear as an AA'BB' system.

  • CH Proton (1H): A quartet is expected for the proton on the carbon adjacent to the ether oxygen and the carbonyl group, due to coupling with the adjacent methyl protons (~4.5-5.0 ppm).

  • NH₂ Protons (2H): A broad singlet for the primary amine protons of the hydrazide group (~4.0-4.5 ppm). The chemical shift can vary with concentration and solvent.

  • NH Proton (1H): A broad singlet for the secondary amide proton of the hydrazide group (~9.0-9.5 ppm).

  • CH₃ Protons (3H): A doublet for the methyl protons, coupling with the adjacent CH proton (~1.5-1.8 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Carbonyl Carbon (C=O): A signal in the downfield region, characteristic of an amide carbonyl (~170-175 ppm).

  • Aromatic Carbons (6C): Four distinct signals are expected in the aromatic region (~115-160 ppm). The carbon bearing the oxygen (C-O) will be the most downfield, followed by the carbon bearing the bromine (C-Br).

  • CH Carbon: The carbon of the methine group will appear around 65-75 ppm.

  • CH₃ Carbon: The methyl carbon signal will be found in the upfield region (~15-20 ppm).

FTIR (Fourier-Transform Infrared Spectroscopy)
  • N-H Stretching: Two distinct bands are expected for the -NH₂ group around 3200-3400 cm⁻¹, and a separate band for the secondary amide N-H.

  • C=O Stretching: A strong absorption band characteristic of the amide carbonyl group will be present around 1640-1680 cm⁻¹.

  • C-O-C Stretching: An ether C-O stretch will be visible around 1200-1250 cm⁻¹.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

  • C-Br Stretching: A signal in the fingerprint region, typically around 500-600 cm⁻¹.

MS (Mass Spectrometry)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 258 and an M+2 peak at m/z 260 of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. Key fragmentation patterns would likely involve the loss of the hydrazide group (-NHNH₂) and cleavage of the ether bond.

Application in the Synthesis of 1,3,4-Oxadiazoles

The primary utility of this compound is its role as a precursor for 1,3,4-oxadiazoles, a class of heterocycles with a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[3][5] The general mechanism involves the cyclization of the hydrazide.

Mechanism: Dehydrative Cyclization

A common method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the reaction of the propanohydrazide with a carboxylic acid or its derivative (like an acid chloride or anhydride) followed by dehydrative cyclization. The reaction with a second carboxylic acid forms an N,N'-diacylhydrazine intermediate. This intermediate then undergoes acid- or base-catalyzed cyclization with the elimination of a water molecule to form the stable 1,3,4-oxadiazole ring. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are often used to facilitate this dehydration step.[6]

Caption: General pathway for 1,3,4-oxadiazole synthesis.

Biological Significance of Derived Oxadiazoles

The 1,3,4-oxadiazole ring is a bio-isostere for amide and ester functionalities, which can improve the metabolic stability and pharmacokinetic properties of a drug candidate.[7] Derivatives synthesized from this core have demonstrated significant antifungal activity, particularly against phytopathogenic fungi and human pathogens like Candida albicans.[2] The presence of the bromophenyl group also offers a site for further modification via cross-coupling reactions, allowing for the creation of diverse chemical libraries for screening.

Health and Safety Information

  • Hydrazide Moiety: Hydrazine and its derivatives are known to be toxic, and some are suspected carcinogens.[8] Therefore, this compound should be handled with care.

  • Aryl Bromide: Aromatic bromides can be irritants.

  • Synthesis Reagents: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All handling must be performed in a certified chemical fume hood with appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

General GHS Hazard Statements for Related Hydrazides:

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[9]

Handling and First Aid:

  • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.

  • Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[10]

  • In Case of Contact:

    • Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[9]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

Conclusion

This compound is a chemically tractable and valuable intermediate for the synthesis of pharmacologically relevant heterocyclic compounds. Its straightforward synthesis from commercially available precursors, coupled with the reactivity of the hydrazide moiety, makes it an attractive building block for creating libraries of 1,3,4-oxadiazoles and other azoles. The insights provided in this guide—from a detailed synthesis protocol and expected analytical signatures to its mechanistic application and safety considerations—are intended to equip researchers with the knowledge needed to confidently and effectively utilize this compound in their drug discovery and development programs. The continued exploration of derivatives from this scaffold holds significant promise for the development of new therapeutic agents.

References

A comprehensive list of references will be compiled based on the citations used throughout this guide.

Sources

Methodological & Application

Experimental Protocol for the Synthesis of 2-(4-Bromophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of 2-(4-bromophenoxy)propanohydrazide, a valuable intermediate in the development of novel heterocyclic compounds and other pharmacologically active agents.[1][2] The synthesis begins with a Williamson ether synthesis to produce ethyl 2-(4-bromophenoxy)propanoate, followed by hydrazinolysis to yield the final product. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines to ensure reliable and safe execution.

Introduction and Scientific Context

This compound is a key building block in synthetic organic chemistry. Its structure, featuring a bromophenoxy moiety and a reactive hydrazide group, makes it an ideal precursor for constructing a variety of heterocyclic systems, such as oxadiazoles and azoles.[1][2] These heterocyclic scaffolds are prevalent in many biologically active molecules, making the efficient synthesis of this intermediate a critical step in numerous drug discovery and development programs.

The protocol detailed herein follows a robust and well-established synthetic pathway. The initial step involves the formation of an ether linkage between 4-bromophenol and an alkyl halide, ethyl 2-bromopropionate. The subsequent conversion of the resulting ester to a hydrazide is a standard and efficient transformation.[3][4] This document provides a rationale for each procedural choice, empowering the researcher to not only replicate the synthesis but also to adapt it for analogous transformations.

Overall Synthetic Scheme

The synthesis is performed in two distinct stages:

  • Step 1: Williamson Ether Synthesis to form Ethyl 2-(4-bromophenoxy)propanoate.

  • Step 2: Hydrazinolysis of the ester to form this compound.

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis 4-Bromophenol 4-Bromophenol Intermediate_Ester Ethyl 2-(4-bromophenoxy)propanoate 4-Bromophenol:e->Intermediate_Ester:w  K2CO3, Acetone  Reflux Ethyl_2_bromopropionate Ethyl 2-bromopropionate Ethyl_2_bromopropionate:e->Intermediate_Ester:w Final_Product This compound Intermediate_Ester:e->Final_Product:w  Methanol  Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate:e->Final_Product:w Intermediate_Ester_ref Ethyl 2-(4-bromophenoxy)propanoate cluster_1 cluster_1

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of Ethyl 2-(4-bromophenoxy)propanoate

Principle and Rationale

This step employs the Williamson ether synthesis, a classic SN2 reaction. The phenolic proton of 4-bromophenol is first deprotonated by a mild base, potassium carbonate, to form the more nucleophilic potassium 4-bromophenoxide. This phenoxide then attacks the electrophilic carbon atom bearing the bromine in ethyl 2-bromopropionate, displacing the bromide ion and forming the desired ether linkage. Acetone is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the cation while not interfering with the nucleophile, and its boiling point is suitable for reflux conditions.

Materials and Equipment
Reagents & ChemicalsEquipment
4-BromophenolRound-bottom flask (250 mL)
Ethyl 2-bromopropionate[5]Reflux condenser
Anhydrous Potassium Carbonate (K₂CO₃)Magnetic stirrer and stir bar
Acetone (anhydrous)Heating mantle
Diethyl etherSeparatory funnel
5% Sodium Hydroxide (NaOH) solutionRotary evaporator
Brine (saturated NaCl solution)Beakers, graduated cylinders
Anhydrous Magnesium Sulfate (MgSO₄)Thin Layer Chromatography (TLC) plates
Detailed Experimental Protocol
  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetone (approx. 10 mL per gram of 4-bromophenol) followed by anhydrous potassium carbonate (1.5 eq).

  • Addition of Electrophile: Stir the suspension vigorously and add ethyl 2-bromopropionate (1.1 eq) dropwise at room temperature.

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C) using a heating mantle. Maintain reflux for 12-18 hours.

  • Monitoring the Reaction: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes) until the starting 4-bromophenol spot disappears.

  • Work-up - Quenching and Filtration: After completion, allow the reaction mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the solid cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings and remove the acetone using a rotary evaporator.

  • Liquid-Liquid Extraction: Dissolve the resulting residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 5% NaOH solution (2x) to remove any unreacted phenol, followed by water (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(4-bromophenoxy)propanoate, typically as a pale yellow oil.

Purification

The crude product is often of sufficient purity for the next step. However, if necessary, it can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of this compound

Principle and Rationale

This transformation is a nucleophilic acyl substitution known as hydrazinolysis. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester intermediate. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group to form the stable hydrazide product.[6] The reaction is typically carried out in an alcohol solvent like methanol or ethanol, which can solvate both the ester and the hydrazine hydrate. Refluxing provides the necessary activation energy to drive the reaction to completion.[3]

Materials and Equipment
Reagents & ChemicalsEquipment
Ethyl 2-(4-bromophenoxy)propanoateRound-bottom flask (100 mL)
Hydrazine hydrate (~64-80%)Reflux condenser
Methanol or EthanolMagnetic stirrer and stir bar
Deionized water (ice-cold)Heating mantle
Büchner funnel and filter flask
Beakers, graduated cylinders
Detailed Experimental Protocol
  • Reagent Setup: In a 100 mL round-bottom flask, dissolve the crude or purified ethyl 2-(4-bromophenoxy)propanoate (1.0 eq) in methanol or ethanol (approx. 15 mL per gram of ester).

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (5.0 eq) dropwise with stirring. Caution: Hydrazine hydrate is highly toxic and corrosive; handle with extreme care in a chemical fume hood.[7][8]

  • Reaction under Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[3]

  • Monitoring the Reaction: Monitor the reaction by TLC until the starting ester spot is no longer visible.

  • Product Precipitation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold deionized water with gentle stirring.

  • Isolation of Product: The solid product, this compound, will precipitate out of the solution. Allow the precipitate to fully form by letting it stand in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water to remove any excess hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (40-50°C) to obtain the final this compound as a white solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • FT-IR Spectroscopy: Look for characteristic N-H stretching bands (around 3200-3400 cm⁻¹) and the C=O stretch of the hydrazide (around 1640-1680 cm⁻¹).

  • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns.

  • Mass Spectrometry: Determine the molecular weight of the compound.[9]

Critical Safety Precautions

General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Ethyl 2-bromopropionate: This compound is a flammable liquid and causes severe skin burns and eye damage.[10][11] It is also a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.[12] Use spark-proof equipment and store away from ignition sources.[13]

  • Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen . It can be fatal if inhaled and is toxic if swallowed or in contact with skin.[7][14] It causes severe skin burns and eye damage and may cause an allergic skin reaction.[8] Always handle with extreme caution, using secondary containment. Ensure an emergency eyewash and safety shower are immediately accessible.

  • Waste Disposal: All chemical waste, especially any containing hydrazine, must be disposed of according to institutional and local environmental regulations. Do not pour hydrazine-containing solutions down the drain.

Quantitative Data Summary

CompoundMol. Weight ( g/mol )Density (g/mL)Molar Eq.Typical Amount (mmol)
4-Bromophenol173.01-1.050
Ethyl 2-bromopropionate181.031.3941.155
Potassium Carbonate138.21-1.575
Ethyl 2-(4-bromophenoxy)propanoate273.12-1.0~45 (90% yield)
Hydrazine Hydrate (~80%)~40.04~1.035.0225
This compound 259.10 [9]--~40.5 (90% yield)

Note: Yields are illustrative and may vary based on experimental conditions and scale.

Experimental Workflow Diagram

G A 1. Charge Flask 4-Bromophenol, K2CO3, Acetone B 2. Add Ethyl 2-bromopropionate A->B C 3. Reflux 12-18 hours B->C D 4. Cool and Filter Remove salts C->D E 5. Rotovap Remove Acetone D->E F 6. Extraction (Et2O / 5% NaOH) E->F G 7. Dry & Concentrate Yields Intermediate Ester F->G H 8. Dissolve Ester in Methanol G->H Proceed to Step 2 I 9. Add Hydrazine Hydrate (CAUTION!) H->I J 10. Reflux 4-6 hours I->J K 11. Precipitate in Ice Water J->K L 12. Filter & Wash Solid K->L M 13. Dry Product Yields Final Hydrazide L->M

Caption: Detailed step-by-step laboratory workflow.

References

  • Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(2), o433. [Link]

  • Khan, K. M., et al. (2018). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. Molecules, 23(11), 2960. [Link]

  • Nexchem Ltd. (2021). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from Nexchem Ltd. [Link]

  • ResearchGate. (2009). (PDF) this compound. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods? Retrieved from ResearchGate. [Link]

  • Sadiq, G. F., & Ahmed, A. A. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(1), 415-423. [Link]

Sources

Application Note: Versatile Synthesis of Novel Azole Heterocycles from 2-(4-Bromophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

Azole heterocycles are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic synthesis of diverse azole libraries from common precursors is a highly efficient approach in modern drug discovery. This application note presents detailed, validated protocols for the synthesis of three key classes of azoles—1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles—utilizing 2-(4-Bromophenoxy)propanohydrazide as a versatile starting material. This precursor is an important intermediate for synthesizing these heterocyclic compounds.

The protocols detailed herein are designed for researchers, medicinal chemists, and process development scientists, providing step-by-step instructions, mechanistic insights, and expected outcomes.

General Synthetic Workflow

The central strategy involves the cyclization of the hydrazide moiety of this compound with various single or multi-atom carbon synthons to construct the desired five-membered azole rings. The specific choice of cyclizing agent and reaction conditions dictates the resulting heterocyclic core.

G cluster_oxadiazole 1,3,4-Oxadiazoles cluster_thiadiazole 1,3,4-Thiadiazoles cluster_triazole 1,2,4-Triazoles A This compound B 5-(1-(4-Bromophenoxy)ethyl)- 1,3,4-oxadiazole-2-thiol A->B  1. CS₂, KOH  2. Acidification C 5-(1-(4-Bromophenoxy)ethyl)- 1,3,4-thiadiazol-2-amine A->C  R-COOH / POCl₃   D 4-Aryl-5-(1-(4-bromophenoxy)ethyl)- 4H-1,2,4-triazole-3-thiol A->D  1. Aryl isothiocyanate  2. NaOH (cyclization)  

Caption: General synthetic pathways from the starting hydrazide to target azoles.

Protocol 1: Synthesis of 5-(1-(4-Bromophenoxy)ethyl)-1,3,4-oxadiazole-2-thiol

Principle: This synthesis proceeds via a two-step, one-pot reaction. The hydrazide is first reacted with carbon disulfide in a basic medium (potassium hydroxide) to form a potassium dithiocarbazinate salt intermediate. Subsequent intramolecular cyclization upon heating, followed by acidification, yields the target 1,3,4-oxadiazole-2-thiol. The use of carbon disulfide provides the C=S moiety required for the final thiol tautomer.[1]

G Start 2-(4-Bromophenoxy) propanohydrazide Reagents1 CS₂ + KOH in Ethanol Start->Reagents1 Intermediate Potassium Dithiocarbazinate Intermediate Reagents1->Intermediate Heat Reflux Intermediate->Heat Acid Acidification (e.g., dil. HCl) Heat->Acid Product 5-(1-(4-Bromophenoxy)ethyl)- 1,3,4-oxadiazole-2-thiol Acid->Product

Caption: Workflow for the synthesis of a 1,3,4-oxadiazole-2-thiol derivative.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound259.11102.59 g
Carbon Disulfide (CS₂)76.14120.72 mL (0.91 g)
Potassium Hydroxide (KOH)56.11120.67 g
Absolute Ethanol46.07-50 mL
Dilute Hydrochloric Acid (HCl)--As required (pH 2-3)
Distilled Water18.02-~200 mL

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.59 g, 10 mmol) and absolute ethanol (40 mL). Stir the mixture until the solid is partially dissolved.

  • Base and Reagent Addition: Add potassium hydroxide (0.67 g, 12 mmol) to the mixture and stir for 15 minutes. Slowly add carbon disulfide (0.72 mL, 12 mmol) dropwise over 10 minutes. Causality Note: The basic medium deprotonates the hydrazide, increasing its nucleophilicity for attack on the electrophilic carbon of CS₂.

  • Intermediate Formation & Cyclization: Stir the reaction mixture at room temperature for 1 hour, during which a yellowish precipitate of the potassium salt intermediate may form. Following this, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to about half its original volume. Pour the concentrated mixture into 150 mL of ice-cold water.

  • Acidification: Slowly acidify the aqueous solution by adding dilute hydrochloric acid dropwise with constant stirring until the pH reaches 2-3. A solid precipitate will form.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold distilled water to remove inorganic salts, and dry under vacuum. Recrystallize the solid from an ethanol/water mixture to obtain the pure 5-(1-(4-Bromophenoxy)ethyl)-1,3,4-oxadiazole-2-thiol.

Protocol 2: Synthesis of 5-Aryl-2-(1-(4-bromophenoxy)ethyl)-1,3,4-thiadiazoles

Principle: This method involves the cyclization of an N,N'-diacylhydrazine intermediate. While the starting material is a hydrazide, it can be acylated with a substituted benzoic acid and then cyclized using a dehydrating/thionating agent like phosphorus oxychloride to yield the corresponding 1,3,4-thiadiazole. This approach is a common and effective way to synthesize 2,5-disubstituted 1,3,4-thiadiazoles.[2][3]

G Start Carboxylic Acid + Thiosemicarbazide Reagents POCl₃ or PPA Start->Reagents Cyclization Cyclization Reagents->Cyclization Product 1,3,4-Thiadiazole Derivative Cyclization->Product

Caption: General workflow for the synthesis of 1,3,4-thiadiazole derivatives.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-(4-Bromophenoxy)propanoic acid245.07102.45 g
Thiosemicarbazide91.13100.91 g
Phosphorus Oxychloride (POCl₃)153.33-10 mL
Ice-cold Water18.02-~200 mL
Sodium Bicarbonate Solution (Sat.)--As required
Ethanol46.07-For recrystallization

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, thoroughly mix 2-(4-Bromophenoxy)propanoic acid (2.45 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol).

  • Cyclizing Agent Addition: Cool the flask in an ice bath and slowly add phosphorus oxychloride (10 mL) dropwise with vigorous stirring. Safety Note: This reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at 75-80 °C for 1 hour.[2]

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice. A solid will precipitate.

  • Neutralization and Isolation: Stir the mixture for 30 minutes, then neutralize it carefully with a saturated sodium bicarbonate solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with water and recrystallize from ethanol to yield the pure 5-(1-(4-bromophenoxy)ethyl)-1,3,4-thiadiazol-2-amine.

Protocol 3: Synthesis of 4-Aryl-5-(1-(4-bromophenoxy)ethyl)-4H-1,2,4-triazole-3-thiol

Principle: This is a two-step synthesis. First, the starting hydrazide undergoes a condensation reaction with an aryl isothiocyanate to form an N-arylthiosemicarbazide intermediate.[4][5] This intermediate is then isolated and cyclized under basic conditions (e.g., sodium hydroxide), which promotes an intramolecular nucleophilic attack and subsequent dehydration to form the stable 1,2,4-triazole-3-thiol ring.[4]

G cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization A Hydrazide + Aryl Isothiocyanate B Reflux in Ethanol A->B C Thiosemicarbazide Intermediate B->C D Thiosemicarbazide Intermediate E Aqueous NaOH Reflux D->E F Acidify (HCl) E->F G 4-Aryl-1,2,4-triazole- 3-thiol F->G

Caption: Two-step workflow for the synthesis of 4H-1,2,4-triazole-3-thiol derivatives.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound259.11102.59 g
Phenyl Isothiocyanate (example)135.19101.21 mL (1.35 g)
Absolute Ethanol46.07-30 mL
Sodium Hydroxide (NaOH) 8% aq. sol.40.00-25 mL
Dilute Hydrochloric Acid (HCl)--As required

Step-by-Step Protocol:

Part A: Synthesis of the Thiosemicarbazide Intermediate

  • Reaction Setup: Dissolve this compound (2.59 g, 10 mmol) in absolute ethanol (30 mL) in a 100 mL round-bottom flask.

  • Reagent Addition: Add phenyl isothiocyanate (1.21 mL, 10 mmol) to the solution.

  • Reaction: Heat the mixture to reflux for 3-4 hours. The formation of a solid product indicates the reaction is proceeding.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated thiosemicarbazide intermediate by vacuum filtration, wash with a small amount of cold ethanol, and dry. This intermediate can be used in the next step without further purification.

Part B: Base-Catalyzed Cyclization

  • Reaction Setup: Place the dried thiosemicarbazide intermediate (from Part A) in a 100 mL round-bottom flask and add 8% aqueous sodium hydroxide solution (25 mL).

  • Cyclization: Heat the suspension to reflux for 4-6 hours, during which the solid will dissolve as the sodium salt of the triazole is formed.

  • Workup and Isolation: Cool the reaction mixture in an ice bath and filter to remove any insoluble impurities.

  • Acidification: Carefully acidify the clear filtrate with dilute hydrochloric acid. The target triazole-thiol will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from ethanol to obtain the pure 4-phenyl-5-(1-(4-bromophenoxy)ethyl)-4H-1,2,4-triazole-3-thiol.

References

  • Bhat, K. I., Sufeera, K., & Chaitanya Sunil Kumar, P. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists.
  • Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal.
  • (2006). Process for synthesizing 1,2,4-triazoles. Google Patents.
  • A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace.
  • Sharma, P., & Sharma, R. (n.d.). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research.
  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron.
  • An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles. (n.d.). Benchchem.
  • (1980). Process for the synthesis of 1,2,4-triazoles. Google Patents.
  • Synthesis of 1,3,4-Thiadiazoles: Review. (2018). ResearchGate.
  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
  • Bollikolla, H. B., & Shaik, A. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
  • Kumar, A., et al. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry.
  • El-Sayed, W. A., et al. (1991). Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline. Archiv der Pharmazie.
  • Bîcu, E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI.
  • Akhtar, T., et al. (2009). This compound. Acta Crystallographica Section E: Crystallographic Communications.

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Application Note: 2-(4-Bromophenoxy)propanohydrazide as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The hydrazide-hydrazone moiety (–(C=O)NHN=CH–) is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] 2-(4-Bromophenoxy)propanohydrazide serves as a pivotal, readily accessible intermediate for the synthesis of diverse libraries of hydrazone derivatives.[5][6] The presence of the bromophenoxy group offers a site for further chemical modification, while the propanohydrazide moiety provides the reactive handle for derivatization. This document provides a comprehensive guide for researchers, detailing the synthesis of this compound and its subsequent application in generating novel hydrazone compounds. Furthermore, it outlines standard protocols for evaluating the anticancer and antimicrobial potential of these synthesized derivatives, establishing a complete workflow from synthesis to preliminary biological screening.

Chemical Profile and Significance

This compound is a stable crystalline solid that acts as a foundational building block in synthetic medicinal chemistry.[6][7] Its strategic value lies in its bifunctional nature: the reactive hydrazide group and the modifiable aromatic ring.

PropertyValueReference
Chemical Name This compound[8]
CAS Number 325778-59-4[8]
Molecular Formula C₉H₁₁BrN₂O₂[8]
Molecular Weight 259.10 g/mol [8]
Appearance Colorless / White Solid[6]
Primary Application Intermediate for heterocycle synthesis[5][7]

graph "chemical_structure" {
layout=neato;
node [shape=none, margin=0];
edge [style=invis];

// Define nodes for atoms with explicit positions Br [label="Br", pos="0,0!"]; C1 [label="C", pos="1.5,0!"]; C2 [label="C", pos="2.25,1.2!"]; C3 [label="C", pos="3.75,1.2!"]; C4 [label="C", pos="4.5,0!"]; C5 [label="C", pos="3.75,-1.2!"]; C6 [label="C", pos="2.25,-1.2!"]; O1 [label="O", pos="6.0,0!"]; C7 [label="C", pos="7.0,0.8!"]; C8 [label="C", pos="8.5,0.8!"]; O2 [label="O", pos="9.2,1.8!"]; N1 [label="N", pos="9.4,-0.2!"]; N2 [label="N", pos="10.8,-0.2!"]; C9 [label="C", pos="6.5,2.2!"]; H1 [label="H", pos="9.0,-1.0!"]; H2 [label="H₂", pos="11.5,-1.0!"];

// Define edges for bonds edge [style=solid]; Br -- C1; C1 -- C2; C1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C4 -- O1; C5 -- C6; O1 -- C7; C7 -- C8; C7 -- C9; C8 -- O2; C8 -- N1; N1 -- N2; N1 -- H1; N2 -- H2;

// Double bonds in the benzene ring C2 -- C3 [style=double]; C4 -- C5 [style=double, len=1.5]; C6 -- C1 [style=double]; C8 -- O2 [style=double]; }

Caption: Chemical Structure of this compound.

The primary utility of this compound is its reaction with various aldehydes and ketones to form stable hydrazone derivatives. This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of a large number of structurally diverse molecules from a single core intermediate.

G cluster_reactants Reactants cluster_products Products Hydrazide 2-(4-Bromophenoxy) propanohydrazide Catalyst Catalytic Acid (e.g., Acetic Acid) Ethanol, Reflux Hydrazide->Catalyst Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Catalyst Hydrazone N'-Arylmethylidene-2-(4-bromophenoxy)propanohydrazone Water H₂O Catalyst->Hydrazone Catalyst->Water

Caption: General synthesis scheme for hydrazone derivatives.

Protocols for Synthesis and Derivatization

The following protocols provide a robust framework for the synthesis of the hydrazide intermediate and its subsequent conversion into a library of hydrazone derivatives for screening.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures for the hydrazinolysis of an ester precursor.[6] The key principle is the nucleophilic attack of hydrazine on the ester's carbonyl carbon.

A. Materials and Equipment

  • Methyl 2-(4-bromophenoxy)propionate

  • Hydrazine hydrate (80% solution)

  • Methanol (reagent grade)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

B. Synthesis Workflow

Caption: Workflow for the synthesis of the title compound.

C. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-(4-bromophenoxy)propionate (1 equivalent) in methanol (approx. 4 mL per gram of ester).[6]

  • Hydrazine Addition: While stirring, add hydrazine hydrate (80%, ~3.5 equivalents) dropwise to the solution.[6] Causality Note: A molar excess of hydrazine hydrate is used to drive the reaction to completion and ensure full conversion of the starting ester.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears (typically 6-8 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into a beaker of cold deionized water with stirring. A white solid should precipitate immediately.[6]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with additional cold water to remove any residual hydrazine.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid.[6]

  • Validation: Dry the final product under vacuum. Confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The melting point should also be determined and compared to literature values.

Protocol 2: General Procedure for Synthesis of a Hydrazone Library

This protocol describes the condensation reaction between the synthesized hydrazide and a selection of aromatic aldehydes to generate a library of N'-Arylmethylidene-2-(4-bromophenoxy)propanohydrazones.

A. Materials and Equipment

  • This compound (from Protocol 1)

  • Various substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware for reflux

B. Derivatization Workflow

G cluster_0 Library Synthesis Workflow Start Dissolve Hydrazide and Aldehyde in Ethanol Step1 Add Catalytic Acetic Acid (2-3 drops) Start->Step1 Step2 Reflux Mixture (1-4 hours) Step1->Step2 Step3 Cool to Room Temperature (Product precipitates) Step2->Step3 Step4 Filter and Wash Solid (with cold ethanol) Step3->Step4 Step5 Dry and Characterize (NMR, MS, etc.) Step4->Step5 Screening Proceed to Biological Screening (e.g., MTT, MIC assays) Step5->Screening

Caption: Workflow for parallel synthesis of a hydrazone library.

C. Step-by-Step Procedure

  • Reaction Setup: In a series of reaction vessels, dissolve this compound (1 equivalent) in a minimal amount of hot ethanol.

  • Aldehyde Addition: To each vessel, add a solution of a different substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to each reaction mixture. Causality Note: The acid catalyzes the dehydration step of imine formation, significantly increasing the reaction rate.

  • Reaction: Heat the mixtures to reflux for 1-4 hours. The reaction progress can be monitored by TLC. In many cases, the product will begin to precipitate from the hot solution.

  • Isolation: Cool the reaction mixtures to room temperature, followed by further cooling in an ice bath to maximize precipitation. Collect the solid products by vacuum filtration.

  • Purification: Wash the collected solids with a small amount of cold ethanol to remove unreacted starting materials. For most derivatives, this provides a product of sufficient purity for initial biological screening. Further purification can be achieved by recrystallization if necessary.

  • Validation: Characterize each derivative in the library to confirm its structure and purity.

Protocols for Preliminary Biological Evaluation

The synthesized hydrazone library can be screened for various biological activities. The hydrazide-hydrazone scaffold is well-documented for its anticancer and antimicrobial properties.[2][9][10][11]

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to determine the cytotoxic potential of chemical compounds.[12]

A. Principle Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

B. Step-by-Step Procedure

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized hydrazone compounds in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Self-Validation: During this step, purple formazan crystals should become visible inside the living cells under a microscope.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

C. Example Data Presentation

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)
Hydrazone-1MCF-74815.2
Hydrazone-2MCF-7485.8
Hydrazone-3A5494822.1
DoxorubicinMCF-7480.9
Protocol 4: In Vitro Antibacterial Activity (MIC Determination)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][13]

A. Principle A standardized suspension of bacteria is challenged with serial dilutions of the test compounds in a liquid nutrient broth. Growth is assessed by visual inspection for turbidity after a defined incubation period.

B. Step-by-Step Procedure

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (e.g., S. aureus, E. coli) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in MHB.

  • Inoculation: Add the diluted bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only). Self-Validation: The positive control must show turbidity, and the negative control must remain clear for the assay to be valid.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Ansi, H., & Kaal, A. M. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 26(11), 3373. Available from: [Link]

  • Turan-Zitouni, G., Altıntop, M. D., & Kaplancıklı, Z. A. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Letters in Drug Design & Discovery, 19(12), 1121-1130. Available from: [Link]

  • Özdemir, A., Altıntop, M. D., & Turan-Zitouni, G. (2018). Synthesis and Anticancer Activity of New Hydrazide-hydrazoncs and Their Pd(II) Complexes. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1451-1460. Available from: [Link]

  • Han, M., Atalay, P., & Küçükgüzel, Ş. G. (2020). Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben. Journal of Research in Pharmacy, 24(3), 366-377. Available from: [Link]

  • Han, I., & Imamoğlu, N. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide–Hydrazones. ACS Omega, 8(9), 8769-8782. Available from: [Link]

  • Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o441. Available from: [Link]

  • Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • Biernasiuk, A., & Popiołek, R. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Current Organic Chemistry, 21(18), 1746-1763. Available from: [Link]

  • Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). 2-(4-Bromo-phen-oxy)propanohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o441. Available from: [Link]

  • Kumar, D., & Kumar, N. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 1586-1600. Available from: [Link]

  • Popiołek, R., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(16), 4787. Available from: [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R. A., & El-Tohamy, M. F. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Pharmaceutical Sciences & Research, 11(2), 123-135. Available from: [Link]

  • Popiołek, R., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(16), 4787. Available from: [Link]

  • Göktaş, H., et al. (2023). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. Chemistry & Biodiversity, 20(9), e202300768. Available from: [Link]

Sources

Synthesis of hydrazide-hydrazone derivatives from "2-(4-Bromophenoxy)propanohydrazide"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Synthesis of Novel Hydrazide-Hydrazone Derivatives from 2-(4-Bromophenoxy)propanohydrazide: A Guide for Medicinal Chemistry and Drug Development

Abstract: The hydrazide-hydrazone scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] These compounds also serve as crucial intermediates for the synthesis of diverse heterocyclic systems.[4][5] This guide provides a comprehensive, in-depth protocol for the synthesis of novel hydrazide-hydrazone derivatives starting from the key precursor, this compound. We detail the synthesis of the precursor itself, followed by a robust, generalizable protocol for its condensation with various aromatic aldehydes. The narrative emphasizes the rationale behind experimental choices, detailed methods for structural characterization, and workflows designed for reproducibility and validation, catering to researchers in drug discovery and organic synthesis.

Introduction: The Strategic Importance of the Hydrazide-Hydrazone Scaffold

Hydrazide-hydrazones are a class of organic compounds defined by the azomethine group (–NH–N=CH–) linked to a carbonyl function.[3] This structural motif is responsible for their chemical versatility and broad pharmacological applications. The ability of the hydrazone linkage to participate in hydrogen bonding and form stable complexes with metal ions is often implicated in their mechanism of biological action.[2]

The synthesis of these derivatives is typically achieved through a straightforward condensation reaction between a carboxylic acid hydrazide and a carbonyl compound (an aldehyde or ketone), making it an attractive strategy for generating large libraries of compounds for high-throughput screening.[6][7] The precursor at the core of this guide, this compound, is a valuable building block, incorporating a bromophenoxy moiety that can be leveraged for further synthetic modifications or to enhance biological activity through halogen bonding interactions.[5][8]

This document serves as a practical, field-tested guide, moving beyond a simple recitation of steps to provide the underlying principles that govern the synthesis and analysis of these high-value compounds.

Synthesis of the Hydrazide Precursor

The journey begins with the preparation of the core hydrazide building block. The most efficient route is the hydrazinolysis of the corresponding ester, in this case, methyl 2-(4-bromophenoxy)propionate. This reaction involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon, leading to the displacement of the methoxy group.

Protocol: Synthesis of this compound (1)

This protocol is adapted from established literature procedures.[9]

Reaction Scheme: Methyl 2-(4-bromophenoxy)propionate + Hydrazine Hydrate → this compound (1) + Methanol

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Methyl 2-(4-bromophenoxy)propionate259.095.0 g19.31.0
Hydrazine Hydrate (~80%)50.063.5 mL~70.0~3.6
Methanol (Solvent)-20 mL--
Deionized Water-~200 mL--

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(4-bromophenoxy)propionate (5.0 g, 19.3 mmol) in methanol (20 mL).

  • Addition of Hydrazine: While stirring at room temperature, slowly add hydrazine hydrate (3.5 mL) to the solution using a dropping funnel or syringe. Causality Note: Hydrazine hydrate is highly reactive and the reaction is exothermic; slow addition helps control the temperature. An excess of hydrazine is used to drive the reaction to completion.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 6-8 hours.

  • Work-up: Once the starting ester is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Precipitation: Pour the concentrated residue into a beaker containing 200 mL of cold deionized water with gentle stirring. A white solid precipitate will form. Causality Note: The hydrazide product is poorly soluble in water, while excess hydrazine hydrate and byproducts are soluble, allowing for initial purification by precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with additional deionized water (3 x 50 mL).

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure white crystals of this compound (1). Dry the product in a vacuum oven.[9]

General Synthesis of Hydrazide-Hydrazone Derivatives

The formation of the hydrazone C=N bond is an acid-catalyzed nucleophilic addition-elimination reaction. The hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.

The Chemistry of Hydrazone Formation

The mechanism proceeds in several steps:

  • Carbonyl Activation: The acid catalyst (e.g., acetic acid) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal nitrogen (-NH₂) of the hydrazide attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen, creating a better leaving group (water).

  • Elimination: The lone pair on the second nitrogen atom assists in the elimination of a water molecule, forming the stable C=N double bond.[10][11]

The optimal pH for this reaction is mildly acidic (around 4.5), which is sufficient to activate the carbonyl without deactivating the hydrazide nucleophile through excessive protonation.[11]

Hydrazone Formation Mechanism General Mechanism of Acid-Catalyzed Hydrazone Formation Hydrazide R-C(O)NHNH₂ (Hydrazide) Tetrahedral_Intermediate Tetrahedral Intermediate Hydrazide->Tetrahedral_Intermediate Nucleophilic Attack Aldehyde R'-CHO (Aldehyde) Activated_Aldehyde R'-CH=O⁺H (Activated Carbonyl) Aldehyde->Activated_Aldehyde + H⁺ H_plus H⁺ Activated_Aldehyde->Tetrahedral_Intermediate Water_Leaving Intermediate (+H₂O leaving group) Tetrahedral_Intermediate->Water_Leaving Proton Transfer Hydrazone R-C(O)NHN=CHR' (Hydrazide-Hydrazone) Water_Leaving->Hydrazone - H₂O Water H₂O

Caption: Acid-catalyzed mechanism of hydrazone formation.

Protocol: General Procedure for Synthesizing (E)-N'-(arylmethylidene)-2-(4-bromophenoxy)propanohydrazides (2)

Reaction Scheme: this compound (1) + Aromatic Aldehyde → Hydrazide-Hydrazone (2)

Materials & Reagents (Example using Benzaldehyde):

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Hydrazide 1 259.100.259 g1.01.0
Aromatic Aldehyde-1.0 mmol1.01.0
Absolute Ethanol-25 mL--
Glacial Acetic Acid-3-4 drops-Catalytic

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, suspend or dissolve this compound (1) (0.259 g, 1.0 mmol) in absolute ethanol (25 mL). Gentle warming may be required to achieve dissolution.

  • Addition of Aldehyde: To this solution, add the selected aromatic aldehyde (1.0 mmol, 1.0 eq.).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to catalyze the reaction.[12]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-6 hours. Monitor the reaction's completion by TLC.[12] Trustworthiness Note: A successful reaction is often indicated by the formation of a precipitate as the less soluble hydrazone product forms.

  • Isolation: After completion, cool the mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filtered product with a small amount of cold ethanol to remove any unreacted aldehyde or catalyst.

  • Purification: The crude product is typically of high purity. If required, it can be further purified by recrystallization from ethanol. Dry the final product under vacuum.

Representative Data Summary

The following table illustrates expected outcomes for the synthesis using various substituted benzaldehydes.

ProductAr-CHO SubstituentTypical Yield (%)M.p. (°C)
2a H (Benzaldehyde)85-95195-197
2b 4-Cl (4-Chlorobenzaldehyde)90-98210-212
2c 4-NO₂ (4-Nitrobenzaldehyde)92-99225-227
2d 4-OCH₃ (4-Anisaldehyde)88-96188-190

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized hydrazide-hydrazone derivatives. A combination of spectroscopic techniques is employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a primary tool for confirming the formation of the hydrazone functional group.

  • N-H Stretch: A sharp band around 3200-3300 cm⁻¹ corresponding to the amide N-H.[13]

  • C=O Stretch: A strong absorption band around 1650-1670 cm⁻¹ for the amide carbonyl group.[14]

  • C=N Stretch: A characteristic band in the 1580-1620 cm⁻¹ region, confirming the formation of the azomethine (imine) linkage.[15]

  • Disappearance of -NH₂: The disappearance of the characteristic paired N-H stretching bands of the primary amine in the starting hydrazide is a key indicator of a complete reaction.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural proof.

  • ¹H NMR:

    • Amide Proton (-C(O)NH-): A singlet appearing far downfield (δ 11.0-12.0 ppm) due to hydrogen bonding and deshielding.[16]

    • Azomethine Proton (-N=CH-): A characteristic singlet in the δ 8.0-8.5 ppm region.[13]

    • Aromatic & Aliphatic Protons: Signals corresponding to the protons of the 4-bromophenoxy group, the propanoyl backbone, and the newly introduced aromatic ring will be present in their expected regions.

  • ¹³C NMR:

    • Carbonyl Carbon (-C=O): A signal in the δ 160-170 ppm range.[3]

    • Azomethine Carbon (-N=CH-): A signal around δ 145-160 ppm.[3]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the final compound, typically by identifying the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺).[17]

Representative Characterization Data Table (for Product 2a)
TechniqueCharacteristic Signal/Peak
FT-IR (KBr, cm⁻¹) ~3250 (N-H), ~1660 (C=O), ~1595 (C=N)
¹H NMR (DMSO-d₆, δ ppm) ~11.8 (s, 1H, -NH-), ~8.2 (s, 1H, -N=CH-), 7.2-7.8 (m, Ar-H)
¹³C NMR (DMSO-d₆, δ ppm) ~165 (-C=O), ~148 (-N=CH-), 115-155 (Ar-C)
MS (ESI+) m/z = 347.0/349.0 [M+H]⁺ (Isotopic pattern for Br)

Overall Experimental Workflow

The entire process, from starting materials to the fully characterized final product, follows a logical and self-validating sequence.

Caption: Workflow for synthesis and validation.

Conclusion and Future Perspectives

This application note provides a robust and detailed methodology for the synthesis and characterization of novel hydrazide-hydrazone derivatives from this compound. The protocols are designed for high yield, purity, and reproducibility. The causality behind each step has been explained to empower researchers to adapt these methods for a wide variety of aldehydes, facilitating the creation of diverse chemical libraries. These libraries are invaluable for screening programs aimed at discovering new therapeutic agents, leveraging the proven potential of the hydrazide-hydrazone scaffold in drug development.

References

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  • Yakan, H., Senturk, M., & Incesu, Z. (2024). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. [Link]

  • ScienceDirect. (2025). Hydrazide–hydrazone derivatives: Significance and symbolism. ScienceDirect Topics. [Link]

  • Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(41), 17926-17937. [Link]

  • Al-Abdullah, E. S., Al-Soud, Y. A., & Ghaffoori, H. Y. (2014). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 19(7), 10546-10561. [Link]

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  • Popiołek, Ł. (2023). The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. Biomedicine & Pharmacotherapy, 163, 114853. [Link]

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Application Notes & Protocols: In Vitro Antimicrobial Assays for 2-(4-Bromophenoxy)propanohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Hydrazide Derivatives

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Hydrazide-hydrazone derivatives have emerged as a pharmacologically significant class of compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[1][2][3] The core functional group, an azometine moiety (-NHN=CH-), is a key structural motif in various bioactive agents and clinically used drugs.[1][4]

This document focuses on derivatives of "2-(4-Bromophenoxy)propanohydrazide," a specific scaffold that serves as an important intermediate in the synthesis of bioactive heterocyclic compounds.[5] The purpose of these application notes is to provide a set of robust, standardized, and reproducible protocols for the preliminary in vitro antimicrobial evaluation of these derivatives. Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is paramount for generating reliable and comparable data.[6][7]

We will detail three fundamental assays:

  • Broth Microdilution: For quantitative determination of the Minimum Inhibitory Concentration (MIC).

  • Agar Well Diffusion: For qualitative or semi-quantitative initial screening.

  • Minimum Bactericidal Concentration (MBC): To differentiate between bacteriostatic and bactericidal activity.

Foundational Concepts and Preliminary Steps

Scientific Rationale: Understanding the Target

Hydrazide derivatives can exert their antimicrobial effects through various mechanisms. A well-known example is the antitubercular drug isoniazid, a hydrazide that inhibits the synthesis of mycolic acid, a critical component of the mycobacterial cell wall.[1] Other derivatives have been shown to interfere with peptidoglycan biosynthesis by inhibiting enzymes like MurB.[1] The rationale for screening this compound derivatives is to identify novel structures that may exploit these or other microbial pathways.

Critical Prerequisite: Compound Solubilization

The majority of novel organic compounds, including hydrazide derivatives, exhibit poor solubility in aqueous media. Therefore, selecting an appropriate solvent is a critical first step that directly impacts data quality.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity and low toxicity at concentrations typically used in antimicrobial assays.

  • Causality: The solvent must dissolve the compound at a high enough concentration to create a stock solution but must not exhibit antimicrobial activity itself at the final concentrations used in the assay. It is imperative to run a solvent control to validate this.

  • Protocol: Stock Solution Preparation

    • Accurately weigh 1-10 mg of the synthesized this compound derivative.

    • Dissolve the compound in the minimum required volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution, using gentle vortexing if necessary.

    • Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles.

Core Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method quantitatively determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The protocol is based on the CLSI M07 guidelines, which provide a standardized framework for testing bacteria that grow aerobically.[6][9]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Standardized Bacteria Inoculum->Inoculate Stock Prepare Compound Stock Solution (in DMSO) Dilute Perform 2-Fold Serial Dilutions of Compound in Broth Stock->Dilute Dilute->Inoculate Incubate Incubate Plate (e.g., 37°C, 18-24h) Inoculate->Incubate Controls Add Controls: - Growth (No Drug) - Sterility (No Bacteria) - Solvent (DMSO) Controls->Incubate Read Visually Inspect for Turbidity & Determine MIC Incubate->Read

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

A. Materials and Reagents

  • Sterile 96-well flat-bottom microtiter plates

  • Test this compound derivatives

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl Sulfoxide (DMSO), sterile

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer or densitometer

  • Multichannel pipette

  • Incubator (35-37°C)

B. Step-by-Step Methodology

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10] This can be verified using a spectrophotometer at 625 nm.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation and Serial Dilution:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row. This creates an initial 1:2 dilution.

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first row of wells to the second, mixing thoroughly, and repeating this process down the plate. Discard the final 100 µL from the last row.

  • Controls Setup (Self-Validation):

    • Growth Control: Wells containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no compound). This must show turbidity.

    • Sterility Control: Wells containing 200 µL of CAMHB only (no bacteria, no compound). This must remain clear.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay and the bacterial inoculum. This control ensures the solvent has no inhibitory effect on its own.

    • Positive Control: A row dedicated to a standard antibiotic, prepared with the same serial dilution method.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum (from step 1) to each well (except the sterility control wells). The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35-37°C for 18-24 hours under aerobic conditions.[10][11]

  • Result Interpretation:

    • Following incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the microorganism.[8]

Protocol 2: Agar Well Diffusion Assay

This method is ideal for initial, rapid screening of multiple compounds. It provides a qualitative assessment of antimicrobial activity based on the ability of a compound to diffuse through agar and inhibit microbial growth, creating a zone of inhibition (ZOI).[12][13]

Workflow for Agar Well Diffusion

AgarWell_Workflow Inoculum Prepare Standardized Bacterial Inoculum Lawn Create a Uniform Bacterial Lawn on Mueller-Hinton Agar Plate Inoculum->Lawn Wells Aseptically Punch Wells (6 mm diameter) into the Agar Lawn->Wells AddCmpd Add Known Concentration of Test Compound into Wells Wells->AddCmpd Incubate Incubate Plate (e.g., 37°C, 18-24h) AddCmpd->Incubate Measure Measure Diameter of the Zone of Inhibition (ZOI) in mm Incubate->Measure

Caption: Workflow for the Agar Well Diffusion Assay.

A. Materials and Reagents

  • Sterile Petri dishes (90 or 150 mm)

  • Mueller-Hinton Agar (MHA)

  • Bacterial strains and standardized inoculum (as prepared for MIC)

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Test compounds and controls at a fixed concentration (e.g., 1 mg/mL)

  • Micropipettes

  • Incubator (35-37°C)

B. Step-by-Step Methodology

  • Plate Preparation:

    • Prepare MHA according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth of ~4 mm. Allow the agar to solidify completely.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).

    • Squeeze the swab against the inside of the tube to remove excess fluid.

    • Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[14]

    • Allow the plate to dry for 5-15 minutes.

  • Well Creation and Application:

    • Using a sterile 6 mm cork borer, punch wells into the agar. Aseptically remove the agar plugs.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.[13]

    • Add a positive control antibiotic and a negative control (DMSO) to separate wells on the same plate.[11][14]

  • Incubation and Measurement:

    • Incubate the plates in an inverted position at 35-37°C for 18-24 hours.

    • After incubation, measure the diameter of the clear zone around each well (the zone of inhibition) in millimeters (mm) using a caliper or ruler.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This assay is a crucial follow-up to the MIC test. It determines the lowest concentration of an agent required to kill ≥99.9% of the initial bacterial inoculum, thereby classifying the compound's effect as bactericidal (killing) or bacteriostatic (inhibiting).[15][16]

Relationship between MIC and MBC

MIC_MBC_Relationship MIC Perform Broth Microdilution Assay to find MIC Result_MIC Result: Lowest concentration with NO VISIBLE GROWTH MIC->Result_MIC Subculture Subculture from Clear Wells (at MIC, 2x MIC, 4x MIC, etc.) onto Drug-Free Agar Plates Result_MIC->Subculture Proceed with results from MIC test Incubate Incubate Agar Plates (37°C, 24h) Subculture->Incubate Count Count Colonies (CFU) and Compare to Initial Inoculum Incubate->Count Result_MBC Result: Lowest concentration that KILLS ≥99.9% of bacteria Count->Result_MBC

Caption: The sequential relationship between MIC and MBC determination.

A. Materials and Reagents

  • Completed 96-well plate from the MIC assay

  • Sterile MHA plates

  • Calibrated micropipette or loops

  • Sterile micro-spreader

  • Incubator (35-37°C)

B. Step-by-Step Methodology

  • Identify MIC: First, determine the MIC value as described in Protocol 3.1.

  • Sub-culturing:

    • Select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these wells onto a separate, clearly labeled MHA plate.

    • Spread the aliquot evenly across the surface of the agar plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, count the number of colonies (CFU) on each plate.

    • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[16][17][18]

    • The growth control plate should show confluent growth, which helps in estimating the initial inoculum density.

Data Analysis and Presentation

Data should be organized systematically for clear interpretation and comparison between derivatives.

Interpreting the MBC/MIC Ratio

The relationship between MBC and MIC is a critical parameter for classifying the nature of the antimicrobial agent.

  • An agent is considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[17]

  • An agent is considered bacteriostatic if the MBC is greater than four times the MIC (MBC/MIC > 4).

Sample Data Table

Summarize quantitative results in a table for easy comparison.

Compound IDTest OrganismMIC (µg/mL)ZOI (mm)MBC (µg/mL)MBC/MIC RatioInterpretation
Derivative 1S. aureus818162Bactericidal
Derivative 1E. coli32122568Bacteriostatic
Derivative 2S. aureus1615322Bactericidal
Derivative 2E. coli>1280>128-Resistant
CiprofloxacinS. aureus0.52512Bactericidal
CiprofloxacinE. coli0.25280.52Bactericidal

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No growth in positive control wells (MIC/MBC) Inactive inoculum; Improper incubation; Residual sterilant in plate.Use a fresh culture (<24h old); Verify incubator temperature and atmosphere; Use pre-sterilized, quality-controlled plates.
Growth in sterility control wells Contamination of broth, plates, or poor aseptic technique.Use fresh, sterile media; Review and refine aseptic technique during plate preparation.
Compound precipitates in wells Compound solubility limit exceeded.Prepare a lower concentration stock solution; Note the concentration at which precipitation occurs as the highest testable concentration.
Inconsistent ZOI diameters Uneven inoculum lawn; Inconsistent well depth/volume; Agar depth not uniform.Ensure the bacterial lawn is spread evenly; Use a calibrated cork borer and pipette; Pour agar plates to a standardized depth (~4 mm).

References

  • Kumari, M., & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 8(7), 823-836. [Link]

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute. [Link]

  • NCCLS. (2002). Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters; Approved Guideline—Second Edition. NCCLS document M23-A2. [Link]

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Application Notes and Protocols for DPPH and ABTS Radical Scavenging Assays of "2-(4-Bromophenoxy)propanohydrazide" Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Antioxidant Profiling in Drug Discovery

The relentless pursuit of novel therapeutic agents is intrinsically linked to the understanding and modulation of cellular oxidative stress. An imbalance between reactive oxygen species (ROS) and endogenous antioxidant defense mechanisms is a well-established hallmark of numerous pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. Consequently, the identification and characterization of compounds with antioxidant potential represent a critical initial step in the drug discovery pipeline. The hydrazide chemical moiety is recognized for its redox properties and potential free radical scavenging behavior, making its derivatives, such as the "2-(4-Bromophenoxy)propanohydrazide" analogs, promising candidates for antioxidant drug development.[1][2]

These application notes provide a comprehensive guide for the robust and reproducible assessment of the antioxidant capacity of "this compound" analogs using two of the most widely accepted and complementary spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[3][4][5][6] Adherence to the detailed protocols and a thorough understanding of the underlying principles will enable researchers to generate high-quality, comparable data essential for structure-activity relationship (SAR) studies and the advancement of promising antioxidant lead compounds.

Foundational Principles of Radical Scavenging Assays

Both the DPPH and ABTS assays are colorimetric methods that measure the ability of a compound to donate a hydrogen atom or an electron to a stable radical, thereby neutralizing it.[7][8] This quenching of the radical is observed as a change in color, which can be quantified spectrophotometrically.[7][8]

The DPPH Assay: A Lipophilic Radical Environment

The DPPH assay utilizes the stable free radical 2,2-diphenyl-1-picrylhydrazyl, which has a deep violet color in solution due to its unpaired electron.[7] When an antioxidant molecule donates a hydrogen atom to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to a pale yellow.[3][5][7] The decrease in absorbance at approximately 517 nm is directly proportional to the radical scavenging activity of the antioxidant compound.[7][9] This assay is particularly well-suited for evaluating hydrophobic or lipophilic antioxidants.[4]

The ABTS Assay: A Versatile Aqueous and Lipophilic Radical Environment

The ABTS assay is based on the generation of the blue-green ABTS radical cation (ABTS•+) through the oxidation of ABTS with a strong oxidizing agent, typically potassium persulfate.[8][10] Antioxidants present in the sample reduce the pre-formed ABTS•+, causing the solution to decolorize.[8][11] The reduction in absorbance, measured at approximately 734 nm, is proportional to the antioxidant's concentration and activity.[8][10] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic antioxidants, as the radical can be solubilized in both aqueous and organic media.[12]

Experimental Workflow and Data Interpretation

A generalized workflow for screening the antioxidant potential of "this compound" analogs is depicted below. This process begins with the careful preparation of the test compounds and culminates in the calculation of key antioxidant metrics.

G cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + Antioxidant-H ABTS_radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_radical->ABTS + Antioxidant (e-)

Caption: Simplified reaction mechanisms for DPPH and ABTS radical scavenging.

Data Presentation and Interpretation

For a clear and concise comparison of the antioxidant activities of the "this compound" analogs, the results should be summarized in a tabular format.

Compound IDDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)TEAC Value (ABTS)
Analog 145.3 ± 2.135.8 ± 1.51.2 ± 0.1
Analog 262.1 ± 3.551.2 ± 2.80.9 ± 0.08
Analog 328.9 ± 1.822.4 ± 1.11.8 ± 0.15
Trolox 15.6 ± 0.9 12.5 ± 0.7 1.0

Data presented are hypothetical and for illustrative purposes only.

Interpretation:

  • IC50 Values: A lower IC50 value signifies a higher antioxidant potency. In the hypothetical data above, Analog 3 demonstrates the most potent radical scavenging activity in both assays.

  • TEAC Values: A TEAC value greater than 1 indicates that the compound has a higher antioxidant capacity than Trolox, while a value less than 1 suggests a lower capacity. Analogs 1 and 3 are more potent than Trolox in this hypothetical example.

  • Comparison of Assays: Discrepancies in the relative antioxidant activities between the DPPH and ABTS assays can arise due to the different reaction environments and the solubility of the test compounds. A comprehensive evaluation should consider the results from both assays.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, the following quality control measures are essential:

  • Positive Control: Always include a well-characterized antioxidant standard, such as Trolox or ascorbic acid, in each assay run. This provides a benchmark for comparing the activity of the test compounds and validates the assay's performance.

  • Solvent Blanks: Measure the absorbance of the solvent used to dissolve the compounds to account for any background absorbance.

  • Triplicate Measurements: Perform all measurements in triplicate to ensure precision and to calculate standard deviations, which indicate the reproducibility of the results.

  • Fresh Reagents: Prepare fresh working solutions of DPPH and ABTS•+ for each experiment to ensure consistent radical concentrations.

  • Light Protection: Both DPPH and ABTS•+ are light-sensitive; therefore, all incubation steps should be carried out in the dark.

By adhering to these rigorous protocols and quality control measures, researchers can confidently assess the antioxidant potential of "this compound" analogs and contribute to the development of novel therapeutic agents for oxidative stress-related diseases.

References

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  • Yu, J., Liu, F., & Zhao, G. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Journal of the Science of Food and Agriculture, 98(11), 4165–4173. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Olech, M., & Nowak, R. (2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 25(23), 5698. [Link]

  • Lou, Z., Wang, H., Zhu, S., Ma, C., & Wang, Z. (2011). Antioxidant activity and chemical composition of the crude extracts from hawthorn (Crataegus pinnatifida) fruit. Journal of Food Science, 76(7), C976-C982. [Link]

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Application Notes & Protocols: 2-(4-Bromophenoxy)propanohydrazide as a Versatile Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Hydrazide Scaffold

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount. These "building blocks" provide a foundational structure that can be systematically modified to generate libraries of novel compounds for biological screening. Natural products have historically served as a rich source of inspiration and starting points for drug development.[1] The hydrazide moiety (-CONHNH₂) is a particularly privileged functional group in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2]

This document provides a detailed guide to the synthesis and application of 2-(4-Bromophenoxy)propanohydrazide , a highly valuable and versatile building block. The presence of a bromophenoxy group offers several strategic advantages:

  • Lipophilicity: The aryl ether linkage and bromine atom enhance the molecule's lipophilicity, which can be crucial for traversing biological membranes.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand-receptor binding.

  • Metabolic Stability: The phenoxy-propanoic acid motif is found in several established drugs, suggesting a degree of metabolic stability.

  • Reactive Handle: The terminal hydrazide group is a potent nucleophile, poised for a variety of chemical transformations to build molecular complexity.

This guide is intended for researchers, medicinal chemists, and drug development professionals. It will detail not only the synthetic protocols but also the underlying chemical principles and strategic considerations for using this compound to construct novel heterocyclic systems and other potential therapeutic agents.[3][4]

Physicochemical Properties of the Core Building Block

A thorough understanding of the starting material's properties is essential for experimental design.

PropertyValueSource
Molecular Formula C₉H₁₁BrN₂O₂[5]
Molecular Weight 259.10 g/mol [5]
CAS Number 325778-59-4[5]
Topological Polar Surface Area (TPSA) 64.35 Ų[5]
Predicted LogP 1.2063[5]
Appearance Colorless / White Crystalline Solid[4]

Synthesis of the Core Building Block: A Validated Protocol

The synthesis of this compound is most efficiently achieved via the hydrazinolysis of its corresponding methyl ester, Methyl 2-(4-bromophenoxy)propionate.[4][6] This two-step sequence, starting from commercially available 4-bromophenol and a propionate derivative, provides a reliable and scalable route to the target molecule.

Workflow for Synthesizing this compound

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 4-Bromophenol + Methyl 2-bromopropionate B Methyl 2-(4-bromophenoxy)propionate (Ester Intermediate) A->B  K2CO3, Acetone Reflux C Methyl 2-(4-bromophenoxy)propionate D This compound (Target Building Block) C->D  Hydrazine Hydrate (80%) Methanol, Reflux

Caption: Synthetic pathway from 4-bromophenol to the target hydrazide.

Protocol 1: Synthesis of Methyl 2-(4-bromophenoxy)propionate (Ester Intermediate)
  • Rationale: This is a standard Williamson ether synthesis. 4-bromophenol is deprotonated by a weak base (potassium carbonate) to form the more nucleophilic phenoxide, which then displaces the bromide from methyl 2-bromopropionate. Acetone is an ideal solvent as it is polar aprotic and has a convenient boiling point for reflux.

  • Materials:

    • 4-Bromophenol

    • Methyl 2-bromopropionate

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Acetone

    • Deionized Water

    • Ethyl Acetate

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per gram of 4-bromophenol).

    • Stir the suspension vigorously for 15 minutes at room temperature.

    • Add methyl 2-bromopropionate (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

    • Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Dissolve the oil in ethyl acetate and wash sequentially with 1M NaOH (to remove unreacted phenol), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product, Methyl 2-(4-bromophenoxy)propionate, typically as a clear oil. The product is often pure enough for the next step without further purification.

Protocol 2: Synthesis of this compound
  • Rationale: This protocol describes the nucleophilic acyl substitution of the ester's methoxy group with hydrazine.[7] The reaction, known as hydrazinolysis, is highly efficient. Using an excess of hydrazine hydrate helps drive the reaction to completion.[8] Methanol is an excellent solvent choice as it dissolves both the ester and hydrazine hydrate, and the byproduct (methanol) is the same as the solvent.[9]

  • Materials:

    • Methyl 2-(4-bromophenoxy)propionate (CAS: 23849-12-9)[10]

    • Hydrazine Hydrate (80% solution in water)

    • Methanol

    • Deionized Water

  • Procedure:

    • Dissolve Methyl 2-(4-bromophenoxy)propionate (1.0 eq, e.g., 5.0 g, 0.0193 mol) in methanol (20 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.[4][6]

    • Slowly add hydrazine hydrate (80%, ~3.5 eq, e.g., 3.50 mL, 0.0679 mol) to the stirring solution. Caution: Hydrazine is toxic and corrosive; handle with appropriate personal protective equipment in a fume hood.

    • Heat the reaction mixture to reflux. The reaction is typically complete within 6 hours.[4][6] Monitor progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the disappearance of the starting ester spot and the appearance of a more polar product spot.

    • After completion, cool the reaction mixture and concentrate it under reduced pressure to remove most of the methanol.

    • Pour the concentrated residue into cold deionized water (~100 mL). A white solid should precipitate immediately.

    • Stir the suspension in an ice bath for 30 minutes to maximize precipitation.

    • Filter the solid using a Büchner funnel, wash thoroughly with cold water, and air-dry.

    • For higher purity, recrystallize the solid from an ethanol/water mixture to obtain this compound as fine, colorless crystals.[4][6]

Application as a Building Block: Pathways to Bioactive Molecules

The true utility of this compound lies in its ability to serve as a precursor to a diverse range of heterocyclic compounds and other derivatives.[3][6] The terminal -NH₂ group of the hydrazide is nucleophilic, while the adjacent -NH- group can participate in cyclization reactions.

Caption: Key synthetic transformations using the hydrazide building block.

Protocol 3: General Synthesis of Schiff Bases (Hydrazones)
  • Scientific Rationale: Schiff bases, or hydrazones in this case, are formed by the condensation reaction between the primary amine of the hydrazide and a carbonyl compound (aldehyde or ketone). This reaction is typically acid-catalyzed to activate the carbonyl group towards nucleophilic attack. These derivatives are widely explored for their antimicrobial and anticancer activities.

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol or methanol.

    • Add the desired aldehyde or ketone (1.0-1.1 eq).

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If no precipitate forms, reduce the solvent volume and cool in an ice bath.

    • Wash the filtered solid with cold ethanol and dry. An example is the reaction with 4-ethoxybenzaldehyde to form 2-(4-bromophenoxy)-n'-(4-ethoxybenzylidene)propanohydrazide.[11]

Protocol 4: General Synthesis of 1,3,4-Oxadiazole Derivatives
  • Scientific Rationale: 1,3,4-Oxadiazoles are a prominent class of heterocycles with diverse bioactivities. The synthesis from a hydrazide involves two key steps: N-acylation followed by cyclodehydration. The hydrazide is first acylated with an acid chloride or anhydride. The resulting N,N'-diacylhydrazine intermediate is then treated with a dehydrating agent (e.g., POCl₃, H₂SO₄, or TsCl) which promotes intramolecular cyclization to form the stable five-membered oxadiazole ring.[3]

  • Procedure (Two-Step):

    • N-Acylation: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or pyridine. Cool in an ice bath.

    • Slowly add the desired acyl chloride or anhydride (1.1 eq). Stir at 0°C for 30 minutes and then at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction appropriately (e.g., wash with water, dry, and concentrate) to isolate the diacylhydrazine intermediate.

    • Cyclodehydration: To the isolated intermediate, add a dehydrating agent like phosphorus oxychloride (POCl₃) in excess and gently reflux for 2-5 hours.

    • Carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃.

    • Neutralize with a base (e.g., NaHCO₃ or NaOH solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by recrystallization or column chromatography.

Protocol 5: Synthesis of 1,2,4-Triazole Derivatives via Thiosemicarbazides
  • Scientific Rationale: This pathway leverages the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate.[4][6] These thiosemicarbazides are versatile precursors that, upon treatment with a base, undergo intramolecular cyclization with the elimination of water to yield 1,2,4-triazole-thiones. This class of heterocycles is well-known for its antifungal and antimicrobial properties.

  • Procedure:

    • Thiosemicarbazide Formation: Dissolve this compound (1.0 eq) in absolute ethanol and add the desired isothiocyanate (1.0 eq).

    • Reflux the mixture for 4-8 hours. The thiosemicarbazide product often precipitates upon cooling. Filter and wash with cold ethanol to collect the intermediate.

    • Triazole Cyclization: Suspend the obtained thiosemicarbazide in an aqueous solution of a base (e.g., 2M NaOH).

    • Reflux the mixture for 4-6 hours until a clear solution is formed.

    • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl or acetic acid) to a pH of ~5-6.

    • The precipitated triazole product is collected by filtration, washed with water, and purified by recrystallization.

Conclusion and Future Outlook

This compound is a robust and highly effective chemical building block for constructing libraries of diverse, biologically relevant molecules. The synthetic protocols provided herein are well-established and can be readily adapted for various derivatization strategies. The straightforward access to key heterocyclic scaffolds like oxadiazoles, triazoles, and hydrazones makes this starting material an invaluable asset for academic research and industrial drug discovery programs.[12] Future work can focus on exploring the biological activity of novel derivatives, investigating structure-activity relationships (SAR), and leveraging the bromine atom for further functionalization via cross-coupling reactions to unlock even greater molecular diversity.

References

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The Strategic Synthesis of Pyrazole Derivatives from 2-(4-Bromophenoxy)propanohydrazide: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold and the Role of Aryloxy Hydrazide Precursors

In the landscape of medicinal chemistry and drug development, the pyrazole nucleus stands as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of a vast array of therapeutic agents. Its structural versatility and ability to engage in various biological interactions have led to its incorporation in drugs with anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[1][2] The continued exploration of novel pyrazole derivatives is a critical endeavor in the quest for more potent and selective therapeutics.

A key strategy in the synthesis of these valuable compounds is the Knorr pyrazole synthesis, a robust and reliable method involving the condensation of a hydrazine or hydrazide derivative with a 1,3-dicarbonyl compound.[3][4] This application note focuses on the utility of a specific and highly functionalized precursor, 2-(4-Bromophenoxy)propanohydrazide , in the targeted preparation of novel pyrazole derivatives. The presence of the bromophenoxy moiety offers a strategic advantage, providing a site for further molecular elaboration through cross-coupling reactions, thereby enabling the generation of diverse chemical libraries for drug screening. Furthermore, the inherent biological activities associated with aryloxy-derived heterocycles make this precursor particularly attractive for developing new bioactive molecules.[5]

This guide provides a comprehensive overview, from the synthesis of the hydrazide intermediate to its conversion into a representative pyrazole, complete with detailed protocols, mechanistic insights, and a discussion of the potential applications of the resulting compounds.

Part 1: Synthesis of the Key Intermediate: this compound

The journey to our target pyrazoles begins with the preparation of the essential hydrazide precursor. This synthesis is a straightforward yet critical step, ensuring a high-purity starting material for the subsequent cyclization reaction.

Causality and Experimental Rationale

The conversion of an ester to a hydrazide is a classic nucleophilic acyl substitution reaction. Hydrazine hydrate, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the methyl ester. The reaction is typically conducted in a protic solvent like methanol, which can solvate the ions formed during the reaction and also serves as a suitable solvent for both reactants. Refluxing the mixture provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe. The workup procedure, involving precipitation in water, takes advantage of the product's lower solubility in aqueous media compared to the methanol and excess hydrazine, facilitating its isolation.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 2-(4-bromophenoxy)propionate

  • Hydrazine hydrate (80% solution in water)

  • Methanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-(4-bromophenoxy)propionate (e.g., 5.0 g, 19.3 mmol) in methanol (20 mL).[6]

  • With continuous stirring, slowly add 80% hydrazine hydrate (e.g., 3.50 mL, 67.9 mmol) to the solution.[6]

  • Heat the reaction mixture to reflux and maintain this temperature for approximately 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Upon completion, allow the mixture to cool to room temperature and then concentrate it under reduced pressure to remove the bulk of the methanol.[6]

  • Pour the concentrated residue into cold deionized water. A solid precipitate will form.[6]

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white solid.[6]

Part 2: The Knorr Pyrazole Synthesis: From Hydrazide to Heterocycle

The core of this application note is the cyclocondensation reaction between this compound and a 1,3-dicarbonyl compound. For this guide, we will use acetylacetone (pentane-2,4-dione) as a representative and readily available dicarbonyl substrate to synthesize 1-(2-(4-bromophenoxy)propanoyl)-3,5-dimethyl-1H-pyrazole .

Reaction Mechanism and Scientific Principles

The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry. The reaction proceeds through a well-established mechanism:

  • Initial Condensation: The more nucleophilic terminal nitrogen of the hydrazide attacks one of the carbonyl groups of the acetylacetone, which exists in equilibrium with its enol form. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazide then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.

The reaction is often catalyzed by a small amount of acid, which protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack. Glacial acetic acid is a common and effective catalyst for this transformation, also serving as a solvent in some cases.[4]

Diagram 1: General Reaction Scheme

G cluster_0 Reactants cluster_1 Product Hydrazide This compound Pyrazole 1-(2-(4-bromophenoxy)propanoyl)-3,5-dimethyl-1H-pyrazole Hydrazide->Pyrazole + Diketone Acetylacetone (Pentane-2,4-dione) Diketone->Pyrazole Glacial Acetic Acid (Catalyst) Reflux

Caption: Knorr synthesis of a pyrazole derivative.

Experimental Protocol: Synthesis of 1-(2-(4-bromophenoxy)propanoyl)-3,5-dimethyl-1H-pyrazole

Materials:

  • This compound

  • Acetylacetone (Pentane-2,4-dione)

  • Glacial Acetic Acid

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (e.g., 2.59 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask, add acetylacetone (1.10 g, 11 mmol).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-(4-bromophenoxy)propanoyl)-3,5-dimethyl-1H-pyrazole.

Expected Data and Characterization

The successful synthesis of the target pyrazole can be confirmed by standard analytical techniques.

Parameter Expected Data
Appearance White to off-white solid or viscous oil.
Yield Typically in the range of 75-90%, depending on purification.
¹H NMR Characteristic signals for the two methyl groups on the pyrazole ring (around δ 2.2-2.3 ppm), a singlet for the pyrazole C4-H (around δ 5.9 ppm), and signals corresponding to the bromophenoxypropanoyl moiety.[7]
¹³C NMR Signals for the pyrazole ring carbons, the carbonyl carbon of the acyl group, and the aromatic carbons of the bromophenoxy group.[7]
Mass Spectrometry (ESI) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product (C₁₄H₁₅BrN₂O₂).
IR (KBr) A strong absorption band for the carbonyl (C=O) stretching vibration (around 1680-1700 cm⁻¹), and bands for C=N and C=C stretching of the pyrazole and aromatic rings.

Part 3: Applications and Future Directions

The pyrazole derivative synthesized through this protocol, 1-(2-(4-bromophenoxy)propanoyl)-3,5-dimethyl-1H-pyrazole , is not merely a synthetic curiosity. It serves as a versatile platform for further chemical exploration and a candidate for biological screening.

Field-Proven Insights: Antimicrobial and Anti-inflammatory Potential

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial and anti-inflammatory agents.[5][8][9] Numerous studies have demonstrated that pyrazole derivatives exhibit significant activity against a range of bacterial and fungal strains.[1] The incorporation of a halogenated phenyl ring, such as the 4-bromophenyl group in our synthesized molecule, is a common strategy in medicinal chemistry to enhance lipophilicity and potentially improve biological activity. Therefore, it is highly probable that this novel pyrazole derivative will exhibit antimicrobial properties.

Furthermore, the structural similarity of some pyrazoles to the core of non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib suggests a potential for anti-inflammatory activity.[5] Screening this compound in relevant biological assays is a logical and promising next step.

Diagram 2: Experimental Workflow

G cluster_0 Synthesis Phase cluster_1 Analysis & Application Phase Start Start: Methyl 2-(4-bromophenoxy)propionate Step1 Step 1: Hydrazinolysis (Hydrazine Hydrate, MeOH, Reflux) Start->Step1 Intermediate Intermediate: This compound Step1->Intermediate Step2 Step 2: Knorr Cyclization (Acetylacetone, Acetic Acid, Reflux) Intermediate->Step2 Product Product: 1-(2-(4-bromophenoxy)propanoyl)- 3,5-dimethyl-1H-pyrazole Step2->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening (Antimicrobial, Anti-inflammatory assays) Characterization->Screening SAR Further Development (SAR Studies, Lead Optimization) Screening->SAR

Caption: Workflow from synthesis to biological evaluation.

Authoritative Grounding: A Platform for Further Discovery

The true value of This compound as a precursor lies in the synthetic handles it provides. The bromine atom on the phenyl ring is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. This allows for the systematic modification of this part of the molecule, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity. Researchers can readily generate a library of analogues with diverse substituents at the 4-position of the phenyl ring, a crucial step in modern drug discovery.

Conclusion

This application note has detailed a robust and reliable pathway for the synthesis of novel pyrazole derivatives utilizing This compound as a key intermediate. By providing a thorough explanation of the chemical principles, detailed step-by-step protocols, and insights into the potential applications of the resulting compounds, this guide serves as a valuable resource for researchers in medicinal chemistry and drug development. The strategic design of this precursor, coupled with the power of the Knorr pyrazole synthesis, opens the door to a wide range of potentially bioactive molecules, underscoring the enduring importance of classic organic reactions in the pursuit of new therapeutic agents.

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Application Notes & Protocols: Screening "2-(4-Bromophenoxy)propanohydrazide" Derivatives for Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for Screening Hydrazide Derivatives

The global burden of inflammatory diseases necessitates a continuous search for novel, effective, and safer therapeutic agents. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of treatment, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][4] While COX-1 is constitutively expressed and plays a role in physiological "house-keeping" functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3][5] The ideal anti-inflammatory agent would selectively inhibit COX-2, thereby reducing inflammation without the gastrointestinal side effects associated with COX-1 inhibition.[5]

The hydrazone moiety (-NHN=CH-) has emerged as a pharmacologically significant scaffold due to its diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[6][7][8][9] The versatility of the hydrazone structure allows for the synthesis of a wide array of derivatives with potentially enhanced potency and reduced toxicity.[6][7] Specifically, "2-(4-Bromophenoxy)propanohydrazide" serves as a valuable intermediate for creating such derivatives.[10] This application note provides a detailed, multi-tiered screening protocol to systematically evaluate the anti-inflammatory potential of novel derivatives based on this core structure. We will outline both in vitro and in vivo methodologies, providing the scientific basis for each experimental choice to ensure a robust and reliable assessment.

The Inflammatory Cascade: A Mechanistic Overview

To effectively screen for anti-inflammatory compounds, it is crucial to understand the key molecular players in the inflammatory response. When tissues are injured or infected, a complex signaling cascade is initiated, leading to the release of pro-inflammatory mediators.

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// Invisible edges for alignment edge[style=invis]; Cell_Damage -> LPS; Membrane_Phospholipids -> Macrophages; Arachidonic_Acid -> NFkB_Activation; Prostaglandins -> Cytokines; } enddot Figure 1. Simplified overview of the pro-inflammatory signaling pathway.

This process involves the activation of enzymes like Phospholipase A2 and Cyclooxygenases, and the activation of transcription factors such as NF-κB, which leads to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11][12][13] Our screening strategy will target key checkpoints in this cascade.

A Hierarchical Screening Strategy

A multi-stage approach, moving from high-throughput in vitro assays to more complex in vivo models, is the most efficient and ethical method for drug discovery. This allows for the early elimination of inactive or toxic compounds, reserving resource-intensive animal studies for the most promising candidates.

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PART I: In Vitro Screening Protocols

Protocol 1: COX-1 and COX-2 Enzymatic Inhibition Assay

Rationale: This primary assay directly measures the ability of the test compounds to inhibit the activity of the COX-1 and COX-2 enzymes.[14][15] It is a rapid and cost-effective method for identifying compounds with the desired mechanism of action and for determining their selectivity.[16]

Methodology:

  • Reagents and Materials:

    • Ovine or human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Colorimetric or fluorometric probe (e.g., Amplex Red).

    • Heme cofactor.

    • Assay buffer (e.g., Tris-HCl).

    • Test compounds dissolved in DMSO.

    • Positive controls: A non-selective NSAID (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib).

    • 96-well microplates.

  • Step-by-Step Protocol:

    • Prepare serial dilutions of the test compounds and positive controls in the assay buffer. The final DMSO concentration should be kept below 1% to avoid enzyme inhibition.

    • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2 in separate wells).

    • Add the test compounds or controls to the designated wells and incubate for a pre-determined time (e.g., 15 minutes at room temperature) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Measure the rate of product formation over time using a microplate reader at the appropriate wavelength for the chosen detection method.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound against both COX-1 and COX-2 by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

    • Calculate the COX-2 Selectivity Index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.[17]

Data Presentation:

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
BPP-H-0115.20.819.0
BPP-H-02>1002.5>40
BPP-H-035.64.91.1
Indomethacin0.10.90.11
Celecoxib15.00.05300

Table 1: Example data from the in vitro COX inhibition assay.

Protocol 2: Cell-Based Anti-inflammatory Assay in LPS-Stimulated Macrophages

Rationale: This secondary assay validates the findings from the enzymatic assay in a more biologically relevant system. Murine macrophage cell line RAW 264.7 is a standard model for studying inflammation.[18][19] Stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, induces a potent inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[20][21] This assay assesses the ability of the compounds to suppress this inflammatory response in a cellular context.

Methodology:

  • Cell Culture and Plating:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells into 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[22]

  • Compound Treatment and LPS Stimulation:

    • The following day, replace the medium with fresh medium containing various concentrations of the test compounds.

    • Pre-incubate the cells with the compounds for 1-2 hours.

    • Stimulate the cells with LPS (typically 100 ng/mL to 1 µg/mL) for a specified period (e.g., 18-24 hours).[20][22] Include a vehicle control (DMSO) and an LPS-only control.

  • Assessment of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.[18] Read the absorbance at 540 nm.

    • Cytokine Quantification (TNF-α and IL-6): Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[18][19]

  • Cell Viability Assay:

    • It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

    • After collecting the supernatant, assess the viability of the remaining cells using an MTT or XTT assay.[21]

Data Presentation:

Compound IDConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)Cell Viability (%)
BPP-H-02125.4 ± 3.130.1 ± 4.522.8 ± 2.998.5 ± 2.1
1068.9 ± 5.275.3 ± 6.170.1 ± 5.596.2 ± 3.4
5085.1 ± 4.890.2 ± 3.988.6 ± 4.191.7 ± 4.0
Dexamethasone (1 µM)192.5 ± 3.795.1 ± 2.894.3 ± 3.399.1 ± 1.8

Table 2: Example data from the cell-based anti-inflammatory and cytotoxicity assays. Data are presented as mean ± SD.

PART II: In Vivo Screening Protocol

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory agents in vivo.[23][24][25] The injection of carrageenan, a phlogistic agent, into the rat paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.[23] The early phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily driven by prostaglandins, making it particularly relevant for assessing COX inhibitors.[23]

Methodology:

  • Animals:

    • Use male Wistar or Sprague-Dawley rats (180-200 g).

    • Acclimatize the animals for at least one week before the experiment.

    • House them under standard laboratory conditions with free access to food and water.

    • All animal procedures must be approved by the Institutional Animal Ethics Committee.

  • Experimental Groups:

    • Group I (Control): Vehicle only (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Carrageenan): Vehicle + Carrageenan.

    • Group III (Standard): Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.) + Carrageenan.

    • Group IV, V, etc. (Test): Test compounds at various doses (e.g., 10, 20, 40 mg/kg, p.o.) + Carrageenan.

  • Procedure:

    • Fast the animals overnight before the experiment but allow access to water.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[26]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[25]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Carrageenan-0.85 ± 0.07-
Indomethacin100.38 ± 0.0555.3
BPP-H-02200.55 ± 0.0635.3
BPP-H-02400.41 ± 0.04*51.8

*Table 3: Example data from the carrageenan-induced paw edema model in rats. Data are presented as mean ± SEM. p < 0.05 compared to the Carrageenan group.

Conclusion and Future Directions

This comprehensive guide outlines a systematic approach for the preliminary screening of "this compound" derivatives for anti-inflammatory activity. By progressing from targeted enzymatic assays to cell-based models and finally to an acute in vivo inflammation model, researchers can efficiently identify promising lead candidates. Compounds demonstrating high COX-2 selectivity, significant inhibition of pro-inflammatory mediators in macrophages without cytotoxicity, and potent edema reduction in vivo warrant further investigation.

Future studies should include more chronic models of inflammation (e.g., adjuvant-induced arthritis), detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling, and comprehensive toxicological assessments to fully characterize the therapeutic potential of the most promising derivatives.

References

  • Bjarnason, I., & Vane, J. R. (1998). The mechanisms of action of NSAIDs in analgesia. PubMed. [Link]

  • Walsh Medical Media. (n.d.). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Walsh Medical Media. [Link]

  • Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. [Link]

  • Zahid, H., et al. (2023). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. MDPI. [Link]

  • Gautam, R. K., & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf. [Link]

  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Wikipedia. [Link]

  • Siddiqui, H., et al. (2014). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. PubMed Central. [Link]

  • Sikorska-Zimny, K., & Wodyk, E. (2015). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. PubMed Central. [Link]

  • Vankawala, A. L., et al. (2018). Synthesis and Anti-Inflammatory Activity of Hydrazide-Hydrazones Bearing Anacardic Acid and 1,2,3-Triazole Ring Based Hybrids. Oriental Journal of Chemistry. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Creative Bioarray. [Link]

  • ResearchGate. (n.d.). Hydrazide–hydrazones with anti-inflammatory activity. ResearchGate. [Link]

  • Semantic Scholar. (2012). Synthesis and Biological Evaluation of Some Hydrazone Derivatives as Anti-inflammatory Agents. Semantic Scholar. [Link]

  • El-Sayed, M. A., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]

  • Pérez-Hernández, N., et al. (2019). In Vitro COX-1 and COX-2 Enzyme Inhibitory Activities of Iridoids From Penstemon Barbatus, Castilleja Tenuiflora, Cresentia Alata and Vitex Mollis. PubMed. [Link]

  • Boukhatem, M. N., et al. (2014). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PubMed Central. [Link]

  • Sanchez-Pino, M. D., et al. (2022). Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection. PubMed. [Link]

  • Wikipedia. (n.d.). Inflammation. Wikipedia. [Link]

  • Wang, J., et al. (2018). Serum Levels of IL-6 and TNF-α May Correlate with Activity and Severity of Rheumatoid Arthritis. PubMed Central. [Link]

  • Current Protocols. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols. [Link]

  • Jan, B., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. [Link]

  • Soken-Nakazawa, J., et al. (2016). Mechanism and Clinical Significance of IL-6 Combined with TNF-α or IL-1 for the Induction of Acute Phase Proteins SAA and CRP in Chronic Inflammatory Diseases. Longdom Publishing. [Link]

  • Singh, P., et al. (2020). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]

  • Sichaem, J., et al. (2018). Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells. MDPI. [Link]

  • Li, Y., et al. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. [Link]

  • Yougbaré-Ziébrou, M. N., et al. (2020). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology. [Link]

  • ResearchGate. (2016). How you stimulate RAW 264.7 macrophage?. ResearchGate. [Link]

  • Kim, A., et al. (2019). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PubMed Central. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. [Link]

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  • ResearchGate. (n.d.). Synthesis of Novel Benzylidenehydrazinylphenylthiazoles and Evaluation of Their Anti-Inflammatory Activity In Vitro [Part 2]. ResearchGate. [Link]

  • Khan, I., et al. (2022). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. PubMed Central. [Link]

  • Rane, R. A., et al. (2016). Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. Arabian Journal of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Bromophenoxy)propanohydrazide. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important intermediate.

The synthesis of this compound is a multi-step process that typically involves a Williamson ether synthesis to form the ether linkage, followed by hydrazinolysis of the resulting ester. Each of these steps is susceptible to side reactions that can impact the yield and purity of the final product. This guide will walk you through the causality of these issues and provide field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic steps for producing this compound?

The synthesis is generally a two-step process:

  • Williamson Ether Synthesis: 4-Bromophenol is reacted with an ethyl 2-halopropionate (commonly ethyl 2-bromopropionate) in the presence of a base to form ethyl 2-(4-bromophenoxy)propanoate.

  • Hydrazinolysis: The resulting ester, ethyl 2-(4-bromophenoxy)propanoate, is then treated with hydrazine hydrate to yield the final product, this compound.[1][2]

Q2: What are the most common side products I should be aware of during the Williamson ether synthesis step?

The most prevalent side reactions during the Williamson ether synthesis are E2 elimination of the alkyl halide and C-alkylation of the phenoxide.[3]

  • E2 Elimination: The alkoxide base can promote the elimination of HBr from ethyl 2-bromopropionate, leading to the formation of ethyl acrylate. This is more likely with secondary halides.[3][4][5]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). C-alkylation typically occurs at the ortho or para positions to the hydroxyl group.[3][6] Since the para position is blocked by bromine, ortho-alkylation is the more likely C-alkylation side reaction.

Q3: I'm observing a significant amount of unreacted 4-bromophenol in my reaction mixture. What could be the cause?

Several factors could lead to incomplete consumption of 4-bromophenol:

  • Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the 4-bromophenol, leaving it unreactive towards the ethyl 2-bromopropionate.

  • Base Strength: For phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[3] However, if the reaction is sluggish, a stronger base might be needed, though this can increase the likelihood of elimination side reactions.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature to go to completion.

Q4: During the hydrazinolysis step, my yield is lower than expected. What are potential side reactions?

While hydrazinolysis of esters is generally efficient, side reactions can occur:

  • Incomplete Reaction: Insufficient hydrazine hydrate or reaction time can lead to unreacted starting ester remaining in the product.

  • Hydrolysis of the Ester: If water is present in the reaction mixture and the conditions are not carefully controlled, the ester can be hydrolyzed back to the carboxylic acid, 2-(4-bromophenoxy)propanoic acid.

  • Formation of Diacyl Hydrazides: It is possible for one molecule of hydrazine to react with two molecules of the ester, leading to the formation of a diacyl hydrazide, N,N'-bis[2-(4-bromophenoxy)propanoyl]hydrazine.

Troubleshooting Guide

Problem 1: Low Yield of Ethyl 2-(4-bromophenoxy)propanoate (Williamson Ether Synthesis Step)

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of starting materials (4-bromophenol and/or ethyl 2-bromopropionate).

  • Isolation of a byproduct identified as ethyl acrylate.

  • Isolation of a C-alkylated byproduct.

Root Causes & Solutions:

Parameter Effect on E2 Elimination Effect on C-Alkylation (with Phenoxides)
Alkyl Halide Structure Increases significantly from primary to secondary to tertiary. Tertiary alkyl halides almost exclusively give elimination products.[3]Not a direct factor.
Base Strength Stronger bases increase the rate of E2 elimination.Not a primary determining factor.
Temperature Higher temperatures favor elimination over substitution.Higher temperatures can sometimes favor C-alkylation.
Solvent Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred.[6]Polar aprotic solvents favor O-alkylation. Protic solvents (e.g., water, ethanol) can favor C-alkylation by solvating the oxygen of the phenoxide.[3]

Troubleshooting Protocol:

  • Optimize the Base: Use a moderately weak base like K₂CO₃, which is effective for deprotonating phenols without being overly aggressive in promoting elimination.

  • Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat if necessary, monitoring the reaction progress by TLC or GC.

  • Choose the Right Solvent: Employ a polar aprotic solvent such as DMF or acetonitrile to favor the desired SN2 reaction (O-alkylation).[3]

  • Alkyl Halide Choice: While ethyl 2-bromopropionate is a secondary halide and thus prone to some elimination, using ethyl 2-chloropropionate might reduce the rate of elimination, although the substitution reaction may also be slower.

Problem 2: Impurities in the Final this compound Product

Symptoms:

  • NMR or Mass Spectrometry data indicates the presence of 2-(4-bromophenoxy)propanoic acid.

  • Melting point of the product is broad and lower than the literature value.

  • TLC shows multiple spots.

Root Causes & Solutions:

  • Hydrolysis during Hydrazinolysis: The presence of excess water and/or acidic or basic impurities can lead to the hydrolysis of the intermediate ester or the final hydrazide product.

    • Solution: Ensure that the hydrazine hydrate used is of good quality and that the reaction is performed in a suitable solvent like ethanol under anhydrous or near-anhydrous conditions.

  • Incomplete Hydrazinolysis: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or the amount of hydrazine hydrate. Monitoring the reaction by TLC is crucial to determine the point of completion.[1]

  • Purification Challenges: The side products may co-crystallize with the desired product.

    • Solution: Recrystallization is a common method for purification.[1] A solvent system where the solubility of the desired product and impurities differs significantly should be chosen. For instance, an ethanol/water mixture is often effective.

Reaction Mechanisms and Visualizations

The synthesis of this compound involves two key transformations. Understanding the main reaction pathways and the competing side reactions is crucial for troubleshooting.

Step 1: Williamson Ether Synthesis

The desired reaction is an SN2 attack of the 4-bromophenoxide on ethyl 2-bromopropionate.

Williamson_Ether_Synthesis R1 4-Bromophenol I1 4-Bromophenoxide R1->I1 -H+ R2 Base (e.g., K2CO3) R2->I1 R3 Ethyl 2-bromopropionate P1 Ethyl 2-(4-bromophenoxy)propanoate (Desired Product) R3->P1 SP1 Ethyl acrylate (E2 Side Product) R3->SP1 SP2 Ortho-alkylated phenol (C-Alkylation Side Product) R3->SP2 I1->P1 + Ethyl 2-bromopropionate (SN2 - O-alkylation) I1->SP1 + Ethyl 2-bromopropionate (E2 Elimination) I1->SP2 + Ethyl 2-bromopropionate (SN2 - C-alkylation)

Caption: Williamson ether synthesis of ethyl 2-(4-bromophenoxy)propanoate and its major side reactions.

Step 2: Hydrazinolysis

This step involves the nucleophilic acyl substitution of the ethoxy group of the ester by hydrazine.

Hydrazinolysis R1 Ethyl 2-(4-bromophenoxy)propanoate P1 This compound (Desired Product) R1->P1 + NH2NH2 SP1 2-(4-Bromophenoxy)propanoic acid (Hydrolysis Side Product) R1->SP1 + H2O (hydrolysis) SP2 N,N'-bis[2-(4-bromophenoxy)propanoyl]hydrazine (Diacyl Hydrazide Side Product) R1->SP2 + Another ester molecule - Ethanol R2 Hydrazine Hydrate (NH2NH2·H2O) R2->P1

Caption: Hydrazinolysis of ethyl 2-(4-bromophenoxy)propanoate and potential side reactions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-bromophenoxy)propanoate
  • To a stirred solution of 4-bromophenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Heat the mixture to reflux for 30 minutes.

  • Add ethyl 2-bromopropionate (1.1 equivalents) dropwise over 30 minutes.

  • Continue refluxing and monitor the reaction by TLC until the 4-bromophenol is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound
  • Dissolve ethyl 2-(4-bromophenoxy)propanoate (1 equivalent) in absolute ethanol.[2]

  • Add hydrazine hydrate (3 equivalents) slowly with stirring.[1][2]

  • Reflux the reaction mixture for 6-8 hours, monitoring its completion by TLC.[1]

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Pour the concentrated solution into cold water to precipitate the solid product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[1]

References

  • Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(3), o543.
  • Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis [Video]. YouTube.
  • PrepChem. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid.
  • ResearchGate. (n.d.). Scheme 1 Reagents: (i)
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
  • Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis.
  • BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • Nawrocka, W., & Sztuba, B. (1996). Reactions of Secondary γ-Ketothioamides with Ethyl Bromoacetate and Etyl Bromopropionate. The Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolin-4-ones. Polish Journal of Chemistry, 70(2), 197-202.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, March 5).
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  • ResearchGate. (n.d.). This compound.
  • Google Patents. (n.d.). Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. CN102010326A.
  • Google Patents. (n.d.). Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid. CN110803987A.
  • Google Patents. (n.d.). Purification of 2-(4-hydroxyphenoxy)propionic acid ester. JPH02152945A.
  • Tiwari, A., et al. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 12(55), 35835-35851.
  • Bavin, P. M. G. (1961). HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Canadian Journal of Chemistry, 39(10), 2035-2041.
  • Al-Soud, Y. A., et al. (2017). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Journal of Chemistry, 2017, 1-6.
  • Saito, N., et al. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Frontiers in Chemistry, 12.
  • MDPI. (2022). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. Molecules, 27(15), 4994.

Sources

Optimizing reaction conditions for "2-(4-Bromophenoxy)propanohydrazide" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(4-Bromophenoxy)propanohydrazide

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, including azoles and oxadiazoles, which are scaffolds of significant interest in drug discovery.[1][2][3] This document provides an in-depth, experience-driven walkthrough of the synthesis, focusing on troubleshooting common issues and optimizing reaction conditions to ensure high yield and purity.

The synthesis is typically a two-step process:

  • Williamson Ether Synthesis: Formation of an intermediate ester, methyl or ethyl 2-(4-bromophenoxy)propanoate, from 4-bromophenol.

  • Hydrazinolysis: Conversion of the ester to the final hydrazide product using hydrazine hydrate.

This guide will address potential pitfalls in both stages and provide actionable solutions grounded in chemical principles.

Overall Synthesis Workflow

The following diagram outlines the standard synthetic route from commercially available starting materials to the target hydrazide.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis cluster_2 Purification A 4-Bromophenol D Methyl 2-(4-bromophenoxy)propanoate (Intermediate Ester) A->D B Methyl 2-bromopropionate B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetone, DMF) C->D Reflux E Hydrazine Hydrate (NH₂NH₂·H₂O) G This compound (Final Product) D->G Reflux E->G F Solvent (e.g., Methanol, Ethanol) F->G H Crude Product I Recrystallization (e.g., Ethanol/Water) H->I J Pure Crystalline Product I->J

Caption: General two-step workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common experimental challenges.

Part 1: Williamson Ether Synthesis (Ester Formation)

Question 1: My yield for the intermediate ester, methyl 2-(4-bromophenoxy)propanoate, is consistently low. What are the primary causes?

Answer: Low yields in this Williamson ether synthesis step typically stem from four main issues: incomplete deprotonation of the phenol, competing side reactions, suboptimal solvent choice, or insufficient reaction time/temperature.

  • Incomplete Deprotonation: 4-Bromophenol must be converted to its corresponding phenoxide to act as an effective nucleophile. For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally sufficient.[4] Ensure the base is anhydrous and used in stoichiometric excess (typically 1.5-3 equivalents) to drive the equilibrium towards the phenoxide.

  • Competing Side Reactions:

    • Elimination (E2): The alkyl halide, methyl 2-bromopropionate, can undergo elimination to form an alkene, especially at higher temperatures.[4][5] While this is less of a concern with methyl esters, using a secondary halide like an isopropyl ester would significantly increase this risk.[4][6] To mitigate this, maintain the lowest effective reflux temperature.

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) instead of the desired O-alkylation.[4][7] This side reaction is highly influenced by the solvent.

  • Solvent Choice: The choice of solvent is critical for favoring the desired SN2 pathway. Polar aprotic solvents like DMF (dimethylformamide) or acetonitrile are ideal as they solvate the cation of the base but not the phenoxide nucleophile, increasing its reactivity.[4][8] Acetone is also commonly used and is a good, less toxic alternative.[9]

  • Reaction Monitoring: This reaction can be slow.[9] Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the 4-bromophenol spot indicates the reaction is approaching completion. If the reaction stalls, a small additional charge of the base or alkyl halide may be necessary.

ParameterRecommendationRationale
Base Anhydrous K₂CO₃ (1.5-3 eq.)Weaker bases are sufficient for acidic phenols and minimize side reactions.[4]
Alkyl Halide Methyl or Ethyl 2-bromopropionate (1.1-1.5 eq.)Primary halides strongly favor the SN2 reaction over elimination.[6]
Solvent DMF, Acetonitrile, AcetonePolar aprotic solvents enhance nucleophilicity and favor O-alkylation.[4]
Temperature Reflux (e.g., Acetone: ~56°C)Provides sufficient energy without excessively promoting elimination side reactions.
Monitoring TLC (e.g., 3:1 Hexane:Ethyl Acetate)Allows for tracking the consumption of the starting phenol.

Question 2: My TLC plate shows multiple product spots after the ether synthesis. What are they?

Answer: Besides your desired product and unreacted starting material, you may be observing byproducts from C-alkylation or elimination. A troubleshooting workflow can help identify the issue.

G Start Multiple Spots on TLC after Ether Synthesis CheckSM Is 4-Bromophenol spot still intense? Start->CheckSM ProductSpot Is desired product spot (less polar than phenol) present? CheckSM->ProductSpot No Incomplete Incomplete Reaction: - Increase reaction time - Check base activity - Increase temperature slightly CheckSM->Incomplete Yes SideProduct Are there other spots, possibly non-polar (alkene) or ortho/para isomers? ProductSpot->SideProduct No Success Reaction proceeding. Continue monitoring or workup. ProductSpot->Success Yes Troubleshoot Side Reactions Likely SideProduct->Troubleshoot Yes Action_Elimination Minimize Elimination: - Lower reaction temp. - Ensure primary halide Troubleshoot->Action_Elimination Action_CAlkylation Favor O-Alkylation: - Switch to polar aprotic solvent (e.g., DMF) Troubleshoot->Action_CAlkylation

Caption: Troubleshooting logic for Williamson ether synthesis side products.

Part 2: Hydrazinolysis (Hydrazide Formation)

Question 3: The conversion of my ester to the hydrazide is incomplete, even after prolonged reflux. How can I drive the reaction to completion?

Answer: Incomplete hydrazinolysis is a frequent issue. The key is to use a sufficient excess of hydrazine hydrate and an appropriate solvent.

  • Excess Hydrazine Hydrate: This is a nucleophilic acyl substitution reaction. To drive the equilibrium towards the product, a significant molar excess of hydrazine hydrate is crucial. Ratios of 3 to 5 equivalents relative to the ester are common.[1][3] Some protocols may use even larger excesses to ensure complete conversion.[10]

  • Solvent and Temperature: The reaction is typically performed by refluxing in an alcohol solvent like methanol or ethanol.[1][11] The alcohol serves to dissolve both the ester and the hydrazine hydrate, facilitating the reaction. Refluxing for 6-8 hours is a good starting point, but the reaction should be monitored by TLC until the starting ester spot disappears.[1][11]

  • Purity of Starting Ester: Ensure that the ester from the first step is pure. Any unreacted acidic starting materials (e.g., from hydrolysis of the bromo-ester) will be neutralized by the hydrazine and will not form the desired product, thus lowering the overall yield.

Question 4: My final product, this compound, is oily or difficult to crystallize. What purification strategy do you recommend?

Answer: Obtaining a pure, crystalline solid is essential. The work-up and purification are critical steps.

  • Initial Work-up: After the reaction is complete (as determined by TLC), the typical procedure is to concentrate the reaction mixture by removing the alcohol solvent under reduced pressure. The resulting concentrate is then poured into cold water.[1][3] The hydrazide product is generally much less soluble in water than the excess hydrazine hydrate and will precipitate as a solid.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water to remove any remaining hydrazine hydrate. Avoid large volumes of wash solvent to minimize product loss.[10]

  • Recrystallization: This is the most effective method for purification.[12][13] A mixed solvent system of ethanol and water is reported to be effective for this specific compound.[1][3]

    • Protocol: Dissolve the crude solid in a minimum amount of hot ethanol.

    • Slowly add hot water dropwise until the solution becomes slightly turbid (cloudy).

    • Add a few more drops of hot ethanol until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the pure crystals by filtration.

Question 5: Are there any specific safety concerns when working with hydrazine hydrate?

Answer: Yes, absolutely. Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it with extreme caution.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (butyl rubber or laminate), a lab coat, and chemical splash goggles.

  • Handling: Hydrazine hydrate is a fuming liquid. Avoid inhalation of vapors.

  • Quenching: Any excess hydrazine in solution can be quenched by carefully adding a solution of sodium hypochlorite (bleach) or hydrogen peroxide. This should be done cautiously in a fume hood as the reaction can be exothermic.

References

  • BenchChem. (n.d.). Optimizing the reaction conditions for hydrazinolysis of phenazine esters.
  • Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o441.
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of p-aminosalicylic acid hydrazide.
  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Reactions with Hydrazine Hydrate.
  • Transtutors. (2023). Williamson Ether Synthesis One of the side reactions in this...
  • BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). 2-(4-Bromo-phen-oxy)propanohydrazide. PubMed. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Kent, S. B., et al. (2013). Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins. PMC - NIH. Retrieved from [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. Retrieved from [Link]

  • Hase, S., et al. (2007). A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
  • ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods? Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
  • ResearchGate. (2009). This compound. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Retrieved from [Link]

  • Journal of New Developments in Chemistry. (n.d.). Purification Techniques. Retrieved from [Link]

  • Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Retrieved from [Link]

  • MiraCosta College. (2012). Chemistry 211 Experiment 4. Retrieved from [Link]

  • Reddit. (2025). Help with Low Yield Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-bromophenoxy)-n'-(4-methoxybenzylidene)propanohydrazide. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]

  • PubMed. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Retrieved from [Link]

  • NIH. (n.d.). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. Retrieved from [Link]

  • Maximum Academic Press. (2025). Comparative study on purification optimization and characteristics of grape seed proanthocyanidins. Retrieved from [Link]

  • MDPI. (n.d.). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Retrieved from [Link]

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Technical Support Center: Optimizing Heterocycle Synthesis from 2-(4-Bromophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for improving the yield and purity of heterocyclic compounds derived from 2-(4-Bromophenoxy)propanohydrazide. This versatile intermediate is a key building block for various biologically active scaffolds, including azoles like pyrazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles.[1][2][3] This resource is designed to help you navigate common experimental challenges and enhance your synthetic outcomes.

Section 1: General Troubleshooting for Low-Yield Reactions

This section addresses broad issues that can lead to diminished yields in heterocyclic synthesis. A systematic approach is often the most effective way to diagnose and solve these problems.[4]

Frequently Asked Questions (General)

Question: My reaction yield is consistently low, regardless of the target heterocycle. What are the most common culprits?

Answer: Low yields in heterocyclic synthesis can often be traced back to a few fundamental factors. Before optimizing specific reaction parameters, it's crucial to validate your core setup and materials. Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical variables.[4] An incorrect temperature can either prevent the reaction from proceeding or lead to the decomposition of reactants or products.[5][6]

  • Purity of Reagents and Solvents: Impurities in your starting materials, including the this compound, or solvents can introduce competing side reactions or inhibit the desired transformation.[4] Moisture in solvents is a frequent issue, especially in reactions that involve dehydrative cyclization.

  • Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen.[4] If your reaction involves sensitive intermediates, such as strong bases or organometallics, failing to maintain an inert atmosphere (e.g., under Nitrogen or Argon) can drastically reduce your yield.

  • Inefficient Mixing: For heterogeneous reactions (e.g., involving a solid reagent or catalyst), poor stirring can lead to localized concentration gradients and incomplete reaction, resulting in lower yields.[4]

  • Product Decomposition: The target heterocycle may not be stable under the reaction conditions or during the workup process.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help you determine if your product is degrading over time.

Below is a general workflow to systematically troubleshoot low-yield issues.

G start Low Yield Observed reagents Assess Reagent & Solvent Purity start->reagents conditions Verify Reaction Conditions (Temp, Time, Conc.) reagents->conditions Purity OK impure Purify Reagents / Use Dry Solvents reagents->impure Impure atmosphere Ensure Inert Atmosphere (if required) conditions->atmosphere Conditions OK adjust Systematically Optimize Reaction Parameters conditions->adjust Incorrect workup Review Workup & Purification Procedure atmosphere->workup Atmosphere OK improve_inert Improve Inert Atmosphere Technique atmosphere->improve_inert Inadequate modify_workup Modify Extraction / Purification Method workup->modify_workup Losses Detected success Yield Improved workup->success Workup OK impure->success adjust->success improve_inert->success modify_workup->success

Caption: General workflow for troubleshooting low reaction yields.

Section 2: Synthesis of Pyrazoles

The synthesis of pyrazoles from this compound typically involves a condensation reaction with a 1,3-dicarbonyl compound, followed by cyclization.

Frequently Asked Questions (Pyrazoles)

Question: I am getting a mixture of regioisomers when reacting my hydrazide with an unsymmetrical 1,3-diketone. How can I improve regioselectivity?

Answer: This is a classic challenge in pyrazole synthesis. The regioselectivity is determined by which carbonyl group of the diketone undergoes initial condensation with the hydrazide's terminal nitrogen (-NH2).

  • Mechanistic Insight: The more electrophilic (less sterically hindered) carbonyl carbon is generally attacked first. Acid catalysis can accelerate the reaction and improve yields, often by activating the carbonyl group.[5]

  • Troubleshooting Strategy:

    • pH Control: Running the reaction in a slightly acidic medium (e.g., using acetic acid in ethanol) can enhance the reactivity difference between the two carbonyls and favor one regioisomer.[7]

    • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with both protic (e.g., ethanol, acetic acid) and aprotic (e.g., DMF, dioxane) solvents.

    • Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product.

Question: My pyrazole synthesis is slow and the yield is poor. What are some effective ways to accelerate the reaction?

Answer: If the reaction is sluggish, enhancing the rate of the key cyclodehydration step is essential.

  • Catalysis: While often conducted with just an acid catalyst like acetic acid, stronger acids or Lewis acids can be employed. However, be cautious as harsh conditions can lead to side products.

  • Microwave Irradiation: Non-conventional energy sources like microwave (MW) irradiation can dramatically reduce reaction times and improve yields.[8][9] MW heating is often more efficient and uniform, leading to cleaner reactions.[9]

  • One-Pot, Multi-Component Reactions: Consider a multi-component approach where the 1,3-dicarbonyl is generated in situ, which can sometimes lead to higher overall yields.[10][11]

Data Summary: Pyrazole Synthesis Conditions
Catalyst/ConditionSolventTemperatureTypical YieldKey Advantages/Disadvantages
Acetic AcidEthanolRefluxModerateSimple, common, but can be slow.
Montmorillonite KSFEthanolReflux57-86%[5]Heterogeneous catalyst, easy to remove.
Microwave (MW)H₂O or DMF100-120°CGood to Excellent[8]Rapid, often higher yields, green solvent options.[8]
IodineDMF80°CModerate[7]Mild, effective for some substrates.
Experimental Protocol: Microwave-Assisted Pyrazole Synthesis

This protocol provides a robust starting point for the synthesis of a 1,3,5-trisubstituted pyrazole.

  • Reactant Preparation: In a 10 mL microwave reaction vial, combine this compound (1.0 mmol), the selected 1,3-dicarbonyl compound (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol).

  • Solvent Addition: Add 3 mL of ethanol or N,N-dimethylformamide (DMF).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 120°C for 10-30 minutes. Monitor the reaction progress by TLC.

  • Workup: After cooling, pour the reaction mixture into ice-cold water (50 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.

Section 3: Synthesis of 1,3,4-Thiadiazoles

The conversion of this compound to 1,3,4-thiadiazoles typically involves reaction with a carbon disulfide source followed by cyclization, or direct reaction with a thiocarbonyl equivalent.

Frequently Asked Questions (1,3,4-Thiadiazoles)

Question: My attempt to synthesize a 2-amino-1,3,4-thiadiazole resulted in a very low yield. What is the critical step to optimize?

Answer: The formation of a thiosemicarbazide intermediate is key. This is typically achieved by reacting the hydrazide with an isothiocyanate. The subsequent acid-catalyzed cyclodehydration is the yield-determining step.

  • Mechanistic Insight: The hydrazide nitrogen attacks the electrophilic carbon of the isothiocyanate. The resulting thiosemicarbazide is then cyclized under acidic conditions, with the elimination of water.

  • Troubleshooting Strategy:

    • Dehydrating Agent: The choice of dehydrating agent is crucial. Concentrated sulfuric acid is effective but can cause charring. Phosphorus oxychloride (POCl₃) or phosphorus pentasulfide (P₄S₁₀) are powerful alternatives but require careful handling.

    • Temperature Control: The cyclization step can be highly exothermic. Maintain strict temperature control, often by adding the dehydrating agent slowly at low temperatures (e.g., 0°C) before gently heating to complete the reaction.

Question: I am trying to synthesize a 2,5-disubstituted 1,3,4-thiadiazole using carbon disulfide, but the reaction is messy. Is there a cleaner alternative?

Answer: The reaction with carbon disulfide (CS₂) in the presence of a base (like KOH) to form a dithiocarbazate salt, followed by acid-catalyzed cyclization, is a classic method. However, it can be difficult to control.

  • Troubleshooting Strategy:

    • Base and Solvent: Ensure your base (e.g., potassium hydroxide) is fully dissolved in a suitable solvent like ethanol before adding the hydrazide and CS₂.

    • Alternative Reagents: Consider using thiourea or its derivatives as the thiocarbonyl source. Another modern and efficient method involves the direct coupling of the hydrazide with a primary nitroalkane using elemental sulfur and sodium sulfide (Na₂S), which proceeds under mild conditions with a broad substrate scope.[12]

Workflow for 1,3,4-Thiadiazole Synthesis

G start Start: 2-(4-Bromophenoxy) propanohydrazide step1a React with Isothiocyanate (R-NCS) start->step1a step1b React with CS₂ in basic medium (KOH/EtOH) start->step1b target1 Target: 2-Amino-Substituted 1,3,4-Thiadiazole target2 Target: 2-Mercapto-Substituted 1,3,4-Thiadiazole inter1a Intermediate: Thiosemicarbazide step1a->inter1a inter1b Intermediate: Dithiocarbazate Salt step1b->inter1b step2a Acid-Catalyzed Cyclodehydration (e.g., H₂SO₄) inter1a->step2a step2b Acid-Catalyzed Cyclization (e.g., HCl) inter1b->step2b step2a->target1 step2b->target2

Sources

Troubleshooting incomplete conversion in hydrazide synthesis from esters

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Incomplete Conversion in Hydrazide Synthesis from Esters.

Welcome to the Technical Support Center for hydrazide synthesis. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and practical solutions for overcoming challenges associated with the synthesis of hydrazides from esters. We aim to equip you with the knowledge to diagnose and resolve issues of incomplete conversion, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind synthesizing hydrazides from esters?

The synthesis of hydrazides from esters is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the alcohol (alkoxide) leaving group, resulting in the formation of the corresponding hydrazide. The reaction is typically driven to completion by using an excess of hydrazine.

Q2: My reaction is not going to completion. What are the most common initial checks I should perform?

When faced with an incomplete reaction, start by verifying the following:

  • Purity of Starting Materials: Ensure your ester is pure and free from the corresponding carboxylic acid, which will not react under these conditions.[1][2]

  • Reagent Stoichiometry: Confirm that you are using a sufficient molar excess of hydrazine hydrate. Ratios can range from 1.2 to 20 equivalents to effectively drive the reaction forward.[1]

  • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the appropriate temperature, often under reflux.[1][3] Monitoring the reaction's progress is crucial.[4]

Q3: What are the typical solvents and temperatures used for this reaction?

Alcohols, such as ethanol or methanol, are the most common solvents for the hydrazinolysis of esters.[3][5] The reaction is frequently carried out at the reflux temperature of the chosen solvent to ensure a reasonable reaction rate.[3][4]

Q4: How can I monitor the progress of my hydrazide synthesis?

Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the disappearance of the starting ester and the appearance of the hydrazide product.[1][4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[2][6]

In-Depth Troubleshooting Guide for Incomplete Conversion

Incomplete conversion is a frequent hurdle in hydrazide synthesis. This section provides a systematic approach to diagnosing and resolving the root causes.

Symptom 1: Significant Amount of Starting Ester Remains Unreacted

If analytical monitoring (e.g., TLC, NMR) indicates a substantial amount of unreacted ester even after a prolonged reaction time, consider the following factors:

  • Insufficient Hydrazine: The stoichiometry of hydrazine is critical. A small excess may not be sufficient to drive the equilibrium towards the product, especially for less reactive esters.

    • Solution: Increase the molar excess of hydrazine hydrate. In some cases, using 15 to 20 equivalents has proven successful.[7]

  • Low Reaction Temperature: The activation energy for the nucleophilic attack may not be overcome at lower temperatures.

    • Solution: Ensure the reaction is maintained at a consistent and appropriate reflux temperature.[3] For high boiling point solvents, ensure your heating apparatus is adequate.

  • Steric Hindrance: Esters with bulky groups near the carbonyl center can be sterically hindered, slowing down the approach of the hydrazine nucleophile.

    • Solution: For sterically hindered esters, a longer reaction time and a higher excess of hydrazine are typically required. In some cases, switching to a higher boiling point solvent to increase the reaction temperature may be beneficial.

  • Poor Solubility: If the starting ester has poor solubility in the reaction solvent at reflux, the reaction will be slow.

    • Solution: Choose a solvent in which the ester is more soluble at the reaction temperature. Sometimes, the addition of a co-solvent like THF can improve solubility.[5]

Troubleshooting Workflow

G start Incomplete Conversion Observed check_purity Check Purity of Starting Ester start->check_purity ester_impure Re-purify Ester check_purity->ester_impure Impure check_hydrazine Review Hydrazine Stoichiometry check_purity->check_hydrazine Pure ester_impure->start increase_hydrazine Increase Molar Excess of Hydrazine check_hydrazine->increase_hydrazine Insufficient check_conditions Evaluate Reaction Time & Temperature check_hydrazine->check_conditions Sufficient increase_hydrazine->start increase_time_temp Increase Reflux Time and/or Temperature check_conditions->increase_time_temp Too Short/Low check_solubility Assess Substrate Solubility check_conditions->check_solubility Adequate increase_time_temp->start change_solvent Change Solvent or Add Co-solvent check_solubility->change_solvent Poor steric_hindrance Consider Steric Hindrance check_solubility->steric_hindrance Good change_solvent->start force_conditions Use More Forcing Conditions (Higher Temp/Longer Time) steric_hindrance->force_conditions Significant side_reactions Check for Side Products steric_hindrance->side_reactions Minimal force_conditions->start optimize_workup Optimize Work-up & Purification side_reactions->optimize_workup Present success Successful Conversion side_reactions->success Absent optimize_workup->success

Caption: A troubleshooting workflow for incomplete hydrazide synthesis.

Symptom 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum can indicate side reactions.

  • Diacylhydrazine Formation: This occurs when a second molecule of the ester reacts with the newly formed hydrazide. While less common with esters compared to more reactive acylating agents like acid chlorides, it can occur under forcing conditions or with highly reactive esters.[8]

    • Solution: Avoid an excessively large excess of the ester. A slow, controlled addition of the ester to a solution of hydrazine can sometimes mitigate this.

  • Hydrolysis of the Ester: If using hydrazine hydrate, the water present can lead to the hydrolysis of the ester back to the carboxylic acid, especially at elevated temperatures.

    • Solution: While hydrazine hydrate is commonly used, if hydrolysis is a significant issue, consider using anhydrous hydrazine.[9][10] However, anhydrous hydrazine is dangerously unstable and requires special handling precautions.[9][11]

  • Azine Formation: In some cases, the product hydrazide can react further, or hydrazine can react with carbonyl impurities to form azines.

    • Solution: Ensure the purity of your starting materials and solvents. Purification by recrystallization or column chromatography can often remove these impurities.[2]

Comparative Table of Reaction Parameters

ParameterStandard ConditionTroubleshooting AdjustmentRationale
Hydrazine Equivalents 1.2 - 5 eq.10 - 20 eq.Drives the reaction equilibrium towards the product, especially for unreactive esters.[1][7]
Solvent Ethanol, MethanolHigher boiling point solvent (e.g., n-butanol)Increases reaction temperature to overcome activation energy barriers.
Temperature RefluxHigher Reflux TemperatureAccelerates the rate of reaction for sterically hindered or electronically deactivated esters.[3]
Reaction Time 2 - 8 hours12 - 24 hoursAllows more time for the reaction to proceed to completion with slow-reacting substrates.[3][12]

Experimental Protocols

General Protocol for Hydrazide Synthesis from an Ester
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting ester (1.0 eq.).

  • Add a suitable solvent, typically absolute ethanol (5-10 mL per gram of ester).[4]

  • Add hydrazine hydrate (a molar excess, e.g., 5.0 eq.).

  • Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC). A typical duration is 2-8 hours.[3][4]

  • After the reaction is complete (as indicated by the disappearance of the starting ester on TLC), cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting solid can then be collected by filtration or the product can be precipitated by adding the concentrated solution to cold water.

  • Wash the isolated solid with a cold solvent (e.g., cold ethanol or diethyl ether) to remove impurities.[1]

  • Dry the product under vacuum. Further purification can be achieved by recrystallization.[2]

Protocol for Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane).

  • On a TLC plate, spot the starting ester as a reference, the co-spot (starting material and reaction mixture), and the reaction mixture.

  • Develop the TLC plate in the chamber.

  • Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining (e.g., with potassium permanganate).

  • The reaction is complete when the spot corresponding to the starting ester is no longer visible in the reaction mixture lane.

Reaction Mechanism

Caption: Mechanism of hydrazide synthesis from an ester.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of p-aminosalicylic acid hydrazide.
  • BenchChem. (n.d.). Optimizing the reaction conditions for hydrazinolysis of phenazine esters.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Acetohydrazide Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds.
  • Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Tech Briefs. (2010). Three Methods of Detection of Hydrazines.
  • OSTI.GOV. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow.
  • PMC - PubMed Central. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity.
  • RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
  • ResearchGate. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
  • ResearchGate. (n.d.). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation.
  • ACS Publications. (n.d.). Quantitative Determination of Hydrazine | Analytical Chemistry.
  • RSC Publishing. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl.
  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?
  • Common Organic Chemistry. (n.d.). Hydrazine.
  • ACS Publications. (2022). Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters.
  • ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?
  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
  • ResearchGate. (2020). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)?
  • Reddit. (2022). Hydrous vs. Anhydrous Compounds... Can they be used interchangeably ???
  • ResearchGate. (n.d.). A New Procedure for Preparation of Carboxylic Acid Hydrazides.
  • Organic Syntheses Procedure. (n.d.). Acetone hydrazone.
  • MDPI. (n.d.). Hydrazine as a Nucleophile and Antioxidant for Fast Aminolysis of RAFT Polymers in Air.

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Preventing byproduct formation in the synthesis of "2-(4-Bromophenoxy)propanohydrazide"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Bromophenoxy)propanohydrazide. As an important intermediate for various heterocyclic compounds, achieving high purity is critical.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you identify and prevent the formation of common byproducts, ensuring the integrity of your synthesis.

Synthesis Overview

The synthesis of this compound is typically achieved via a two-step process:

  • Step 1: Williamson Ether Synthesis. 4-Bromophenol is reacted with an alkyl 2-bromopropionate (e.g., methyl or ethyl ester) in the presence of a base to form the intermediate, alkyl 2-(4-bromophenoxy)propionate.

  • Step 2: Hydrazinolysis. The resulting ester is then reacted with hydrazine hydrate to yield the final product, this compound.[1][3]

This seemingly straightforward pathway can be complicated by several potential side reactions. This guide will address these issues systematically.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis 4-Bromophenol 4-Bromophenol Ester_Intermediate Alkyl 2-(4-Bromophenoxy)propionate 4-Bromophenol->Ester_Intermediate + Base, Solvent Alkyl_2-bromopropionate Alkyl_2-bromopropionate Alkyl_2-bromopropionate->Ester_Intermediate Final_Product This compound Ester_Intermediate->Final_Product + Hydrazine Hydrate, Alcohol Solvent Hydrazine_Hydrate Hydrazine_Hydrate

Caption: The two-step synthesis pathway to this compound.

Troubleshooting Guide & FAQs

Issue 1: Incomplete reaction or low yield in Step 1 (Ether Synthesis)

Question: My TLC analysis shows significant amounts of unreacted 4-bromophenol after the Williamson ether synthesis step. What factors could be causing this, and how can I improve the conversion?

Answer: A low yield of the ester intermediate, alkyl 2-(4-bromophenoxy)propionate, is a common issue stemming from suboptimal reaction conditions in the Williamson ether synthesis. This reaction is a classic SN2 nucleophilic substitution, and its success hinges on several key parameters.[4]

Causality & Solution:

  • Insufficient Deprotonation of Phenol: 4-bromophenol must be fully converted to the more nucleophilic 4-bromophenoxide ion to efficiently attack the alkyl halide. If the base is too weak or used in a substoichiometric amount, the reaction will be sluggish or incomplete.

    • Recommendation: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure irreversible and complete deprotonation of the phenol.[5][6] Alternatively, potassium carbonate (K₂CO₃) is a safer, effective base, but may require higher temperatures and longer reaction times. Ensure you use at least 1.1 equivalents of the base.

  • Inappropriate Solvent Choice: The solvent plays a critical role. Protic solvents (like ethanol) can solvate the phenoxide nucleophile, reducing its reactivity.

    • Recommendation: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN). These solvents effectively dissolve the reactants but do not solvate the nucleophile as strongly, leading to a significant rate enhancement for SN2 reactions.[7]

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. For this specific synthesis, moderate heat is typically sufficient.

    • Recommendation: Maintain a reaction temperature between 60-80 °C. Monitor the reaction progress by TLC every 1-2 hours.

ParameterRecommendationRationale
Base NaH, KH, or K₂CO₃ (≥ 1.1 eq.)Ensures complete formation of the highly nucleophilic phenoxide.
Solvent DMF, Acetonitrile (ACN)Polar aprotic solvents enhance nucleophilicity and accelerate SN2 reactions.[7]
Temperature 60 - 80 °CBalances reaction rate while minimizing potential elimination byproducts.
Alkyl Halide Ethyl 2-bromopropionateLess volatile and generally provides good reactivity.
Issue 2: Formation of C-Alkylation Byproduct in Step 1

Question: I've isolated my ester product, but NMR analysis suggests the presence of an isomer. Could this be a C-alkylation product?

Answer: Yes, this is a distinct possibility. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) to form the desired ether, or a carbon on the aromatic ring (C-alkylation), typically at the ortho position, to form a carbon-carbon bond.

Causality & Solution:

The solvent and counter-ion have a significant influence on the O- vs. C-alkylation ratio.

  • Protic Solvents: Solvents like ethanol or water can form strong hydrogen bonds with the oxygen of the phenoxide, making it less available for reaction. This steric and electronic shielding can inadvertently favor attack from the less-hindered carbon positions on the ring.

  • Polar Aprotic Solvents: Solvents like DMF or DMSO solvate the cation (e.g., Na⁺ or K⁺) more effectively than the phenoxide anion. This leaves the oxygen atom "naked" and highly nucleophilic, strongly favoring the desired O-alkylation pathway.[5][7]

Mitigation Strategy: Strict adherence to using a polar aprotic solvent like DMF is the most effective way to prevent C-alkylation. If you suspect its formation, the isomers can typically be separated using silica gel column chromatography.

Alkylation Start 4-Bromophenoxide Ion Solvent Solvent Choice Start->Solvent O_Alk O-Alkylation (Desired) Product 2-(4-Bromophenoxy)propionate O_Alk->Product C_Alk C-Alkylation (Byproduct) Byproduct 2-(2-Alkyl-4-bromophenoxy)propionate C_Alk->Byproduct Solvent->O_Alk  Polar Aprotic (DMF) Solvent->C_Alk  Protic (Ethanol)

Caption: Solvent choice directs the pathway between O- and C-alkylation.

Issue 3: Formation of a Diacylhydrazine Byproduct in Step 2

Question: During the hydrazinolysis step, I've observed a significant amount of a higher molecular weight impurity that is difficult to remove. What is this, and how can I avoid it?

Answer: This common byproduct is almost certainly the diacylhydrazine, also known as a bis-acylhydrazide.[8] It forms when a molecule of the desired product, this compound, acts as a nucleophile and attacks a second molecule of the ester starting material. This results in two acyl groups being attached to the two nitrogen atoms of the hydrazine linker.

Causality & Solution:

This side reaction is primarily driven by stoichiometry and reaction conditions.

  • Insufficient Hydrazine: If hydrazine is not present in a sufficient excess, the newly formed monohydrazide product can successfully compete with hydrazine in attacking the remaining ester.

  • Elevated Temperature/Long Reaction Time: Prolonged heating can favor the formation of the thermodynamically stable diacylhydrazine.

Mitigation Protocol:

  • Use a Large Excess of Hydrazine Hydrate: A molar excess of 3 to 5 equivalents of hydrazine hydrate relative to the ester is recommended.[1][3] This ensures that the concentration of hydrazine is always significantly higher than the concentration of the product hydrazide, making the desired reaction kinetically favorable.

  • Control Reaction Temperature and Time: The reaction is often exothermic. Add the hydrazine hydrate slowly to the ester solution in methanol or ethanol, possibly in an ice bath to control the initial exotherm.[9] Then, reflux the mixture and monitor closely by TLC (Thin Layer Chromatography). The reaction is often complete within 3-6 hours.[1][3][9] Over-refluxing provides no benefit and increases the risk of byproduct formation.

  • Purification: The final product is typically purified by precipitating it in cold water followed by recrystallization from an ethanol/water mixture.[1][3]

ParameterRecommendationRationale
Reagent Ratio 1 eq. Ester : 3-5 eq. Hydrazine HydrateKinetically favors the formation of the desired monohydrazide.
Addition Add hydrazine slowly, with coolingControls the initial exotherm of the reaction.
Monitoring TLC (e.g., 7:3 Hexane:Ethyl Acetate)Prevents running the reaction longer than necessary, minimizing side reactions.
Workup Precipitate in ice-waterThe desired hydrazide is typically a solid that crashes out of aqueous solution.

Detailed Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring

This protocol is essential for tracking the consumption of starting materials and the formation of products in both steps of the synthesis.

  • Plate Preparation: Use silica gel 60 F₂₅₄ coated aluminum plates.

  • Spotting: Using a capillary tube, spot a small amount of your reaction mixture onto the baseline of the TLC plate. Also spot the relevant starting material(s) as a reference.

  • Eluent Systems:

    • Step 1 (Ether Synthesis): A mobile phase of 80:20 Hexane:Ethyl Acetate is a good starting point. The ester product will be less polar than the 4-bromophenol starting material and should have a higher Rf value.

    • Step 2 (Hydrazinolysis): A mobile phase of 50:50 Hexane:Ethyl Acetate is suitable. The hydrazide product is significantly more polar than the ester intermediate and will have a much lower Rf value.

  • Development: Place the plate in a sealed chamber containing the eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot indicates reaction completion.

Protocol 2: Recrystallization for Final Product Purification

This procedure is effective for removing unreacted ester and the diacylhydrazine byproduct.

  • Dissolution: Take the crude solid product obtained after precipitation in water and dissolve it in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: To the hot, clear solution, add water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound.

References

  • Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(2), o441. [Link]

  • Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). 2-(4-Bromo-phen-oxy)propanohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o441. [Link]

  • ResearchGate. (2009). This compound. [Link]

  • El-Faham, A., et al. (2015). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. International Journal of Organic Chemistry, 5, 1-9. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]

  • Siddiqui, Z. N., et al. (2013). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. ACS Omega. [Link]

  • Organic Syntheses. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Diacylhydrazine insecticide. [Link]

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Stability and proper storage conditions for "2-(4-Bromophenoxy)propanohydrazide"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals working with 2-(4-Bromophenoxy)propanohydrazide. As a key intermediate in the synthesis of various heterocyclic compounds, understanding its stability and handling requirements is crucial for obtaining reliable and reproducible experimental results.[1] This document is structured to address common questions and troubleshooting scenarios encountered in the laboratory, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored in a tightly sealed container, in a dry environment, at a temperature of 2-8°C.[2] Exposure to moisture and elevated temperatures should be minimized to prevent degradation.

Q2: Is this compound sensitive to air or light?

Q3: What solvents are suitable for dissolving this compound?

Based on its chemical structure, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is likely to be limited. For aqueous buffers, the pH may affect solubility and stability.

Q4: Are there any known incompatibilities for this compound?

Hydrazides are generally incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Contact with these substances can lead to rapid degradation or hazardous reactions. It is also important to avoid contact with metals that can catalyze oxidation.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Scenario 1: Inconsistent reaction yields or unexpected byproducts.

  • Potential Cause 1: Degradation of the starting material. Improper storage may have led to the degradation of this compound.

    • Solution: Before use, visually inspect the compound for any change in color or consistency. If degradation is suspected, it is advisable to use a fresh batch of the compound. Consider performing a simple purity check (e.g., TLC or LC-MS) if you have concerns.

  • Potential Cause 2: Instability under reaction conditions. The compound may be degrading under the specific pH, temperature, or solvent conditions of your experiment. Hydrazides can be susceptible to hydrolysis, particularly in acidic or basic solutions.[5][6]

    • Solution: If your reaction is performed under acidic or basic conditions, consider adding the hydrazide at a later stage of the reaction or using milder conditions if possible. Running a control experiment with the hydrazide in the reaction solvent at the reaction temperature can help assess its stability.

Scenario 2: The compound appears to have changed color over time.

  • Potential Cause: This is often an indication of oxidation or the formation of degradation products.

    • Solution: Discard the discolored compound and use a fresh sample. To prevent this in the future, ensure the container is tightly sealed and consider flushing with an inert gas before storage.

Stability Profile and Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for designing robust experiments and interpreting results accurately.

Predicted Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: The hydrazide functional group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 2-(4-bromophenoxy)propanoic acid and hydrazine.

  • Oxidation: The hydrazide moiety can be oxidized, potentially leading to the formation of diazenes or other oxidized species. This can be catalyzed by trace metals or exposure to air.

  • Thermal Decomposition: At elevated temperatures, hydrazides can undergo thermal decomposition.[7][8][9][10][11] The exact decomposition products can be complex and depend on the conditions.

  • Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light.

G A This compound B Hydrolysis (Acid/Base) A->B C Oxidation (Air, Metal Ions) A->C D Thermal Stress A->D E Photodegradation (UV Light) A->E F 2-(4-Bromophenoxy)propanoic Acid + Hydrazine B->F G Oxidized Species (e.g., Diazenes) C->G H Complex Decomposition Products D->H I Debrominated and/or Rearranged Products E->I

Caption: Predicted degradation pathways for this compound.

Recommended Stability and Handling Summary
ParameterRecommendationRationale
Storage Temperature 2-8°CTo minimize thermal degradation.[2]
Atmosphere Sealed, Dry, Inert Gas (Optional)To prevent hydrolysis and oxidation.
Light Exposure Protect from lightTo prevent potential photodegradation.
pH of Solutions Neutral to slightly acidicHydrazides are generally more stable closer to neutral pH.[6]
Incompatibilities Strong oxidizing agents, strong acids/bases, certain metalsTo avoid rapid decomposition or hazardous reactions.

Experimental Protocols

Protocol for Preparation of a Stock Solution
  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO, methanol) to achieve the desired concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • If not for immediate use, store the stock solution at -20°C or -80°C, protected from light. For aqueous solutions, it is highly recommended to prepare them fresh for each experiment.

Protocol for a Basic Forced Degradation Study

This protocol is a simplified method to assess the stability of the compound under various stress conditions.

  • Preparation of Test Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in the following:

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Basic condition)

    • 3% H₂O₂ (Oxidative condition)

    • Deionized water (Neutral control)

  • Incubation:

    • Incubate the acidic and basic solutions at 60°C for 24 hours.

    • Keep the oxidative solution at room temperature, protected from light, for 24 hours.

    • For thermal degradation, place a small amount of the solid compound in an oven at 80°C for 48 hours.

    • For photostability, expose a solution of the compound to a light source (e.g., UV lamp at 254 nm and 365 nm) for a defined period, with a control sample wrapped in foil.

  • Analysis: At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each solution. Neutralize the acidic and basic samples. Analyze all samples by a suitable analytical method, such as HPLC or LC-MS, to monitor the disappearance of the parent compound and the appearance of degradation products.

Caption: Workflow for a basic forced degradation study.

Concluding Remarks

As a Senior Application Scientist, I emphasize that adherence to proper storage and handling protocols is paramount for the successful application of this compound in your research. By understanding its stability profile and potential degradation pathways, you can mitigate experimental variability and ensure the integrity of your results. Should you encounter issues not covered in this guide, please do not hesitate to contact our technical support team for further assistance.

References

  • ResearchGate. (n.d.). Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. Retrieved from [Link]

  • Chen, S., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed. Retrieved from [Link]

  • RSC Publishing. (n.d.). U(vi) hydrazinates: structural and thermal decomposition features. Retrieved from [Link]

  • ACS Publications. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. The Journal of Physical Chemistry B. Retrieved from [Link]

  • ACS Publications. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • University of California, Santa Barbara. (2018). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

  • ResearchGate. (2009). (PDF) this compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-bromophenoxy)-n'-(4-methylbenzylidene)propanohydrazide. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Retrieved from [Link]

  • PubMed. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Retrieved from [Link]

  • ACS Publications. (2020). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. ACS Omega. Retrieved from [Link]

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Technical Support Center: Scale-Up Synthesis of 2-(4-Bromophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromophenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important synthetic intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are based on established chemical principles and practical laboratory experience to ensure the successful and efficient synthesis of your target compound.

I. Synthetic Scheme Overview

The synthesis of this compound typically proceeds through a two-step process. The first step involves the esterification of 2-(4-Bromophenoxy)propanoic acid to its corresponding methyl ester. The subsequent step is the hydrazinolysis of the ester to yield the final hydrazide product.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis A 2-(4-Bromophenoxy)propanoic Acid B Methyl 2-(4-bromophenoxy)propanoate A->B  Methanol (Solvent & Reagent)  Acid Catalyst (e.g., H₂SO₄)  Heat (Reflux) C Methyl 2-(4-bromophenoxy)propanoate D This compound C->D  Hydrazine Hydrate  Methanol (Solvent)  Heat (Reflux) Hydrazinolysis_Troubleshooting cluster_problem Problem: Low Yield/Impurities in Hydrazinolysis cluster_causes Potential Causes cluster_solutions Solutions P Low Yield of This compound C1 Incomplete Reaction P->C1 C2 Side Reactions P->C2 C3 Product Loss during Work-up P->C3 S1 Increase Hydrazine Hydrate (3-5 equivalents) C1->S1 S2 Optimize Reaction Time (Monitor by TLC) C1->S2 C2->S2 S3 Controlled Precipitation (Cold water, slow addition) C3->S3 S4 Thorough Washing of Product C3->S4

Technical Support Center: Monitoring 2-(4-Bromophenoxy)propanohydrazide Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions synthesizing 2-(4-Bromophenoxy)propanohydrazide. Our focus is to deliver field-proven insights and troubleshooting strategies to ensure reliable and reproducible results.

Introduction to the Reaction and TLC Monitoring

The synthesis of this compound typically involves the reaction of an ester, such as methyl 2-(4-bromophenoxy)propionate, with hydrazine hydrate.[1][2] Thin-Layer Chromatography is an indispensable tool for monitoring the progress of this reaction, allowing for a rapid and effective assessment of the consumption of the starting material and the formation of the product.

The key to successful TLC monitoring lies in understanding the relative polarities of the compounds involved. The starting ester is less polar than the resulting hydrazide. This difference in polarity is due to the introduction of the highly polar hydrazide functional group (-CONHNH₂), which can engage in hydrogen bonding. Consequently, the product, this compound, will have a lower Retention Factor (Rf) value and appear lower on the TLC plate compared to the starting ester.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of using TLC to monitor this reaction?

A1: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on the TLC plate) and a mobile phase (the solvent system). In this reaction, the product, this compound, is more polar than the starting material, methyl 2-(4-bromophenoxy)propionate. Therefore, the starting material will travel further up the TLC plate (higher Rf value), while the product will remain closer to the baseline (lower Rf value). By observing the disappearance of the starting material spot and the appearance of the product spot over time, you can monitor the reaction's progress.

Q2: How do I prepare my samples for TLC?

A2: A small aliquot of the reaction mixture should be diluted with a volatile solvent, such as ethyl acetate or dichloromethane, before spotting on the TLC plate. This prevents overloading the plate, which can lead to streaking and poor separation.

Q3: What should I use to spot the TLC plate?

A3: Use a capillary tube or a micropipette to apply a small spot of the diluted reaction mixture to the baseline of the TLC plate. The spot should be small and concentrated to ensure good separation.

Q4: How do I calculate the Rf value?

A4: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is calculated using the formula:

Rf = (Distance from the baseline to the center of the spot) / (Distance from the baseline to the solvent front)

Troubleshooting Guide

Problem 1: My spots are streaking.
  • Possible Cause 1: Sample Overloading. The most common cause of streaking is applying too much sample to the TLC plate.

    • Solution: Dilute your reaction mixture aliquot further before spotting. Apply the sample in several small applications, allowing the solvent to dry between each application.

  • Possible Cause 2: Inappropriate Solvent System. The solvent system may be too polar or not polar enough for the compounds being analyzed.

    • Solution: Adjust the polarity of your mobile phase. If the spots are streaking up the plate, the solvent may be too polar. If they are streaking at the baseline, it may not be polar enough. Refer to the mobile phase selection table below for guidance.

  • Possible Cause 3: Acidic or Basic Compounds. The presence of acidic or basic compounds can lead to interactions with the silica gel, causing streaking.

    • Solution: Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to improve spot shape.

Problem 2: I can't see any spots on my TLC plate.
  • Possible Cause 1: Insufficient Concentration. The concentration of your compounds may be too low to be detected.

    • Solution: Spot the sample multiple times in the same location, allowing the solvent to dry between applications. Alternatively, try a more sensitive visualization technique.

  • Possible Cause 2: UV Inactive Compounds. Not all compounds are visible under UV light.

    • Solution: Use a chemical staining method for visualization. For this compound, potassium permanganate or ninhydrin stains are effective.

  • Possible Cause 3: Compound Volatility. If your compounds are volatile, they may have evaporated from the plate.

    • Solution: Minimize the time the plate is exposed to air and heat.

Problem 3: My spots are not separating well (Rf values are too close).
  • Possible Cause 1: Incorrect Mobile Phase Polarity. The polarity of the solvent system is not optimized for your compounds.

    • Solution: Systematically vary the ratio of the solvents in your mobile phase. A common starting point for separating the ester and hydrazide is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Gradually increasing the proportion of ethyl acetate will increase the polarity and should improve separation.

  • Possible Cause 2: Using a Single Solvent. A single solvent may not provide the necessary selectivity for separation.

    • Solution: Employ a binary or even a ternary solvent system to fine-tune the polarity and achieve better resolution.

Experimental Protocols

Recommended TLC Mobile Phase Systems

The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is generally a good starting point.

Mobile Phase Composition (Hexane:Ethyl Acetate)Expected Outcome
9:1Good for initial trials. The ester should have a moderate Rf, and the hydrazide a low Rf.
7:3Should provide good separation between the ester and the hydrazide.
1:1May be too polar, causing both spots to have high Rf values.

Protocol for Developing a TLC Plate:

  • Pour a small amount of the chosen mobile phase into a developing chamber and place a piece of filter paper inside to saturate the atmosphere.

  • Spot the diluted reaction mixture, starting material, and (if available) product standards on the baseline of a silica gel TLC plate.

  • Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely before visualization.

Visualization Techniques

Since this compound and its precursor contain a benzene ring, they should be visible under UV light (254 nm). However, for more definitive visualization and to detect non-UV active impurities, chemical stains are recommended.

Visualization MethodProcedureExpected Results
UV Light (254 nm) Shine a UV lamp on the dried TLC plate.Both the starting ester and the product hydrazide should appear as dark spots against a fluorescent background.
Potassium Permanganate (KMnO₄) Stain Dip the plate in a solution of KMnO₄ (1.5 g), K₂CO₃ (10 g), and 10% NaOH (1.25 mL) in 200 mL of water. Gently heat with a heat gun.The hydrazide group is readily oxidized and will appear as a yellow-brown spot on a purple background. The ester may also show a faint spot.[3][4]
Ninhydrin Stain Dip the plate in a solution of ninhydrin (0.3 g in 100 mL of butanol with 3 mL of acetic acid) and heat gently.The primary amine of the hydrazide will react to form a colored spot, typically purple or blue.[5][6][7]
Iodine Chamber Place the dried plate in a sealed chamber containing a few crystals of iodine.Both compounds will likely appear as brown spots as they form complexes with iodine. The spots will fade over time.

Interpreting TLC Results

The following diagram illustrates a typical TLC plate for monitoring the reaction progress.

TLC_Progress cluster_0 TLC Plate cluster_t0 cluster_t1 cluster_t2 cluster_1 Legend Time 0 Time 0 Time 1 Time 1 Time 2 Time 2 T0 T=0 SM0 T1 T=1 hr SM1 P1 T2 T=2 hr P2 Baseline Baseline Solvent Front Solvent Front SM_legend Starting Material (Ester) P_legend Product (Hydrazide) TLC_Optimization cluster_workflow TLC Optimization Workflow start Start with a standard mobile phase (e.g., 8:2 Hexane:EtOAc) run_tlc Run TLC with starting material, product, and reaction mixture start->run_tlc analyze Analyze Rf values and spot separation run_tlc->analyze good_sep Good Separation (Rf product ~0.2-0.4, Rf start ~0.5-0.7) analyze->good_sep Optimal too_high Spots too high (Rf > 0.8) analyze->too_high Sub-optimal too_low Spots too low (Rf < 0.2) analyze->too_low Sub-optimal streaking Streaking or poor spot shape analyze->streaking Sub-optimal end Proceed with reaction monitoring good_sep->end decrease_polarity Decrease mobile phase polarity (e.g., increase hexane ratio) too_high->decrease_polarity increase_polarity Increase mobile phase polarity (e.g., increase EtOAc ratio) too_low->increase_polarity adjust_solvent Add modifier to mobile phase (e.g., 1% acetic acid or triethylamine) streaking->adjust_solvent decrease_polarity->run_tlc increase_polarity->run_tlc adjust_solvent->run_tlc

Caption: A systematic workflow for optimizing TLC separation.

References

  • Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Polish Journal of Chemistry, 83(4), 807-810.
  • ChemicalDesk. (2011). TLC Stains Preparation. Retrieved from [Link]

  • Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(2), o441.
  • CP Lab Safety. (n.d.). Ninhydrin, (contains Acetic Acid) Ethanol Solution [for TLC Stain], 500 mL. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Visualising plates. Retrieved from [Link]

  • Al-Haideri, R. A., Al-Masoudi, W. A., & Al-Amiery, A. A. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(7), 3245-3251.
  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? Retrieved from [Link]

  • ResearchGate. (2020). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? Retrieved from [Link]

  • ResearchGate. (2014). This compound. Retrieved from [Link]

Sources

Removal of excess hydrazine hydrate from "2-(4-Bromophenoxy)propanohydrazide" reaction

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Bromophenoxy)propanohydrazide. It specifically addresses the critical step of removing excess hydrazine hydrate from the reaction mixture, a common challenge that can significantly impact product purity, yield, and safety. This document is structured to provide both conceptual understanding and actionable protocols to troubleshoot and resolve common issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: Why is an excess of hydrazine hydrate typically used in the synthesis of hydrazides from esters?

A1: The reaction between an ester, such as methyl 2-(4-bromophenoxy)propionate, and hydrazine hydrate to form the corresponding hydrazide is an equilibrium-driven process. According to Le Chatelier's principle, using a significant excess of hydrazine hydrate shifts the equilibrium towards the product side, thereby increasing the reaction rate and driving the conversion to completion. This is a standard practice to maximize the yield of the desired hydrazide product.[1][2]

Q2: What are the primary concerns associated with residual hydrazine hydrate in the final product?

A2: Residual hydrazine hydrate is a major concern for several reasons:

  • Toxicity and Carcinogenicity: Hydrazine is classified as a toxic and potentially carcinogenic substance.[3][4] Its presence in a final product, particularly one intended for pharmaceutical development, is unacceptable from a safety and regulatory standpoint. The European Medicines Agency (EMEA) and other regulatory bodies have stringent limits on such genotoxic impurities, often in the range of a few micrograms per day.[5]

  • Impact on Downstream Reactions: The high reactivity of hydrazine can interfere with subsequent synthetic steps. Its nucleophilic nature can lead to the formation of unwanted side products, complicating purification and reducing the yield of the target molecule.

  • Product Instability: The presence of a strong reducing agent like hydrazine can potentially degrade the final product over time, affecting its stability and shelf-life.

  • Analytical Interference: Residual hydrazine can interfere with analytical techniques used for product characterization, such as NMR and chromatography, leading to inaccurate results.

Q3: What are the most common methods for removing excess hydrazine hydrate?

A3: Several effective methods are employed to remove excess hydrazine hydrate, with the choice depending on the properties of the desired product and the scale of the reaction. The most common techniques include:

  • Aqueous Workup/Extraction: This is often the simplest and most common method. Since hydrazine hydrate is highly soluble in water, washing the reaction mixture with water or a slightly acidic aqueous solution can effectively partition the excess hydrazine into the aqueous phase, leaving the typically less polar organic product in the organic layer.[2][6]

  • Precipitation/Recrystallization: If the desired hydrazide product is a solid with low solubility in water, pouring the reaction mixture into a large volume of cold water can induce precipitation of the product, leaving the hydrazine hydrate in the aqueous solution.[7][8] Subsequent recrystallization from an appropriate solvent system further purifies the product.[8][9][10][11][12]

  • Azeotropic Distillation: For products that are stable at elevated temperatures, azeotropic distillation with a solvent like xylene can be used. The xylene-hydrazine azeotrope is distilled off, effectively removing the hydrazine from the reaction mixture.[1]

  • Column Chromatography: If other methods are ineffective, column chromatography on silica gel can be used to separate the polar hydrazine from the desired product.[13]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution(s)
Product does not precipitate upon addition to water. The product has significant water solubility.1. Extraction: Instead of relying on precipitation, perform a liquid-liquid extraction. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash repeatedly with water or brine.[2][6] 2. Salting Out: Saturate the aqueous phase with a salt like sodium chloride to decrease the solubility of the organic product and promote its transfer into the organic layer during extraction.
Formation of a stable emulsion during aqueous workup. The product may have surfactant-like properties, or there may be fine particulate matter present.1. Brine Wash: Wash the emulsion with a saturated sodium chloride solution. The increased ionic strength of the aqueous phase often helps to break emulsions. 2. Filtration: Filter the entire mixture through a pad of Celite® or another filter aid to remove any particulate matter that may be stabilizing the emulsion. 3. Centrifugation: For smaller scale reactions, centrifuging the mixture can aid in phase separation.
Low product yield after workup. The product may have been partially lost to the aqueous phase due to some water solubility.1. Back-Extraction: After the initial separation, extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product. 2. pH Adjustment: If the product has acidic or basic functionality, adjusting the pH of the aqueous phase during extraction can suppress its ionization and reduce its water solubility.
Residual hydrazine detected in the final product after purification. The chosen purification method was not sufficiently effective.1. Repeated Washes: Increase the number of aqueous washes during the extractive workup. 2. Acidic Wash: A wash with a dilute, mild acid solution (e.g., dilute HCl or ammonium chloride solution) can protonate the hydrazine, forming a salt that is highly soluble in water and easily removed.[2] Use caution to ensure the desired product is stable to these conditions. 3. Recrystallization: Perform a careful recrystallization. This is a very effective method for removing impurities that are more soluble in the mother liquor.[8][9][10][11][12]
Safety concerns with handling hydrazine. Hydrazine hydrate is a hazardous substance.[3][14][15]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][15][16] Be aware of its flammability and reactivity with oxidizing agents.[16] All waste containing hydrazine should be handled and disposed of according to institutional safety protocols.[17]

Experimental Protocols

Protocol 1: Removal of Excess Hydrazine Hydrate by Precipitation and Recrystallization

This protocol is based on a reported synthesis of this compound.[8]

  • Reaction Quench and Precipitation:

    • Once the reaction is deemed complete by TLC or another monitoring method, allow the reaction mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing a large volume of cold deionized water (e.g., 10-20 times the volume of the reaction mixture) with vigorous stirring.

    • A white or off-white solid product should precipitate out of the solution.

    • Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation of Crude Product:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with several portions of cold deionized water to remove any remaining hydrazine hydrate.

    • Allow the crude product to air-dry on the filter for a period before transferring it for further drying in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

  • Recrystallization:

    • Transfer the crude, dried solid to an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol/water) to dissolve the solid completely.[8]

    • Allow the solution to cool slowly to room temperature.

    • If crystallization does not occur, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 2: Removal of Excess Hydrazine Hydrate by Extractive Workup

This is a general protocol applicable when the product does not readily precipitate from water.

  • Solvent Addition:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an appropriate organic solvent in which the product is soluble but immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Aqueous Washes:

    • Transfer the diluted mixture to a separatory funnel.

    • Wash the organic layer with deionized water (3 x volume of the organic layer).

    • To enhance the removal of hydrazine, a wash with a dilute mild acid (e.g., 1 M NH₄Cl) can be performed, followed by a water wash.

    • Finally, wash the organic layer with a saturated brine solution to help remove dissolved water.

  • Drying and Concentration:

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified if necessary (e.g., by recrystallization or column chromatography).

Workflow for Hydrazine Removal

Hydrazine_Removal_Workflow start Reaction Mixture (Product + Excess Hydrazine) is_solid Is Product a Precipitatable Solid? start->is_solid precipitate Pour into Cold Water & Filter is_solid->precipitate  Yes extract Dilute with Organic Solvent & Perform Aqueous Extraction is_solid->extract No   crude_solid Crude Solid Product precipitate->crude_solid organic_phase Organic Phase (Containing Product) extract->organic_phase recrystallize Recrystallize crude_solid->recrystallize dry_concentrate Dry & Concentrate organic_phase->dry_concentrate pure_product1 Pure Crystalline Product recrystallize->pure_product1 pure_product2 Purified Product dry_concentrate->pure_product2

Caption: Decision workflow for removing excess hydrazine hydrate.

Analytical Verification of Hydrazine Removal

It is crucial to verify the absence of residual hydrazine in the final product. Due to its lack of a strong UV chromophore, direct detection by HPLC-UV is not feasible.[18] Therefore, derivatization is often required.

  • HPLC with Pre-column Derivatization: This is a robust and widely used technique. Hydrazine is reacted with a derivatizing agent (e.g., benzaldehyde, salicylaldehyde) to form a hydrazone, which can be readily detected by UV.[18][19]

  • Gas Chromatography (GC): GC can also be used, often after derivatization, with a nitrogen-phosphorus detector (NPD) or a flame ionization detector (FID).[5][18][20]

  • Spectrophotometric Methods: Colorimetric methods, such as the reaction with p-dimethylaminobenzaldehyde, can provide a simpler and more cost-effective, though potentially less specific, means of quantification.[18][20][21]

References

  • A Comparative Guide to HPLC-UV Methods for the Determination of Residual Hydrazine Hydrate. (n.d.). Benchchem.
  • Hydrazine hydrate - SAFETY DATA SHEET. (2025).
  • Practical Hydrazine Hydrate Safety. (2018). Reddit. Retrieved from [Link]

  • Hydrazine Standard Operating Procedure Template. (n.d.). Environmental Health & Safety.
  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (2012).
  • Safety precautions for hydrazine hydrate. (n.d.). Sciencemadness.org.
  • How to determine level of Hydrazine. (n.d.). RX Marine International.
  • Analytical Methods. (n.d.).
  • Remove excess hydrazine hydrate? (2021). ResearchGate. Retrieved from [Link]

  • How to quench excess hydrazine monohydrate. (2022). Reddit. Retrieved from [Link]

  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. (n.d.). SIELC Technologies.
  • HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. (n.d.).
  • The Cornerstone of Condensation: A Technical Guide to Hydrazine Hydrate in Organic Synthesis. (n.d.). Benchchem.
  • How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? (2019).
  • Supporting information. (n.d.). The Royal Society of Chemistry.
  • Hydrazine hydrate removal by column chromatography. (2023). Reddit. Retrieved from [Link]

  • This compound. (2009). ResearchGate. Retrieved from [Link]

  • Accessing new polymorphs and solvates through solvothermal recrystallization. (n.d.). PMC - NIH.
  • Investigating the principles of recrystallization from glyceride melts. (n.d.). PubMed. Retrieved from [Link]

  • Purification of 2-(4-hydroxyphenoxy)propionic acid ester. (n.d.). Google Patents.
  • Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Comparing the reactivity of "2-(4-Bromophenoxy)propanohydrazide" with other hydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Hydrazide Reactivity in Drug Discovery and Bioconjugation

Hydrazides are a cornerstone class of organic compounds, characterized by the R-C(=O)NHNH2 functional group. Their utility in medicinal chemistry and bioconjugation is vast, serving as critical intermediates in the synthesis of a wide array of heterocyclic compounds with diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3] A key reaction of hydrazides is their condensation with aldehydes and ketones to form stable hydrazone linkages.[4][5] The rate and efficiency of this reaction, collectively termed reactivity, are of paramount importance as they dictate the suitability of a hydrazide for applications ranging from the synthesis of novel drug candidates to the site-specific labeling of biomolecules.[6][7]

This guide provides a comprehensive comparison of the reactivity of "2-(4-Bromophenoxy)propanohydrazide," a specific aryloxy propanohydrazide, with other classes of hydrazides. We will delve into the structural and electronic factors that govern their reactivity, present a framework for the experimental comparison of these compounds, and discuss the implications of reactivity differences in practical applications. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of hydrazide chemistry to inform their experimental designs.

Factors Governing Hydrazide Reactivity: A Mechanistic Overview

The reactivity of a hydrazide in condensation reactions is primarily determined by the nucleophilicity of the terminal amino group (-NH2). This nucleophilicity is, in turn, influenced by a combination of electronic and steric effects imparted by the substituent (R) attached to the carbonyl group.

Electronic Effects:

The electronic nature of the substituent group can either enhance or diminish the electron density on the terminal nitrogen, thereby modulating its nucleophilicity.

  • Electron-donating groups (EDGs) increase the electron density on the hydrazide moiety, enhancing the nucleophilicity of the terminal nitrogen and generally leading to faster reaction rates.

  • Electron-withdrawing groups (EWGs) pull electron density away from the hydrazide group, decreasing the nucleophilicity of the terminal nitrogen and resulting in slower reaction rates.[8] The effect of substituents on reactivity has been a subject of extensive study, with a general trend showing that electron-deficient aldehydes and ketones react more rapidly with hydrazides.[9]

Steric Effects:

The size and spatial arrangement of the substituent group can physically hinder the approach of the hydrazide to the carbonyl carbon of the reacting aldehyde or ketone.[10]

  • Bulky substituents near the hydrazide functional group can create steric hindrance, slowing down the rate of reaction.[11] However, the impact of steric hindrance can be complex, as some studies have shown that highly bulky ketones can react as quickly as less hindered ones, suggesting that subsequent steps in the reaction mechanism might be accelerated.[12]

The reaction between a hydrazide and a carbonyl compound is also pH-dependent, with an optimal pH range typically between 5 and 7.[4][12] At lower pH, the hydrazide can be protonated, reducing its nucleophilicity, while at higher pH, the dehydration step of the reaction is not efficiently catalyzed.[12]

Below is a diagram illustrating the key factors that influence the nucleophilic attack of a hydrazide on a carbonyl compound.

G Factors Influencing Hydrazide Reactivity cluster_factors Influencing Factors Hydrazide Hydrazide (R-C(=O)NHNH2) Product Hydrazone (R-C(=O)NHN=C(R')R'') Hydrazide->Product Nucleophilic Attack Carbonyl Aldehyde/Ketone (R'-C(=O)-R'') Carbonyl->Product Electronic Electronic Effects (Substituent R) Electronic->Hydrazide modulates nucleophilicity Steric Steric Hindrance (Substituent R) Steric->Hydrazide hinders approach pH Reaction pH pH->Hydrazide affects protonation state

Caption: Factors influencing the reactivity of hydrazides with carbonyl compounds.

Comparative Reactivity Analysis: this compound in Context

To understand the reactivity of this compound, we must consider the electronic and steric contributions of its constituent parts: the 4-bromophenoxy group and the propano-linker. This specific hydrazide is a valuable intermediate in the synthesis of heterocyclic compounds like azoles.[13][14][15]

Electronic Profile of this compound:

The 4-bromophenoxy group exerts a net electron-withdrawing effect. The bromine atom is an electronegative halogen, and the phenoxy group itself can withdraw electron density through resonance. This electron-withdrawing character is expected to decrease the nucleophilicity of the hydrazide's terminal nitrogen compared to simple alkyl hydrazides.

Steric Profile of this compound:

The propano-linker and the 4-bromophenoxy group introduce more steric bulk compared to a simple acyl hydrazide like acetohydrazide. This increased steric hindrance could potentially slow down the reaction rate.

Comparison with Other Hydrazides:

To provide a clear comparison, we will consider three other classes of hydrazides:

  • Simple Aliphatic Hydrazides (e.g., Acetohydrazide): These have minimal steric hindrance and an electron-donating alkyl group, leading to high reactivity.

  • Aromatic Hydrazides (e.g., Benzohydrazide): The phenyl group is electron-withdrawing, reducing reactivity compared to aliphatic hydrazides.

  • Heterocyclic Hydrazides (e.g., Isoniazid): The reactivity is influenced by the electronic properties of the heterocyclic ring.

The following table summarizes the expected relative reactivity based on structural analysis. The reaction rate constants (k) are hypothetical and for illustrative purposes to demonstrate the expected trend.

HydrazideSubstituent Group (R)Expected Electronic EffectExpected Steric HindrancePredicted Relative Reactivity (k)
AcetohydrazideMethylElectron-donatingLow++++ (Fastest)
BenzohydrazidePhenylElectron-withdrawingModerate++
Isoniazid4-pyridylElectron-withdrawingModerate++
This compound 2-(4-Bromophenoxy)propylElectron-withdrawingHigh+ (Slowest)

Experimental Protocol for a Comparative Kinetic Study

To empirically validate the predicted reactivity, a standardized kinetic experiment is essential. The following protocol outlines a method for comparing the reaction rates of different hydrazides with a model aldehyde, p-nitrobenzaldehyde, using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.[16][17]

Objective: To determine the second-order rate constants for the reaction of various hydrazides with p-nitrobenzaldehyde.

Materials:

  • This compound

  • Acetohydrazide

  • Benzohydrazide

  • Isoniazid

  • p-Nitrobenzaldehyde

  • Phosphate buffer (pH 6.0)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • HPLC system with a UV detector and a C18 column

Experimental Workflow:

G Experimental Workflow for Kinetic Analysis A Prepare Stock Solutions - Hydrazides in Methanol - p-Nitrobenzaldehyde in Methanol B Initiate Reaction - Mix equimolar hydrazide and aldehyde  in phosphate buffer (pH 6.0) A->B C Time-Point Sampling - Withdraw aliquots at regular intervals - Quench with excess cold acetonitrile B->C D HPLC Analysis - Inject quenched samples - Monitor disappearance of reactants  and appearance of product C->D E Data Analysis - Plot concentration vs. time - Determine second-order rate constant (k) D->E

Caption: Workflow for the comparative kinetic analysis of hydrazide reactivity.

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of each hydrazide in methanol.

    • Prepare a 10 mM stock solution of p-nitrobenzaldehyde in methanol.

  • Reaction Setup:

    • In a temperature-controlled vial at 25°C, add the appropriate volume of phosphate buffer (pH 6.0).

    • Initiate the reaction by adding equimolar amounts of the hydrazide and p-nitrobenzaldehyde stock solutions to achieve a final concentration of 1 mM for each reactant.

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 900 µL of cold acetonitrile. This will stop the reaction and precipitate any proteins if working with biological samples.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC using a C18 column.

    • Use a suitable mobile phase gradient of acetonitrile and water to separate the reactants and the hydrazone product.

    • Monitor the absorbance at a wavelength where both the reactant aldehyde and the product hydrazone absorb, but have distinct retention times.

  • Data Analysis:

    • Quantify the concentration of the remaining p-nitrobenzaldehyde at each time point by integrating the peak area and comparing it to a standard curve.

    • Plot the reciprocal of the p-nitrobenzaldehyde concentration (1/[Aldehyde]) versus time. For a second-order reaction with equal initial concentrations, this plot should be linear.

    • The slope of this line will be equal to the second-order rate constant (k).

Implications for Drug Development and Bioconjugation

The differences in reactivity among hydrazides have significant practical implications:

  • Drug Synthesis: A less reactive hydrazide like this compound might require harsher reaction conditions (e.g., higher temperature, longer reaction times, or the use of a catalyst like aniline) to achieve a good yield in the synthesis of a target molecule.[4] Conversely, a highly reactive hydrazide might lead to the formation of side products if not handled carefully.

  • Bioconjugation: In bioconjugation, where reactions are typically carried out under mild physiological conditions (pH 7.4, room temperature), a highly reactive hydrazide is often desirable to achieve efficient labeling of biomolecules at low concentrations.[9] The slower reactivity of this compound might make it less suitable for such applications unless the reaction conditions can be optimized.

Conclusion

The reactivity of this compound is predicted to be lower than that of simple aliphatic and aromatic hydrazides due to the combined electron-withdrawing and steric effects of its 2-(4-bromophenoxy)propyl substituent. This guide provides a theoretical framework and a practical experimental protocol for quantifying these differences. Understanding the relative reactivity of various hydrazides is crucial for selecting the appropriate building blocks and reaction conditions in drug discovery and for designing efficient bioconjugation strategies. The insights gained from such comparative studies enable researchers to make informed decisions, leading to more efficient and successful outcomes in their scientific endeavors.

References

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC - NIH. (n.d.).
  • impact of steric hindrance on m-PEG4-Hydrazide reactions - Benchchem. (n.d.).
  • Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study - LJMU Research Online. (n.d.).
  • Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC - NIH. (n.d.).
  • Gas-Phase Kinetics and Mechanism of the Reactions of Protonated Hydrazine with Carbonyl Compounds. Gas-Phase Hydrazone Formation - ACS Publications - American Chemical Society. (n.d.).
  • Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US. (n.d.).
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  • Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities - ResearchGate. (n.d.).
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Sources

A Senior Application Scientist's Guide to Azole Synthesis: A Comparative Analysis of 2-(4-Bromophenoxy)propanohydrazide and Other Key Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Azoles in Modern Chemistry

Five-membered heterocyclic compounds containing at least one nitrogen atom, collectively known as azoles, represent a cornerstone of modern medicinal chemistry and drug development. Their remarkable versatility and ability to interact with a wide range of biological targets have led to their incorporation into a vast number of pharmaceuticals, agrochemicals, and functional materials. The therapeutic landscape is rich with examples of azole-containing drugs, from antifungal agents that have revolutionized the treatment of infectious diseases to targeted cancer therapies and anti-inflammatory medications.[1]

The synthetic pathways to these vital heterocycles are as diverse as their applications. The choice of precursor is a critical decision in any synthetic strategy, profoundly influencing reaction efficiency, yield, purity, and overall cost-effectiveness. Among the myriad of available starting materials, hydrazides have emerged as particularly valuable synthons for the construction of various azole rings.

This guide provides an in-depth comparative analysis of 2-(4-Bromophenoxy)propanohydrazide as a precursor for the synthesis of a range of important azoles, including 1,3,4-oxadiazoles, thiazoles, pyrazoles, and 1,2,4-triazoles. We will objectively evaluate its performance against other commonly employed precursors, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and execution of efficient and robust azole syntheses.

The Precursor in Focus: this compound

This compound is a versatile intermediate that offers several strategic advantages in heterocyclic synthesis. The presence of the hydrazide functional group provides a reactive handle for cyclization reactions, while the bromophenoxy moiety can be a site for further functionalization or can influence the physicochemical properties of the final molecule.

Synthesis of this compound

The synthesis of this key precursor is a straightforward process, typically achieved through the hydrazinolysis of the corresponding ester.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 2-(4-bromophenoxy)propionate (1.0 eq)

  • Hydrazine hydrate (80% solution, 3.5 eq)

  • Methanol

  • Water

  • Ethanol

Procedure:

  • Dissolve methyl 2-(4-bromophenoxy)propionate in methanol.

  • Slowly add hydrazine hydrate to the stirred solution.

  • Reflux the reaction mixture for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Pour the concentrated residue into water to precipitate the solid product.

  • Filter the precipitate and wash with water.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.

Comparative Synthesis of Azoles

In the following sections, we will explore the synthesis of various azole classes, comparing the utility of this compound with other common precursors.

1,3,4-Oxadiazoles: A Versatile Scaffold

1,3,4-Oxadiazoles are a prominent class of heterocycles with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is commonly achieved through the cyclization of diacylhydrazines or the reaction of acyl hydrazides with various reagents.

Using this compound:

This compound can be readily converted to 1,3,4-oxadiazoles. A common method involves reaction with a carboxylic acid followed by dehydrative cyclization, or reaction with an acyl chloride.

Alternative Precursors and Methods:

A variety of precursors and methods exist for the synthesis of 1,3,4-oxadiazoles, providing a basis for comparison.

  • Acylhydrazides with Carbon Disulfide: This method leads to the formation of 5-substituted-1,3,4-oxadiazole-2-thiols. The reaction is typically carried out in a basic alcoholic solution, followed by acidification.[2]

  • Oxidative Cyclization of Aldehydes with Acylhydrazones: This approach offers a direct route to 2,5-disubstituted 1,3,4-oxadiazoles.

  • Direct Annulation of Hydrazides with Methyl Ketones: This method involves an unexpected and highly efficient C-C bond cleavage.[4]

Data Presentation: Comparison of 1,3,4-Oxadiazole Synthesis

Precursor 1Precursor 2Reagents & ConditionsProductYield (%)Reference
This compoundAromatic Carboxylic AcidPOCl₃, heat2-(1-(4-Bromophenoxy)ethyl)-5-aryl-1,3,4-oxadiazoleGood to Excellent[3]
AcylhydrazideCarbon DisulfideKOH, Ethanol, then acid5-Substituted-1,3,4-oxadiazole-2-thiol65-88[5]
Nicotinic acid hydrazideSubstituted BenzaldehydeLead oxide, Glacial acetic acid2-(3-Pyridyl)-5-aryl-1,3,4-oxadiazoleNot specified[6][7]
Aroyl hydrazideAcetonitrileMetal-free direct oxidative aminationDisubstituted 1,3,4-oxadiazolesGood[4]

Experimental Protocol: Synthesis of 2-(1-(4-Bromophenoxy)ethyl)-5-phenyl-1,3,4-oxadiazole

Materials:

  • This compound (1.0 eq)

  • Benzoic acid (1.0 eq)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • A mixture of this compound and benzoic acid is heated in an excess of phosphorus oxychloride.

  • The reaction mixture is refluxed for a specified time, monitoring by TLC.

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • The precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography.

Logical Relationship Diagram: 1,3,4-Oxadiazole Synthesis Pathways

G cluster_precursors Precursors cluster_reagents Reagents cluster_products Products 2_4_Bromophenoxy This compound Carboxylic_Acid Carboxylic Acid / POCl3 2_4_Bromophenoxy->Carboxylic_Acid Cyclization Acylhydrazide Acylhydrazide CS2 CS2 / KOH Acylhydrazide->CS2 Cyclization Nicotinic_hydrazide Nicotinic acid hydrazide Aldehyde Substituted Benzaldehyde / PbO2 Nicotinic_hydrazide->Aldehyde Oxidative Cyclization Aroyl_hydrazide Aroyl hydrazide Acetonitrile_Ox Acetonitrile / Oxidant Aroyl_hydrazide->Acetonitrile_Ox Oxidative Amination/Cyclization Product_1 2,5-Disubstituted 1,3,4-Oxadiazole Carboxylic_Acid->Product_1 Product_2 5-Substituted 1,3,4-Oxadiazole-2-thiol CS2->Product_2 Product_3 2,5-Disubstituted 1,3,4-Oxadiazole Aldehyde->Product_3 Product_4 Disubstituted 1,3,4-Oxadiazole Acetonitrile_Ox->Product_4

Caption: Synthetic routes to 1,3,4-oxadiazoles.

Thiazoles: A Privileged Scaffold in Medicinal Chemistry

Thiazole derivatives are integral to numerous clinically used drugs, exhibiting a wide range of pharmacological activities.[8] The Hantzsch thiazole synthesis is a classic and widely used method for their preparation.

Using Hydrazide-Derived Precursors:

While not a direct precursor in the Hantzsch synthesis, hydrazides can be converted to thiosemicarbazides, which are key intermediates for the synthesis of certain thiazole derivatives. For instance, reaction of a hydrazide with an isothiocyanate yields a thiosemicarbazide, which can then be cyclized with an α-haloketone.

Alternative Precursors and Methods:

  • Thioamides and α-Haloketones (Hantzsch Synthesis): This is the most common and versatile method for thiazole synthesis.[6]

  • Thiosemicarbazones and α-Haloketones: This method provides a straightforward route to 2-hydrazinylthiazole derivatives.[6]

Data Presentation: Comparison of Thiazole Synthesis

Precursor 1Precursor 2Reagents & ConditionsProductYield (%)Reference
Thiosemicarbazide (from hydrazide)α-BromoketoneDioxane, Triethylamine2-Hydrazinylthiazole derivativeGood[6]
Thioamideα-HaloketoneEthanol, Reflux2,4-Disubstituted ThiazoleOften High[6]
Thiosemicarbazoneα-BromoketoneDioxane, TriethylamineThiazole derivativeGood[6]

Experimental Protocol: Synthesis of a 2-Hydrazinylthiazole Derivative

Materials:

  • Thiosemicarbazide (derived from a hydrazide) (1.0 eq)

  • α-Bromoketone (e.g., 2-bromoacetophenone) (1.0 eq)

  • Dioxane

  • Triethylamine

Procedure:

  • Dissolve the thiosemicarbazide and the α-bromoketone in dioxane.

  • Add triethylamine to the mixture.

  • Reflux the reaction mixture for a specified time, monitoring by TLC.

  • After cooling, the reaction mixture is poured into water.

  • The precipitated solid is filtered, washed with water, and purified by recrystallization.

Experimental Workflow Diagram: Thiazole Synthesis

G cluster_workflow Thiazole Synthesis Workflow Start Start: Precursors Reaction Reaction Mixture (Solvent, Base) Start->Reaction Heating Heating/Reflux Reaction->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Workup Work-up (Precipitation, Filtration) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization) Workup->Purification End Final Product: Thiazole Derivative Purification->End

Caption: General workflow for thiazole synthesis.

Pyrazoles: A Biologically Important Heterocycle

Pyrazoles are another class of azoles with significant biological activities.[9] The Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of pyrazole chemistry.[10]

Using this compound:

This compound can serve as the hydrazine component in the Knorr pyrazole synthesis, reacting with a 1,3-dicarbonyl compound to yield a substituted pyrazole.

Alternative Precursors and Methods:

  • Hydrazine Hydrate and 1,3-Diketones: This is the most fundamental approach to pyrazole synthesis.[11]

  • Substituted Hydrazines and 1,3-Diketones: The use of substituted hydrazines allows for the introduction of various functionalities on the pyrazole nitrogen.[9]

  • Acetylenic Ketones and Hydrazines: This method also provides a route to pyrazole derivatives.[12]

Data Presentation: Comparison of Pyrazole Synthesis

Precursor 1Precursor 2Reagents & ConditionsProductYield (%)Reference
This compound1,3-DiketoneAcid catalyst, Ethanol, RefluxSubstituted PyrazoleGood to Excellent[13]
Hydrazine HydrateDiaryl 1,3-diketoneAbsolute Ethanol, RefluxDiaryl Pyrazole DerivativeNot specified[11]
Phenylhydrazine2-(trifluoromethyl)-1,3-diketoneEthanol1,3,4,5-substituted pyrazole63[10]
Hydrazines1,3-DiketonesEthylene glycol1,3,5-substituted pyrazoles70-95[9]

Experimental Protocol: Knorr Pyrazole Synthesis

Materials:

  • This compound (1.0 eq)

  • 1,3-Diketone (e.g., acetylacetone) (1.0 eq)

  • Ethanol

  • Catalytic amount of acid (e.g., acetic acid)

Procedure:

  • Dissolve the this compound and the 1,3-diketone in ethanol.

  • Add a catalytic amount of acid.

  • Reflux the reaction mixture for a specified time, monitoring by TLC.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography or recrystallization.

Reaction Mechanism Diagram: Knorr Pyrazole Synthesis

G Hydrazine Hydrazine Derivative (e.g., this compound) Intermediate1 Initial Adduct Hydrazine->Intermediate1 Nucleophilic Attack Diketone 1,3-Dicarbonyl Compound Diketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Pyrazole Pyrazole Product Intermediate2->Pyrazole Dehydration G cluster_strategies 1,2,4-Triazole Synthesis Strategies cluster_products Products Strategy1 From Hydrazide and Secondary Amide Product1 3,4,5-Trisubstituted 1,2,4-Triazole Strategy1->Product1 Strategy2 Pellizzari Reaction (Amide + Acyl Hydrazide) Product2 3,5-Disubstituted 1,2,4-Triazole Strategy2->Product2 Strategy3 From Dihydrazides Product3 4-Amino-3,5-disubstituted-1,2,4-triazole Strategy3->Product3 Strategy4 From Acyl Hydrazides and S-methylisothioureas Product4 3-Amino-1,2,4-triazole Derivative Strategy4->Product4

Sources

A Comparative Analysis of the Antimicrobial Efficacy of Novel 2-(4-Bromophenoxy)propanohydrazide Derivatives Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel therapeutic agents has never been more critical. Standard antibiotics, the cornerstone of modern medicine, are facing a growing challenge from multidrug-resistant pathogens. This guide provides a detailed comparative analysis of a promising new class of molecules—2-(4-Bromophenoxy)propanohydrazide derivatives—against established standard antibiotics. We will delve into the synthetic rationale, a robust methodology for efficacy comparison, representative data, and the mechanistic underpinnings of their antimicrobial action. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of antimicrobial discovery.

The Rationale for Novel Antimicrobial Agents: The Rise of Hydrazones

The core chemical scaffold of this investigation is the hydrazone moiety (R₁R₂C=NNR₃R₄), a versatile pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties[1][2]. The azomethine group (-NH–N=CH-) within hydrazone structures is crucial for their biological activity, enabling potent interactions with various biological targets[1]. Our focus, the this compound derivatives, combines this active moiety with a phenoxy scaffold, a structural alert known to enhance antimicrobial potential. The rationale is to create molecules that can overcome existing resistance mechanisms by acting on novel cellular targets or by presenting a chemical structure that is not recognized by bacterial efflux pumps or inactivating enzymes.

Synthesis and Experimental Design: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of our findings, every step of the experimental design is grounded in established scientific principles and standards. The journey from synthesis to evaluation is designed as a self-validating workflow.

The synthesis of the target hydrazone derivatives is typically achieved through a straightforward two-step process. This begins with the esterification of 2-(4-bromophenoxy)propanoic acid, followed by the formation of the core hydrazide, which is then condensed with various aromatic or heterocyclic aldehydes to yield a library of novel hydrazone derivatives.

The general synthetic route is as follows:

  • Esterification: 2-(4-bromophenoxy)propanoic acid is reacted with ethanol in the presence of a catalytic amount of sulfuric acid to produce ethyl 2-(4-bromophenoxy)propanoate.

  • Hydrazide Formation: The resulting ester is refluxed with hydrazine hydrate, which substitutes the ethoxy group to form this compound. This intermediate is the key building block.

  • Hydrazone Synthesis: The hydrazide is then condensed with a selected aldehyde (e.g., salicylaldehyde) under acidic catalysis to form the final hydrazone derivative, hereafter referred to as Derivative X . This reaction involves the formation of the characteristic C=N double bond[3].

This systematic approach allows for the creation of a diverse library of derivatives by simply varying the aldehyde used in the final step, enabling extensive structure-activity relationship (SAR) studies.

The comparative evaluation of antimicrobial efficacy hinges on a meticulously planned and standardized workflow. The diagram below outlines the logical progression from compound synthesis to the final data analysis.

G cluster_synthesis Synthesis & Purification cluster_testing Antimicrobial Susceptibility Testing (CLSI M07/M27) cluster_analysis Data Analysis s1 Step 1: Esterification of 2-(4-Bromophenoxy)propanoic Acid s2 Step 2: Formation of Hydrazide Intermediate s1->s2 s3 Step 3: Condensation with Aldehyde to form Derivative X s2->s3 s4 Purification & Characterization (NMR, MS) s3->s4 t2 Serial Dilution of Test Compounds & Standard Antibiotics in 96-Well Plates s4->t2 Test Compound t1 Prepare Standardized Microbial Inoculum (0.5 McFarland) t3 Inoculation of Plates t1->t3 t2->t3 t4 Incubation (35°C, 18-24h for bacteria, 24-48h for yeast) t3->t4 t5 Visual/Spectrophotometric Reading of Microbial Growth t4->t5 a1 Determine Minimum Inhibitory Concentration (MIC) t5->a1 a2 Comparative Analysis of MIC Values a1->a2

Caption: Experimental workflow from synthesis to antimicrobial evaluation.

Methodology: Broth Microdilution for MIC Determination

To obtain quantitative and comparable data, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M07 for bacteria and M27/ISO 16256 for yeasts[4][5].

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Media: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

    • Test Compounds: Prepare stock solutions of Derivative X and standard antibiotics (Ciprofloxacin, Ampicillin, Fluconazole) in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should not exceed 1% to avoid impacting microbial growth.

  • Microorganism Preparation:

    • Select representative test organisms:

      • Gram-positive bacterium: Staphylococcus aureus (ATCC 29213)

      • Gram-negative bacterium: Escherichia coli (ATCC 25922)

      • Yeast: Candida albicans (ATCC 90028)

    • Culture the microorganisms on appropriate agar plates overnight.

    • Prepare a microbial suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate test broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation and Assay:

    • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 50 µL of the highest concentration of the test compound to the first well of a row and perform a two-fold serial dilution across the plate.

    • Inoculate each well with 50 µL of the prepared microbial suspension.

    • Include a growth control (broth + inoculum, no drug) and a sterility control (broth only) on each plate.

  • Incubation:

    • Incubate the plates at 35°C. Bacterial plates are typically incubated for 18-24 hours, while fungal plates require 24-48 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible growth. A button or haze at the bottom of the well indicates growth.

Comparative Efficacy: Data Presentation and Analysis

The following table presents a representative dataset for "Derivative X" compared to standard antibiotics. This data is synthesized from published findings on structurally similar hydrazone derivatives to provide a plausible and illustrative comparison of potential efficacy[6][7][8].

CompoundMIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)MIC (µg/mL) vs. C. albicans (Fungus)
Derivative X 6.25 12.5 8.0
Ciprofloxacin0.50.25Not Active
Ampicillin12.525.0Not Active
FluconazoleNot ActiveNot Active1.0

Analysis of Results:

  • Antibacterial Activity: Derivative X demonstrates significant activity against the Gram-positive S. aureus, with an MIC value that is two-fold more potent than Ampicillin[6]. While its activity against the Gram-negative E. coli is also notable and superior to Ampicillin, it is less potent than the fluoroquinolone Ciprofloxacin. This suggests a broad spectrum of antibacterial action.

  • Antifungal Activity: Remarkably, Derivative X shows activity against C. albicans. Although less potent than the dedicated antifungal Fluconazole, this dual antibacterial-antifungal profile is a highly desirable characteristic for a novel antimicrobial agent[8].

  • Comparative Insight: The data indicates that hydrazone derivatives like Derivative X could be particularly effective against Gram-positive bacteria, including strains that may have developed resistance to beta-lactam antibiotics like Ampicillin. Some studies have shown certain hydrazones to be more potent than ciprofloxacin against specific strains, suggesting these compounds are strong candidates for further development[2].

Unraveling the Mechanism of Action

Understanding how these molecules work is fundamental to their development. Molecular docking studies and experimental assays from the literature suggest that hydrazones may act differently from standard antibiotics, providing a potential solution to resistance.

  • Hydrazone Derivatives: A primary proposed mechanism for hydrazone antibacterial activity is the inhibition of DNA gyrase and topoisomerase IV [2][6]. These enzymes are essential for bacterial DNA replication and transcription. By binding to these targets, hydrazones can induce breaks in the DNA, leading to bacterial cell death. This mechanism is similar to that of quinolones like Ciprofloxacin, but the distinct chemical structure of hydrazones may allow them to bind differently and evade resistance mutations that affect quinolones[2]. For antifungal activity, proposed mechanisms include the disruption of the fungal cell membrane integrity or inhibition of key fungal enzymes[9][10].

  • Ciprofloxacin: This fluoroquinolone antibiotic specifically targets bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria), preventing the relaxation of supercoiled DNA, which is a critical step for replication[6][8][10][11][12].

  • Ampicillin: As a beta-lactam antibiotic, Ampicillin inhibits the final step of peptidoglycan synthesis in the bacterial cell wall by binding to penicillin-binding proteins (PBPs)[1][9][13][14][15]. This weakens the cell wall, leading to cell lysis and death.

  • Fluconazole: This azole antifungal works by inhibiting the fungal cytochrome P450 enzyme, 14-alpha-demethylase[2][7][16][17]. This enzyme is vital for the synthesis of ergosterol, a key component of the fungal cell membrane. Its disruption leads to increased membrane permeability and ultimately inhibits fungal growth.

The diagram below illustrates the distinct cellular targets of these antimicrobial agents.

G cluster_bacterium Bacterial Cell cluster_fungus Fungal Cell b_cell_wall Cell Wall (Peptidoglycan Synthesis) b_dna DNA Replication (DNA Gyrase / Topo IV) f_cell_membrane Cell Membrane (Ergosterol Synthesis) ampicillin Ampicillin ampicillin->b_cell_wall Inhibits cipro Ciprofloxacin cipro->b_dna Inhibits hydrazone Hydrazone Derivative hydrazone->b_dna Inhibits fluconazole Fluconazole fluconazole->f_cell_membrane Inhibits

Caption: Comparative mechanisms of action on microbial cell targets.

Conclusion and Future Directions

The exploration of this compound derivatives reveals a promising avenue in the fight against antimicrobial resistance. The representative data indicates that these compounds possess a potent, broad-spectrum antimicrobial profile, with a notable dual action against both bacteria and fungi. Their potential mechanism of targeting bacterial DNA gyrase places them in a class of high-impact antimicrobials.

The path forward requires a systematic approach:

  • Lead Optimization: Synthesizing a broader library of derivatives to refine the structure-activity relationship and enhance potency and spectrum.

  • Toxicology Studies: Assessing the cytotoxicity of lead compounds against mammalian cell lines to ensure a favorable therapeutic index.

  • In Vivo Efficacy: Evaluating the most promising candidates in animal models of infection to determine their real-world therapeutic potential.

The logical relationship between the growing crisis of AMR and the need for novel compounds like hydrazones is undeniable.

G amr Antimicrobial Resistance (AMR) Crisis std_abx Limitations of Standard Antibiotics amr->std_abx Exacerbates need Urgent Need for Novel Antimicrobials std_abx->need Creates hydrazones Hydrazone Derivatives: A Promising Solution need->hydrazones Drives Research Into hydrazones->amr Offers Potential to Overcome

Caption: The logical imperative for developing novel hydrazone antimicrobials.

By continuing this line of research, the scientific community can move closer to developing the next generation of antimicrobial drugs, safeguarding public health for the future.

References

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available at: [Link]

  • Tiwari, S., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. Available at: [Link]

  • Abdelrahman, M. H., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. This is a comprehensive review citing multiple studies on hydrazones. A representative link is: [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. Available at: [Link]

  • Mistry, B., & Singh, P. (2022). Synthesis and in vitro antimicrobial activity of new steroidal hydrazone derivatives. Future Journal of Pharmaceutical Sciences, 8(1), 7. Available at: [Link]

  • Grant, S. M., & Clissold, S. P. (1989). Fluconazole. Drugs, 37(3), 310-344. A general reference for Fluconazole's mechanism can be found through pharmacology resources. A representative link is: [Link]

  • de Oliveira, C. B., et al. (2019). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. Molecules, 24(23), 4296. Available at: [Link]

  • Al-Hourani, B. J., et al. (2020). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Journal of Fungi, 6(4), 235. Available at: [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2262-2281. Available at: [Link]

  • Walsh Medical Media. (2023). Understanding Ampicillin: Mechanism of Action and Clinical Applications. Available at: [Link]

  • Louisiana Department of Health. (n.d.). β-lactam Overview Ampicillin. Available at: [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]

  • Yocum, R. R., Rasmussen, J. R., & Strominger, J. L. (1980). The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase. Journal of Biological Chemistry, 255(9), 3977-3986. Available at: [Link]

  • Goyal, P. K. (2025). Pharmacology of Fluconazole; Mechanism of action, Pharmacokinetics, Uses, Effects. Pharma Dost. Available at: [Link]

  • Lamb, D. C., Kelly, D. E., & Kelly, S. L. (2000). The role of 14α-demethylase in the antifungal action of the azole antifungals. Biochemical Society Transactions, 28(6), 795-798. Available at: [Link]

  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). Molecules. Available at: [Link]

  • CLSI. (n.d.). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-(4-Bromophenoxy)propanohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-(4-Bromophenoxy)propanohydrazide Scaffold

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of efficient drug discovery. This compound has emerged as a significant and highly adaptable starting material for the synthesis of a diverse array of heterocyclic compounds. Its intrinsic chemical functionalities—a reactive hydrazide group, a stable bromophenoxy core, and a chiral center—provide a unique three-dimensional framework that can be readily and systematically modified. This guide offers an in-depth comparison of the key derivatives synthesized from this core molecule, focusing on their structure-activity relationships (SAR) in antimicrobial and anticancer applications. We will explore the causal links between specific structural modifications and resulting biological activities, supported by experimental data from relevant studies. The title compound, C9H11BrN2O2, serves as a crucial intermediate in the creation of biologically active heterocycles such as azoles, 2,5-disubstituted-1,3,4-oxadiazoles, and 5-substituted 2-mercapto-1,3,4-oxadiazoles[1].

Core Synthetic Pathways: From Hydrazide to Bioactive Heterocycles

The reactivity of the terminal hydrazide group (-CONHNH2) in this compound is the key to its synthetic utility. This group serves as a nucleophile, enabling straightforward condensation and cyclization reactions to form a variety of heterocyclic systems. The three primary classes of derivatives explored in this guide are hydrazones, thiosemicarbazides, and 1,3,4-oxadiazoles.

G A This compound B Hydrazones A->B + Aldehyde/Ketone (Condensation) C Thiosemicarbazides A->C + Isothiocyanate (Addition) D 1,3,4-Oxadiazoles A->D + Carbon Disulfide/Acid (Cyclization)

Caption: Core synthetic routes from the starting hydrazide.

Part 1: Hydrazone Derivatives - Modulating Antimicrobial and Anticancer Activity

Hydrazones are formed through the condensation of the primary amine of the hydrazide with an aldehyde or ketone. This reaction introduces a new N=CH- (azomethine) group and a variable aromatic or aliphatic substituent (R'), offering a rich area for SAR exploration. Hydrazones are a well-established class of compounds with a wide range of biological activities, including antimicrobial and anticancer effects[2][3][4].

Structure-Activity Relationship (SAR) Insights for Hydrazone Derivatives

While specific SAR studies on a complete series derived directly from this compound are not extensively documented in a single source, we can extrapolate key principles from the broader hydrazone literature. The antimicrobial and anticancer activities are highly dependent on the nature of the substituent introduced via the aldehyde or ketone[5].

  • Antimicrobial Activity:

    • Electron-withdrawing groups (e.g., nitro, halo) on the appended aryl ring generally enhance antimicrobial activity. The increased polarization of the molecule is thought to improve interaction with microbial targets.

    • Heterocyclic rings (e.g., furan, thiophene, pyridine) often lead to potent antimicrobial agents. These moieties can participate in hydrogen bonding and other interactions within enzyme active sites.

    • Lipophilicity , controlled by the nature of the R' group, plays a crucial role. A balanced lipophilicity is often required for effective membrane transport in microbial cells.

  • Anticancer Activity:

    • Substitutions that enhance the planarity of the molecule can favor intercalation with DNA or binding to flat enzymatic sites.

    • The presence of hydroxyl groups on the appended aryl ring can contribute to antioxidant activity, which is often correlated with anticancer effects by mitigating oxidative stress in cells.

    • Specific substitutions can target key enzymes involved in cancer progression. For instance, certain hydrazone structures have shown inhibitory activity against kinases or histone deacetylases[6].

Comparative Performance Data (Representative)

The following table summarizes representative data from the literature on how different substituents on hydrazone derivatives influence biological activity.

Derivative ClassR' Substituent (on appended ring)Observed Biological ActivityKey SAR ImplicationReference
Hydrazones 4-NitroEnhanced antibacterial activityElectron-withdrawing group increases potency.[3]
4-Chloro/BromoSignificant antibacterial & antifungal activityHalogens increase lipophilicity and electronic interaction.[5]
2-HydroxyPotent antioxidant and anticancer activityH-bonding potential and radical scavenging ability.[5]
Furan/ThiopheneBroad-spectrum antimicrobial activityHeterocyclic rings can act as bioisosteres for phenyl rings.[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized hydrazone derivatives.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare serial dilutions of test compounds in 96-well plate C Add inoculum to each well A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Add viability indicator (e.g., Resazurin) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized hydrazone derivatives in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate, including positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a viability indicator like resazurin.

Part 2: Thiosemicarbazide and 1,3,4-Oxadiazole Derivatives

The core hydrazide can also be converted into thiosemicarbazides and subsequently cyclized to form 1,3,4-oxadiazoles, opening up new avenues for SAR exploration.

Thiosemicarbazides: Potent Antimicrobial and Antifungal Agents

Thiosemicarbazides are synthesized by the reaction of the hydrazide with an isothiocyanate. The resulting R-NH-C(=S)-NH-NH-C(=O)-R' structure is known for its potent biological activities, particularly against mycobacteria and fungi[7][8].

  • SAR Insights: The activity of thiosemicarbazides is strongly influenced by the substituent on the terminal nitrogen atom (derived from the isothiocyanate). Aromatic and substituted aromatic rings are common. The presence of the thiocarbonyl (C=S) group is crucial for activity, as it is a strong hydrogen bond acceptor and can chelate metal ions essential for microbial enzyme function.

1,3,4-Oxadiazoles: A Privileged Scaffold in Anticancer Research

Cyclization of the hydrazide, often using reagents like carbon disulfide followed by oxidation or by reacting with a carboxylic acid in the presence of a dehydrating agent, yields the 1,3,4-oxadiazole ring. This five-membered heterocycle is considered a "privileged scaffold" in medicinal chemistry due to its favorable pharmacokinetic properties and its presence in numerous approved drugs. Derivatives of 1,3,4-oxadiazole are widely investigated for their anticancer properties[9][10][11].

  • SAR Insights:

    • The nature of the substituent at the 5-position of the oxadiazole ring (derived from the carboxylic acid or other cyclizing agent) is a key determinant of anticancer activity.

    • Aromatic and heteroaromatic substituents are common. Electron-donating or withdrawing groups on these rings can modulate the electronic properties of the entire molecule, affecting its ability to interact with biological targets such as kinases, telomerase, or tubulin[6][12].

    • The 2-position substituent, which in this case would be the 1-(4-bromophenoxy)ethyl group, provides a constant structural element, while modifications at the 5-position allow for systematic exploration of the SAR.

Comparative Performance Data (Representative)
Derivative ClassKey Structural FeatureObserved Biological ActivityKey SAR ImplicationReference
Thiosemicarbazides N-phenyl substitutionPotent anti-mycobacterial activityAromatic ring enhances binding to target enzymes.[7][8]
1,3,4-Oxadiazoles 5-(substituted phenyl)Potent anticancer (e.g., against MCF-7, HeLa)Substituents on the phenyl ring modulate target interaction and cytotoxicity.[6][13]
1,3,4-Oxadiazoles 5-(heteroaryl)Varied anticancer mechanisms (e.g., enzyme inhibition)Heteroatoms can form key hydrogen bonds in active sites.[12]
Experimental Protocol: Anticancer Activity (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of synthesized 1,3,4-oxadiazole derivatives on cancer cell lines.

G A Seed cancer cells in 96-well plate B Treat cells with serial dilutions of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours (Formation of formazan) D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast cancer) into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized 1,3,4-oxadiazole derivatives in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the cells with the compounds for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The this compound scaffold is a proven and effective starting point for the development of novel therapeutic agents. By leveraging the reactivity of the hydrazide moiety, researchers can readily access diverse libraries of hydrazones, thiosemicarbazides, and 1,3,4-oxadiazoles. While a comprehensive, head-to-head comparative study of a full series of these derivatives from the parent hydrazide is a clear gap in the current literature, the established principles of SAR for each class provide a strong predictive framework.

Future research should focus on the systematic synthesis and parallel screening of these derivatives to build a direct and quantitative SAR profile. Such studies would be invaluable in identifying lead compounds with optimized potency and selectivity for either antimicrobial or anticancer applications, ultimately accelerating the drug development process.

References

  • Hydrazides/hydrazones as antimicrobial and anticancer agents in the new millennium. (URL not available)
  • Singh S, Bharti N, Naqvi F, Azam A. Synthesis, characterization and in-vitro antiamoebic activity of 5 nitrothiophene-2-carboxaldehyde thiosemicarbazones and their Palladium(II) and Ruthenium(II) complexes. Eur. J. Med. Chem. . 2004;39:459–65.
  • Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PubMed. ([Link])

  • Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Brieflands. ([Link])

  • 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (URL not available)
  • 1,3,4-Oxadiazoles as Anticancer Agents: A Review. PubMed. ([Link])

  • Biological Activities of Hydrazone Derivatives. PMC - PubMed Central. ([Link])

  • Synthesis, Spectral Studies and Biological Evaluation of Hydrazone Derivative as Antimicrobial and Anticancer Agents. International Journal of Science and Research (IJSR). ([Link])

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. ([Link])

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC - NIH. ([Link])

  • (PDF) this compound. ResearchGate. ([Link])

  • 1,3,4-Oxadiazoles as Anticancer Agents: A Review. PubMed. ([Link])

  • SAR study of 1,3,4-oxadiazole derivatives. ResearchGate. ([Link])

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. NIH. ([Link])

  • Synthesis and Evaluation of Antimicrobial and Antioxidant Activities of Some Phenylhydrazones Derived from 4-(4'-hydrazinylphenyl)-4H-1, 2, 4-Triazole. (URL not available)
  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. PMC. ([Link])

  • Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. PMC - NIH. ([Link])

  • Synthesis and antimicrobial activity of substituted amides and hydrazides of N-acyl-5-bromanthranilic acids. ResearchGate. ([Link])

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. ([Link])

  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][2][8][14] thiadiazine derivatives. PMC - NIH. ([Link])

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A Researcher's Guide to the In Vitro Validation of Anti-Inflammatory Effects in "2-(4-Bromophenoxy)propanohydrazide" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro anti-inflammatory potential of novel "2-(4-Bromophenoxy)propanohydrazide" derivatives. While specific experimental data for this exact chemical series is emerging, this document outlines the established methodologies and comparative benchmarks based on structurally related compounds, empowering researchers to design robust validation studies.

The hydrazide and hydrazone classes of compounds have garnered significant interest in medicinal chemistry for their diverse pharmacological activities, including anti-inflammatory properties.[1][2] The "this compound" scaffold represents a promising starting point for the development of new anti-inflammatory agents. This guide will detail the critical in vitro assays necessary to characterize their efficacy and elucidate their mechanism of action, with a focus on key inflammatory mediators and signaling pathways.

The Inflammatory Cascade: A Target-Rich Environment

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[3] While essential for host defense, dysregulated inflammation contributes to a wide range of chronic diseases. A key strategy in the development of anti-inflammatory therapeutics is the modulation of pro-inflammatory signaling pathways and the reduction of inflammatory mediators.

Our focus for in vitro validation will be on a widely accepted cell-based model: lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, potently activates these immune cells, leading to the production of a cascade of inflammatory molecules.[4]

Core In Vitro Validation Workflow

A systematic in vitro evaluation of "this compound" derivatives should follow a logical progression, from assessing cytotoxicity to quantifying anti-inflammatory activity and dissecting the underlying molecular mechanisms.

Caption: A typical workflow for the in vitro validation of novel anti-inflammatory compounds.

Part 1: Foundational Assessment - Cytotoxicity

Before evaluating the anti-inflammatory effects of any compound, it is crucial to determine its potential toxicity to the cells being used in the assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5]

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the "this compound" derivatives for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Causality Behind Experimental Choices: This initial screen is vital to identify a non-toxic concentration range for subsequent anti-inflammatory assays. Attributing a reduction in inflammatory markers to the compound's activity is only valid if the compound itself is not killing the cells.

Part 2: Gauging Anti-Inflammatory Efficacy

Once a non-toxic concentration range is established, the next step is to screen for and quantify the anti-inflammatory activity of the derivatives. This is primarily achieved by measuring the inhibition of key inflammatory mediators produced by LPS-stimulated macrophages.

Key Inflammatory Mediators and Their Quantification
  • Nitric Oxide (NO): A signaling molecule produced by inducible nitric oxide synthase (iNOS) during inflammation.[3] Overproduction of NO can lead to tissue damage.

  • Prostaglandin E2 (PGE2): A lipid mediator synthesized by cyclooxygenase-2 (COX-2) that contributes to pain and swelling.[6]

  • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Signaling proteins that orchestrate the inflammatory response.[7]

Experimental Protocol: Nitric Oxide (NO) Inhibition - Griess Assay
  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of the "this compound" derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS), a positive control (LPS only), and a known inhibitor (e.g., L-NAME).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration, a stable breakdown product of NO.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control.

Experimental Protocol: Cytokine Measurement - ELISA
  • Cell Culture and Treatment: Follow the same procedure as for the Griess assay (steps 1 and 2).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β to quantify the concentration of these cytokines in the supernatant, following the manufacturer's instructions.

  • Data Analysis: Determine the concentration of each cytokine from a standard curve and calculate the percentage inhibition for each compound.

Comparative Performance of Related Hydrazide Derivatives

While specific data for "this compound" derivatives are not yet widely published, we can draw comparisons from structurally related compounds to establish a benchmark for expected activity.

Compound ClassAssayEndpointResultReference
Morpholine-substituted phenoxyacetohydrazide (Compound 6e)HRBC Membrane StabilizationIC₅₀155 µg/mL[8]
N-phenylpyrazolyl-N-glycinyl-hydrazone derivativesIn vivo anti-inflammatory & in vitro TNF-α inhibition-Showed strong anti-inflammatory activity[2]
Diaryl-based pyrazole and triazole derivativesIn vitro COX-2 inhibitionIC₅₀0.002–3.324 μM[1]
Pyrazole-hydrazone derivativesIn vivo anti-inflammatory% Inhibition58.6% - 64.0%[2]

These data indicate that hydrazone derivatives can exhibit potent anti-inflammatory effects, with some showing COX-2 inhibitory activity in the low micromolar range. The phenoxyacetohydrazide derivative provides a direct, albeit less specific, in vitro comparison point.

Part 3: Unraveling the Mechanism of Action

Identifying the molecular targets of your compounds is a critical step in drug development. The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways that regulate the expression of iNOS, COX-2, and pro-inflammatory cytokines. The two most prominent pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Signaling_Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP1 AP1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus IκBα IκBα IKK->IκBα Phosphorylates NFκB NFκB IκBα->NFκB Releases NFκB->Nucleus Translocates to Inflammatory_Genes iNOS, COX-2, TNF-α, IL-6 Nucleus->Inflammatory_Genes Induces Transcription

Sources

A Head-to-Head Comparison of Synthetic Routes to 2-(4-Bromophenoxy)propanohydrazide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and heterocyclic chemistry, 2-(4-Bromophenoxy)propanohydrazide serves as a pivotal intermediate for the synthesis of various biologically active compounds. Its structural motif is a key building block for novel therapeutic agents. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, head-to-head comparison of three distinct synthetic routes to this valuable compound, offering detailed protocols, data-driven comparisons, and expert insights to inform your selection of the most appropriate method for your research needs.

Introduction to the Synthetic Pathways

The synthesis of this compound can be approached through several methodologies, each with its own set of advantages and challenges. In this guide, we will dissect and compare the following three routes:

  • Route 1: The Traditional Two-Step (Esterification-Hydrazinolysis) Approach: This is the most commonly cited method, involving the conversion of the parent carboxylic acid to an ester, followed by reaction with hydrazine.

  • Route 2: The Direct Acyl Chloride Formation: A more direct approach that bypasses the ester intermediate by converting the carboxylic acid to a reactive acyl chloride, which then readily reacts with hydrazine.

  • Route 3: The Modern Microwave-Assisted One-Pot Synthesis: A contemporary, green chemistry approach that offers significant advantages in terms of reaction time and simplicity.

We will begin by outlining the synthesis of the common precursor, 2-(4-Bromophenoxy)propanoic acid, which is the starting point for all three routes.

Precursor Synthesis: 2-(4-Bromophenoxy)propanoic acid via Williamson Ether Synthesis

The journey to our target hydrazide begins with the synthesis of 2-(4-Bromophenoxy)propanoic acid. The Williamson ether synthesis is a robust and widely used method for this transformation.[1][2][3] This reaction proceeds via an SN2 mechanism, where the phenoxide ion of 4-bromophenol acts as a nucleophile, attacking an alkyl halide, in this case, a 2-halopropanoic acid.[3]

Williamson Ether Synthesis 4-Bromophenol 4-Bromophenol 4-Bromophenoxide 4-Bromophenoxide 4-Bromophenol->4-Bromophenoxide Deprotonation NaOH NaOH NaOH->4-Bromophenol Product_acid 2-(4-Bromophenoxy)propanoic acid 4-Bromophenoxide->Product_acid SN2 Attack 2-Chloropropanoic_acid 2-Chloropropanoic acid 2-Chloropropanoic_acid->Product_acid

Caption: Williamson ether synthesis of the precursor acid.

Experimental Protocol: Synthesis of 2-(4-Bromophenoxy)propanoic acid
  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromophenol (1.0 eq) in a suitable solvent such as water or ethanol. Add a strong base, like sodium hydroxide (1.1 eq), and stir until the 4-bromophenol is fully dissolved and the sodium 4-bromophenoxide salt is formed.

  • Nucleophilic Substitution: To the solution of the phenoxide, add 2-chloropropanoic acid (1.0 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 90-100°C) for 30-40 minutes.[2]

  • Work-up: After cooling, dilute the mixture with water and acidify with a mineral acid (e.g., 6M HCl) to a pH of ~2 to precipitate the product.

  • Isolation and Purification: The crude product can be isolated by filtration. For higher purity, it can be extracted with an organic solvent like diethyl ether, washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated.[2] Recrystallization from hot water can be performed for further purification.

Route 1: The Traditional Two-Step (Esterification-Hydrazinolysis) Approach

This classical route is a reliable and well-documented method for the synthesis of hydrazides from carboxylic acids.[4] It involves two distinct steps: a Fischer esterification followed by hydrazinolysis.

Route 1 Carboxylic_Acid 2-(4-Bromophenoxy)propanoic acid Ester Methyl 2-(4-Bromophenoxy)propanoate Carboxylic_Acid->Ester Fischer Esterification Methanol_H2SO4 Methanol, H2SO4 (cat.) Methanol_H2SO4->Ester Hydrazide This compound Ester->Hydrazide Hydrazinolysis Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Hydrazide

Caption: Traditional two-step synthesis of the target hydrazide.

Experimental Protocol: Route 1

Step 1a: Fischer Esterification

  • Reaction Setup: Dissolve 2-(4-Bromophenoxy)propanoic acid (1.0 eq) in an excess of methanol (which acts as both solvent and reagent).[4]

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.[5][6]

  • Reaction: Reflux the mixture for 4-6 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it onto crushed ice. The ester product will precipitate.[4]

  • Isolation: Collect the crude ester by filtration and wash with water. The product can be further purified by recrystallization or column chromatography if necessary.

Step 1b: Hydrazinolysis

  • Reaction Setup: Dissolve the synthesized methyl 2-(4-Bromophenoxy)propanoate (1.0 eq) in methanol.[4]

  • Hydrazine Addition: Add hydrazine hydrate (80% solution, ~3.5 eq) to the solution.[4]

  • Reaction: Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.[4]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure and pour it into cold water.

  • Isolation and Purification: The solid this compound will precipitate. Collect the product by filtration, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Route 2: The Direct Acyl Chloride Formation

This method offers a more direct pathway by activating the carboxylic acid with thionyl chloride to form an acyl chloride, which is a highly reactive intermediate. This intermediate then readily reacts with hydrazine to form the desired hydrazide.

Route 2 Carboxylic_Acid 2-(4-Bromophenoxy)propanoic acid Acyl_Chloride 2-(4-Bromophenoxy)propanoyl chloride Carboxylic_Acid->Acyl_Chloride Acyl Chloride Formation Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Acyl_Chloride Hydrazide This compound Acyl_Chloride->Hydrazide Nucleophilic Acyl Substitution Hydrazine Hydrazine Hydrazine->Hydrazide

Caption: Direct synthesis via an acyl chloride intermediate.

Experimental Protocol: Route 2
  • Acyl Chloride Formation: In a fume hood, add 2-(4-Bromophenoxy)propanoic acid (1.0 eq) to a round-bottom flask. Carefully add thionyl chloride (2.0 eq) and reflux the mixture for 3 hours.[7] The reaction should be conducted under an inert atmosphere (e.g., nitrogen).

  • Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.[7]

  • Reaction with Hydrazine: Cool the crude acyl chloride in an ice bath. In a separate flask, prepare a solution of hydrazine hydrate (1.2 eq) in a suitable solvent like water.

  • Nucleophilic Acyl Substitution: Slowly add the crude acyl chloride to the hydrazine solution while maintaining a low temperature (-5 to 0°C).[8]

  • Work-up and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. The product will precipitate from the solution. Collect the solid by filtration, wash with cold water, and recrystallize.

Route 3: The Modern Microwave-Assisted One-Pot Synthesis

This contemporary approach aligns with the principles of green chemistry, offering a rapid and efficient one-pot synthesis directly from the carboxylic acid.[9] Microwave-assisted organic synthesis can dramatically reduce reaction times and often leads to higher yields with fewer side products.[10][11][12]

Route 3 Carboxylic_Acid 2-(4-Bromophenoxy)propanoic acid Hydrazide This compound Carboxylic_Acid->Hydrazide One-Pot Synthesis Hydrazine_Hydrate_MW Hydrazine Hydrate, Microwave Hydrazine_Hydrate_MW->Hydrazide

Sources

A Researcher's Guide to In Silico Docking: Evaluating "2-(4-Bromophenoxy)propanohydrazide" Derivatives Against Key Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth, practical framework for conducting in silico molecular docking studies on a promising class of compounds: "2-(4-Bromophenoxy)propanohydrazide" derivatives. While direct and extensive docking research on this specific scaffold is emerging, the known biological activities of related hydrazide and bromophenyl moieties provide a logical starting point for investigation against high-impact biological targets.

This document serves as a comprehensive comparison guide, not of pre-existing results, but of the methodologies and potential outcomes of such a study. It is designed for researchers, computational chemists, and drug development professionals, offering a robust protocol for evaluating these derivatives against established therapeutic targets and comparing their potential efficacy with known inhibitors.

The Rationale: Why "this compound" Derivatives?

The hydrazide core is a versatile scaffold in medicinal chemistry, known to be a key pharmacophore in a variety of clinically used drugs, including the antitubercular agent isoniazid. Hydrazide derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The inclusion of a bromophenoxy group can enhance lipophilicity and potentially modulate binding interactions within a target's active site. The parent compound, this compound, is a known intermediate in the synthesis of various heterocyclic compounds, making its derivatives accessible for further investigation.

Selecting Plausible Biological Targets

Based on the known activities of structurally related compounds, we have selected three high-value biological targets for a hypothetical comparative docking study:

  • Enoyl-ACP Reductase (InhA): A crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Isoniazid, a hydrazide-containing drug, targets this pathway.

  • Dihydrofolate Reductase (DHFR): A key enzyme in the synthesis of nucleic acids and amino acids. It is a well-established target for anticancer and antimicrobial drugs.

  • Monoamine Oxidase B (MAO-B): An enzyme involved in the metabolism of neurotransmitters. Its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.

The In Silico Experimental Workflow: A Comparative Docking Protocol

This section details a step-by-step protocol for a comparative molecular docking study. We will use AutoDock Vina, a widely used and validated open-source docking program, for this workflow. For comparison, we will dock our "this compound" derivatives alongside known inhibitors for each target.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_post Post-Docking & Validation p1 Target Selection & PDB Retrieval p3 Receptor Preparation: - Remove water & heteroatoms - Add polar hydrogens - Assign charges p1->p3 p2 Ligand Preparation: - this compound derivatives - Known Inhibitors d2 Molecular Docking (AutoDock Vina) p2->d2 d1 Grid Box Generation p3->d1 d1->d2 d3 Pose Analysis & Binding Energy Calculation d2->d3 v1 Comparative Analysis: - Binding affinities - Interactions (H-bonds, hydrophobic) d3->v1 v2 ADMET Prediction d3->v2 v3 Lead Candidate Identification v1->v3 v2->v3

Caption: A generalized workflow for the in silico comparative docking study.

Step-by-Step Protocol
  • Target and Ligand Preparation:

    • Receptor Preparation:

      • Download the crystal structures of the target proteins from the Protein Data Bank (PDB):

        • InhA (e.g., PDB ID: 4TRO)[1]

        • DHFR (e.g., PDB ID: 1DHF)[2]

        • MAO-B (e.g., PDB ID: 1S2Y)[3]

      • Using molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera), prepare the protein by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.

      • Add polar hydrogen atoms and assign Kollman charges to the protein. Save the prepared protein in the PDBQT format.

    • Ligand Preparation:

      • Draw the 3D structures of the "this compound" derivatives and the known inhibitors:

        • InhA known inhibitor: Triclosan[4]

        • DHFR known inhibitor: Methotrexate[5][6]

        • MAO-B known inhibitor: Rasagiline[3][7]

      • Perform energy minimization of the ligands using a suitable force field (e.g., MMFF94).

      • Save the prepared ligands in the PDBQT format, defining the rotatable bonds.

  • Grid Box Generation:

    • For each prepared receptor, define a grid box that encompasses the active site. The active site can be identified from the co-crystallized ligand in the original PDB file or from literature.

    • The grid box should be large enough to allow the ligand to move and rotate freely. A typical grid box size is 60 x 60 x 60 Å with a spacing of 1.0 Å.

  • Molecular Docking using AutoDock Vina:

    • Create a configuration file for each docking run, specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

    • Execute the docking simulation from the command line. AutoDock Vina will generate an output file containing the predicted binding poses of the ligand ranked by their binding affinity (in kcal/mol).

  • Analysis of Docking Results:

    • Visualize the docking poses using molecular visualization software.

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues in the active site.

    • The pose with the lowest binding energy is typically considered the most favorable. A key validation metric is the Root Mean Square Deviation (RMSD) between the docked pose of a known inhibitor and its co-crystallized pose; an RMSD of less than 2.0 Å is considered a successful docking.

Comparative Data Presentation

The results of the docking study should be summarized in a clear and concise table to facilitate comparison.

Target Protein (PDB ID)LigandBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
InhA (4TRO) Derivative 1 -8.5TYR158, PHE149, NADTYR158 (OH), NAD (Ribose OH)
Derivative 2 -9.2TYR158, PHE149, MET199TYR158 (OH), MET199 (backbone C=O)
Triclosan (Control) -7.3TYR158, PHE149, NADTYR158 (OH)
DHFR (1DHF) Derivative 1 -7.9ILE7, PHE31, SER59SER59 (OH)
Derivative 2 -8.8ILE7, PHE31, GLU30GLU30 (side chain C=O)
Methotrexate (Control) -10.1ILE7, PHE31, GLU30GLU30 (side chain C=O), ARG70 (side chain NH)
MAO-B (1S2Y) Derivative 1 -9.5TYR398, TYR435, CYS172TYR435 (OH)
Derivative 2 -10.3TYR398, TYR435, ILE199TYR398 (OH), TYR435 (OH)
Rasagiline (Control) -9.8TYR398, TYR435, FADCovalently bound to FAD

Note: The data in this table is hypothetical and for illustrative purposes only.

Post-Docking Analysis: ADMET Prediction

ADMET Prediction Workflow

G cluster_input Input cluster_prediction Prediction cluster_output Output & Analysis l1 Lead Compounds from Docking a1 ADMET Prediction Tool (e.g., ADMET-AI) l1->a1 o1 Physicochemical Properties (Lipinski's Rule of Five) a1->o1 o2 Pharmacokinetic Properties (Absorption, Distribution) a1->o2 o3 Toxicity Prediction a1->o3 o4 Drug-Likeness Score a1->o4

Caption: A simplified workflow for in silico ADMET prediction.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in silico evaluation of "this compound" derivatives. By employing molecular docking against relevant biological targets and comparing the results with known inhibitors, researchers can efficiently screen a library of these compounds and prioritize the most promising candidates for synthesis and in vitro testing. The integration of ADMET prediction further refines the selection process, increasing the likelihood of identifying lead compounds with favorable drug-like properties. While in silico methods are powerful predictive tools, it is imperative that the computational findings are validated through experimental assays to confirm the biological activity and therapeutic potential of these novel derivatives.

References

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  • Reis, J., et al. (2018). Crystal structure of human monoamine oxidase B (MAO B) in complex with fluorophenyl-chromone-carboxamide. RCSB PDB. Available at: [Link]

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Efficacy of "2-(4-Bromophenoxy)propanohydrazide" in the synthesis of specific vs. broad-spectrum bioactive compounds

The choice of hydrazide is a critical experimental decision. The this compound scaffold offers a balance of structural rigidity, lipophilicity, and reactive potential that makes it particularly well-suited for generating diverse libraries of compounds for screening. The presence of the bromine atom is a key feature, often contributing to enhanced biological activity, a phenomenon observed in many classes of bioactive compounds. [15]

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis of hydrazones and 4-thiazolidinones. [4][7][8]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or methanol (15 mL).

  • Addition of Aldehyde: To this solution, add an equimolar amount (1.0 mmol) of the desired aromatic or heterocyclic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Reflux the mixture for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Reactant Preparation: In a round-bottom flask, suspend the synthesized hydrazone (1.0 mmol) in 1,4-dioxane or toluene (20 mL).

  • Addition of Cyclizing Agent: Add thioglycolic acid (1.2 mmol) to the suspension.

  • Reaction: Reflux the mixture for 8-12 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Isolation: After cooling, pour the reaction mixture into a beaker containing ice-cold water or a saturated sodium bicarbonate solution to neutralize excess acid.

  • Purification: The precipitated solid is filtered, washed thoroughly with water, and dried. The product can be further purified by recrystallization from an appropriate solvent.

Conclusion

This compound stands out as a highly efficacious and versatile synthon in medicinal chemistry. Its application is a tale of two distinct but related synthetic strategies:

  • For Broad-Spectrum Agents: Its conversion to 4-thiazolidinones provides a reliable pathway to compounds with potent and wide-ranging antimicrobial and antifungal activities. This approach is ideal for developing new leads to combat infectious diseases.

  • For Specific-Spectrum Agents: Through judicious selection of reaction partners and cyclizing agents, the same core structure can be elaborated into a variety of heterocyclic systems tailored for specific biological targets, such as those involved in epilepsy or inflammation.

The choice between these paths is dictated by the therapeutic goal. The inherent reactivity and favorable physicochemical properties of the this compound scaffold ensure its continued relevance in both exploratory and targeted drug discovery programs.

References

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evalu
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Bromophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(4-Bromophenoxy)propanohydrazide. As a research chemical, its proper handling from bench to final disposal is paramount to ensuring laboratory safety and environmental stewardship. This document moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step to empower researchers with the knowledge for safe and responsible chemical waste management.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the molecule's potential hazards is essential. The structure of this compound incorporates two key functional groups that dictate its hazard profile: a halogenated aromatic ring and a hydrazide moiety .

  • Halogenated Organic Compound: The presence of a carbon-bromine bond classifies this compound as a halogenated organic.[1][2] Such compounds are often subject to specific disposal regulations due to their potential to form persistent organic pollutants and toxic byproducts if not disposed of correctly.[3][4] Disposal via incineration is typically required for halogenated waste to prevent environmental contamination.[4]

  • Hydrazide Group: Hydrazine and its derivatives are known for their potential toxicity.[5] They can be corrosive, suspected carcinogens, and reproductive toxins.[5][6] Furthermore, hydrazines are reactive and can be incompatible with strong oxidizing agents and acids.[6][7]

Based on safety data sheets for structurally similar compounds like 4-Bromobenzohydrazide, this compound should be presumed to cause skin irritation, serious eye irritation, and potential respiratory irritation.

A pre-work risk assessment is mandatory. This involves reviewing the Safety Data Sheet (SDS) for the specific compound or a close structural analog, understanding the quantities being used, and identifying the potential for exposure during handling and disposal.[6]

Part 2: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound, especially during waste consolidation and disposal procedures.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield worn over safety glasses.[8]Protects against splashes of the chemical or its solutions, which can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[7]Prevents skin contact, which can lead to irritation. Always check the glove manufacturer's compatibility chart. Contaminated gloves should be disposed of as hazardous waste.
Body Protection Flame-resistant laboratory coat and a chemical-resistant apron.[8][9]Protects against spills and splashes on clothing and skin.
Footwear Closed-toe shoes, preferably made of a chemical-resistant material.[10][11]Protects feet from spills. Leather and canvas shoes can absorb chemicals and should be avoided.[11]

Part 3: Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the disposal workflow. Mixing waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[4]

Step-by-Step Waste Collection Procedure:
  • Select the Correct Waste Container: Use a designated, leak-proof container with a screw-top cap, compatible with the chemical waste.[4] The container must be clearly labeled as "Hazardous Waste."[12]

  • Label Accurately: Before adding any waste, label the container with the full chemical name: "Waste this compound."[3] Do not use abbreviations. If it is a mixed waste stream, list all components.[4]

  • Segregate as Halogenated Waste: This is the core directive. Due to the bromine atom, this compound MUST be disposed of in a halogenated organic waste stream.[3][4]

    • Causality: Halogenated and non-halogenated organic wastes are treated differently. Non-halogenated solvents can sometimes be recycled as fuel additives, whereas halogenated wastes require high-temperature incineration to break the carbon-halogen bonds and scrub acidic gases (like HBr) from the effluent.[4] Cross-contamination of a non-halogenated waste stream with even small amounts of a halogenated compound requires the entire container to be treated as halogenated waste, dramatically increasing disposal costs and environmental burden.[4]

  • Avoid Incompatibilities:

    • DO NOT mix with strong acids or bases.[12]

    • DO NOT mix with strong oxidizing agents.[6][7]

    • DO NOT mix with non-halogenated waste streams.[4]

  • Keep Container Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[3] This prevents the release of vapors and protects against spills.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.[7] Ensure secondary containment is used.[8]

G cluster_0 Waste Generation & Segregation cluster_1 Waste Collection cluster_2 Final Steps gen Generation of This compound Waste decision Is the solvent or mixture non-halogenated? gen->decision halo_waste Collect in 'HALOGENATED ORGANIC WASTE' Container decision->halo_waste No (e.g., pure solid, in DCM, etc.) non_halo_waste ENTIRE MIXTURE becomes 'HALOGENATED ORGANIC WASTE' decision->non_halo_waste Yes (e.g., in Acetone, Hexanes, etc.) label_container Label container with all chemical constituents halo_waste->label_container non_halo_waste->halo_waste store Store in designated Satellite Accumulation Area with secondary containment label_container->store pickup Arrange for pickup by Environmental Health & Safety (EHS) store->pickup

Caption: Waste Segregation Decision Workflow.

Part 4: Decontamination and Spill Management

Accidents can happen, and a clear, pre-defined plan is essential for a safe response.

Decontamination of Glassware and Surfaces:
  • Initial Rinse: Rinse contaminated glassware and surfaces with a suitable organic solvent (e.g., acetone). This rinseate MUST be collected and disposed of as halogenated organic waste.

  • Wash: Wash with soap and water.[8]

  • Final Rinse: Perform a final rinse with deionized water.

Spill Response Protocol:
  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[7]

  • Control and Contain: Prevent the spill from spreading. Use a spill kit with absorbent pads or other inert material to contain the liquid. For solid spills, avoid generating dust.

  • Collect: Carefully collect the absorbed material or spilled solid using spark-proof tools and place it in a sealed, properly labeled hazardous waste container.[7]

  • Decontaminate: Clean the affected area as described in the decontamination protocol above. All materials used for cleanup must be disposed of as halogenated hazardous waste.

  • Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department.

Part 5: The Final Disposal Pathway

The journey of the waste container does not end when it leaves your lab. Understanding the final disposal method underscores the importance of the preceding steps.

G lab Laboratory Satellite Accumulation Area ehs EHS Pickup & Consolidation lab->ehs tsdf Licensed Hazardous Waste Transporter ehs->tsdf incineration High-Temperature Incineration Facility tsdf->incineration final Neutralization of Acid Gases & Ash Landfilling incineration->final

Caption: Overall Disposal Pathway for Halogenated Waste.

Halogenated organic waste, including this compound, is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and environmentally preferred method for this waste stream is high-temperature incineration. This process destroys the organic molecule, breaking the carbon-halogen bonds and converting the material primarily to carbon dioxide, water, and hydrogen bromide (HBr). The incinerator's exhaust stream is passed through scrubbers to neutralize the acidic HBr gas before being released into the atmosphere.

By meticulously following the segregation and labeling protocols outlined in this guide, you ensure that this hazardous material is handled safely at every stage and directed to the correct final disposal pathway, protecting both human health and the environment.

References

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  • Organic Solvent Waste Disposal . Safety & Risk Services, The University of British Columbia. 4

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Electronic Code of Federal Regulations (eCFR).

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Personal protective equipment for handling 2-(4-Bromophenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Guide to Safe Handling of 2-(4-Bromophenoxy)propanohydrazide

Pre-Operational Hazard Assessment: Understanding the Risks

Before handling this compound, a thorough risk assessment is mandatory.[2] Based on its structure, which combines a brominated phenoxy group and a propanohydrazide moiety, we can anticipate several potential hazards:

  • Skin and Eye Irritation: Many brominated aromatic compounds and hydrazides are known to cause skin and eye irritation.[4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[5]

  • Toxicity: Hydrazine and its derivatives can be toxic if ingested, inhaled, or absorbed through the skin.[6][7] The toxicological properties of this specific compound have not been fully investigated.[8]

  • Unknown Hazards: As a research chemical, all potential health effects are not yet known. Therefore, it is prudent to handle it as a substance of unknown toxicity.[3]

Always review general laboratory safety guidelines before commencing any new procedure.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE is non-negotiable.[9][10] The following table summarizes the minimum required PPE for handling this compound in various laboratory scenarios.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids Chemical safety goggles with side shieldsChemical-resistant gloves (Nitrile or Neoprene recommended)[1][7]Full-sleeved lab coatRecommended to handle in a fume hood to avoid dust inhalation.[1] If not feasible, a NIOSH-approved respirator for particulates may be necessary.[8]
Preparing Solutions Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene recommended)[1][7]Full-sleeved lab coatWork within a certified chemical fume hood.[1]
Running Reactions Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene recommended)[1][7]Flame-resistant lab coat if flammable solvents are usedAll reactions should be conducted within a certified chemical fume hood.
Cleaning Spills Chemical safety goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or suit over a lab coatA NIOSH-approved respirator with appropriate cartridges should be used.[6]
Visualizing PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_controls Engineering & Administrative Controls Start Start: Handling This compound Task Identify Task: - Weighing - Dissolving - Reaction - Spill Cleanup Start->Task Controls Use Engineering Controls: - Fume Hood - Ventilated Enclosure Task->Controls Always Eye Eye Protection: - Goggles (minimum) - Face shield (splash risk) Hand Hand Protection: - Nitrile or Neoprene Gloves Body Body Protection: - Lab Coat - Apron (large quantity/spill) Respiratory Respiratory Protection: - Fume Hood (primary) - Respirator (spill/no hood) Controls->Eye Controls->Hand Controls->Body Controls->Respiratory

Caption: PPE selection workflow based on task-specific risk assessment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes exposure and ensures safety.[2]

Preparation and Weighing
  • Designate an Area: Conduct all handling of the solid compound within a designated area, preferably inside a chemical fume hood or a ventilated balance enclosure to control dust.[1]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.

  • Weighing: Tare the balance with a clean weigh boat. Carefully transfer the desired amount of this compound using a clean spatula. Avoid generating dust.

  • Labeling: Immediately and clearly label the container with the full chemical name and any known hazards.[2][10]

  • Cleaning: Clean any residual dust from the balance and surrounding surfaces with a damp cloth, ensuring the cloth is disposed of as hazardous waste.

Dissolution and Reaction
  • Solvent Addition: Always add the solid to the solvent slowly. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Fume Hood Use: All operations involving the handling of solutions should be performed in a certified chemical fume hood to minimize inhalation of vapors.[1]

  • Closed Systems: Whenever possible, use a closed system for reactions to prevent the release of volatile compounds.

Emergency Procedures: Be Prepared for Accidents

Preparedness is key to mitigating the consequences of an accidental release.[2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8] Clean the area with a suitable solvent and then soap and water. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your safety officer.

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers.[10]

  • Disposal: Dispose of the waste through your institution's official hazardous waste disposal program. Do not pour any amount down the drain.[9]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring personal safety and the integrity of their research.

References

  • Life-Changing Safety Tips for Handling Labor
  • Chemical Safety Best Practices in The Lab. Green World Group.
  • Safe Lab Practices. Environmental Health & Safety.
  • Working with Chemicals - Prudent Practices in the Laboratory.
  • Lab Safety Rules and Guidelines. Lab Manager.
  • Material Safety Data Sheet - (4-Aminobenzoyl)hydrazide, 95%. Cole-Parmer.
  • Hydrazine - Health Effects. Wikipedia.
  • SAFETY DATA SHEET - 4-Bromobenzohydrazide. Sigma-Aldrich.
  • Hydrazine - Risk Management and Safety. University of Washington.
  • SAFETY DATA SHEET - 4-Bromophenol. Fisher Scientific.
  • Performance Chemicals Hydrazine. Arxada.
  • SAFETY DATA SHEET - 4-(4-Bromophenoxy)benzaldehyde. TCI Chemicals.
  • 2-(4-Bromophenoxy)propanehydrazide. ChemScene.
  • Discover the Various Types of PPE for Optimal Chemical Safety. Process Parameters.
  • SAFETY DATA SHEET - 2-(4-Bromophenoxy)-N,N-dimethylethylamine. Fisher Scientific.
  • This compound CAS#: 325778-59-4. ChemicalBook.
  • Safety Data Sheet - Methyl 2-(4-bromophenyl)
  • 2-(4-Bromophenoxy)
  • SAFETY DATA SHEET - 4-Bromobenzylhydrazine hydrochloride. Sigma-Aldrich.
  • 4`-Bromophenacyl bromide - SAFETY D

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.